1-Tosyl-1H-benzo[d]imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-6-8-12(9-7-11)19(17,18)16-10-15-13-4-2-3-5-14(13)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEFLPWSRYGYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353623 | |
| Record name | 1-(Toluene-4-sulfonyl)-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15728-44-6 | |
| Record name | 1-(Toluene-4-sulfonyl)-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Tosyl-1H-benzo[d]imidazole from Benzimidazole
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 1-Tosyl-1H-benzo[d]imidazole, a key intermediate in the development of various pharmaceutical agents.[1][2][3][4][5] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It meticulously details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization. The guide emphasizes the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the synthetic process.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[2][6] The introduction of a tosyl group onto the benzimidazole ring system, specifically at the N1 position, serves multiple purposes. The potent electron-withdrawing nature of the tosyl group can modulate the electronic properties of the benzimidazole ring, influencing its interaction with biological targets.[7] Furthermore, the tosyl group can act as a protecting group for the nitrogen atom, enabling selective functionalization at other positions of the benzimidazole core.[7][8] Given its importance, a robust and well-understood synthesis of this compound is paramount for advancing drug discovery programs.
Reaction Mechanism and Core Principles
The synthesis of this compound from benzimidazole proceeds via a nucleophilic substitution reaction. The secondary amine nitrogen of the imidazole ring in benzimidazole acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). The reaction is typically carried out in the presence of a base to deprotonate the benzimidazole, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.
The choice of base and solvent is critical for the successful and efficient synthesis of the target compound. A variety of bases can be employed, with common choices including inorganic bases like potassium carbonate or sodium hydroxide, and organic bases such as triethylamine or pyridine. The solvent should be inert to the reaction conditions and capable of dissolving both the starting materials and the base. Dichloromethane, acetonitrile, and tetrahydrofuran are frequently used solvents for this type of transformation.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Benzimidazole | Reagent grade, ≥98% |
| p-Toluenesulfonyl chloride (Tosyl Chloride) | Reagent grade, ≥98% |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder |
| Acetonitrile (CH₃CN) | Anhydrous, HPLC grade |
| Dichloromethane (CH₂Cl₂) | ACS grade |
| Saturated Sodium Bicarbonate Solution | Aqueous |
| Brine (Saturated NaCl solution) | Aqueous |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel (230-400 mesh) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add benzimidazole (5.0 g, 42.3 mmol) and anhydrous potassium carbonate (8.78 g, 63.5 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Addition of Tosyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride (8.88 g, 46.5 mmol) in 50 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred suspension of benzimidazole and potassium carbonate over a period of 30 minutes at room temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the benzimidazole spot on TLC), filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
-
Characterization: The final product, this compound, should be a white to off-white solid.[9] Characterize the compound by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
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An In-depth Technical Guide to 1-Tosyl-1H-benzo[d]imidazole (CAS: 15728-44-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
1-Tosyl-1H-benzo[d]imidazole is a pivotal organic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its structure, which features a benzimidazole core protected by a tosyl group, offers a unique combination of stability and reactivity, making it an invaluable tool in medicinal chemistry and materials science. The benzimidazole scaffold itself is a privileged structure, found in numerous pharmaceuticals due to its ability to mimic purine bases and interact with various biological targets.[1][2] The addition of the electron-withdrawing tosyl group not only protects the imidazole nitrogen but also modulates the electronic properties of the entire molecule, influencing its reactivity and potential applications.[3] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in synthesis and material design.
| Property | Value | Source |
| CAS Number | 15728-44-6 | [4] |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [5] |
| Molecular Weight | 272.32 g/mol | [5] |
| Appearance | Pale yellow to off-white to white solid | Commercially available |
| Melting Point | 187 to 191 °C | Commercially available |
| Boiling Point | 473.3±38.0 °C (Predicted) | Commercially available |
| Density | 1.31±0.1 g/cm³ (Predicted) | Commercially available |
| Solubility | Information not readily available | |
| Storage | Sealed in dry, room temperature | Commercially available |
Spectroscopic Characterization:
While specific, high-resolution spectra for this compound are not widely published in publicly accessible databases, the expected spectral features can be inferred from the analysis of closely related benzimidazole derivatives.[6][7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and tosyl groups. The protons on the benzene ring of the benzimidazole moiety would typically appear as a complex multiplet in the downfield region (around 7.2-7.8 ppm). The protons of the tosyl group would present as two doublets in the aromatic region (one for the protons ortho to the sulfonyl group and one for the protons meta) and a singlet for the methyl group around 2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the benzimidazole and tosyl moieties. The carbons of the benzimidazole ring would resonate in the aromatic region, with the C2 carbon appearing at a characteristic chemical shift. The carbons of the tosyl group would also be observed in the aromatic region, along with the methyl carbon signal at approximately 21 ppm.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching) typically around 1350 and 1160 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.[2][10][11]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 272, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tosyl group or cleavage of the benzimidazole ring.[9]
Synthesis of this compound: A Practical Approach
The synthesis of this compound is typically achieved through the N-tosylation of benzimidazole. This reaction involves the treatment of benzimidazole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Protocol: N-Tosylation of Benzimidazole
Objective: To synthesize this compound from benzimidazole.
Materials:
-
Benzimidazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH) or an alternative base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzimidazole (1.0 equivalent) in the chosen anhydrous solvent.
-
Deprotonation: If using a strong base like NaH, cool the solution to 0 °C and add NaH (1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the imidazole nitrogen. If using a weaker base like Et₃N or K₂CO₃, add the base (1.5-2.0 equivalents) to the benzimidazole solution.
-
Tosylation: Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture with deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with deionized water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial, especially when using a strong, moisture-sensitive base like sodium hydride, to prevent its reaction with atmospheric water.
-
Anhydrous Solvents: Anhydrous solvents are essential to ensure the efficiency of the deprotonation step and to prevent the hydrolysis of p-toluenesulfonyl chloride.
-
Choice of Base: The choice of base depends on the reactivity of the starting material and the desired reaction conditions. Sodium hydride provides rapid and irreversible deprotonation, while weaker bases like triethylamine or potassium carbonate offer milder reaction conditions.
-
Purification Method: Recrystallization is often a suitable method for purifying solid products, while column chromatography provides a more rigorous purification for removing closely related impurities.
Caption: General reaction scheme for the synthesis of this compound.
Reactivity and the Role of the Tosyl Group
The tosyl group plays a dual role in modulating the reactivity of the benzimidazole core.
-
Nitrogen Protection: The primary function of the tosyl group is to act as a protecting group for the N-H of the imidazole ring. This protection is robust under a variety of reaction conditions, allowing for selective functionalization at other positions of the benzimidazole scaffold.[12][13]
-
Electronic Effects: As a strong electron-withdrawing group, the tosyl moiety significantly decreases the electron density of the benzimidazole ring system. This deactivation makes the ring less susceptible to electrophilic attack compared to the parent benzimidazole. Conversely, it can activate the ring towards nucleophilic aromatic substitution under certain conditions. The electron-withdrawing nature of the tosyl group also increases the acidity of the C2-proton of the benzimidazole ring, facilitating its deprotonation and subsequent functionalization.
Applications in Drug Discovery and Organic Synthesis
The unique structural and electronic properties of this compound make it a valuable precursor in the synthesis of various target molecules, particularly in the pharmaceutical industry.
-
Intermediate for Anticancer Agents: Benzimidazole derivatives are known to exhibit a wide range of anticancer activities.[1][12] this compound can serve as a key starting material for the synthesis of more complex benzimidazole-containing compounds that are evaluated as potential chemotherapeutic agents. The tosyl group can be strategically removed at a later stage of the synthesis to reveal the free N-H, which may be crucial for biological activity.
-
Synthesis of Acid Pump Inhibitors: Substituted benzimidazoles are the core structure of several proton pump inhibitors used to treat acid-reflux disorders.[10][14] The synthesis of these complex molecules often involves the use of protected benzimidazole intermediates, and this compound can be a suitable starting point for such synthetic routes.
-
Building Block in Organic Synthesis: Beyond medicinal chemistry, this compound is a useful building block in general organic synthesis. The protected benzimidazole can undergo various coupling reactions and other transformations to construct intricate molecular architectures.[13]
Caption: Key application areas of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity profile, establish it as a valuable synthetic intermediate. The strategic use of the tosyl group as a protecting and activating moiety allows for the controlled and efficient synthesis of complex benzimidazole derivatives with a wide range of potential applications. A thorough understanding of its synthesis, reactivity, and safe handling practices, as outlined in this guide, will empower researchers to fully leverage the potential of this important heterocyclic building block in their scientific endeavors.
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ResearchGate. 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. [Link]
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Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole. [Link]
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Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
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ResearchGate. (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
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TÜBİTAK Academic Journals. ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]
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PubMed. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]
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ResearchGate. (PDF) Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
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MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
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ACS Omega. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. [Link]
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An In-depth Technical Guide to 1-Tosyl-1H-benzo[d]imidazole: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of 1-Tosyl-1H-benzo[d]imidazole (N-Tosylbenzimidazole), a pivotal molecule in synthetic organic chemistry. We delve into its fundamental molecular structure, physicochemical properties, and detailed spectroscopic signatures. A field-proven, step-by-step synthesis protocol is presented with an emphasis on the mechanistic rationale behind each procedural choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry. Furthermore, this document explores the strategic application of the N-tosyl group as a stable and reliable protecting group for the benzimidazole core, discussing its reactivity and established deprotection methodologies. This guide is intended for researchers, chemists, and drug development professionals who utilize benzimidazole scaffolds in their synthetic targets.
Introduction: The Benzimidazole Scaffold and the Role of N-Sulfonylation
The benzimidazole heterocycle is a privileged scaffold in medicinal chemistry and materials science. It is a bicyclic system composed of fused benzene and imidazole rings.[1] This structural motif is found in numerous pharmacologically active compounds, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.[2][3] The acidic N-H proton of the imidazole ring (pKa ≈ 12.8) provides a reactive site that often requires protection during multi-step syntheses to prevent unwanted side reactions.[1]
The attachment of a p-toluenesulfonyl (tosyl) group to the imidazole nitrogen is a robust strategy for its protection.[4] The resulting N-tosyl bond is generally stable to a wide range of reaction conditions, including many nucleophilic, oxidative, and reductive environments. The electron-withdrawing nature of the sulfonyl group also modulates the reactivity of the benzimidazole ring system. This guide focuses specifically on the parent compound, this compound, providing the core knowledge required for its synthesis, characterization, and strategic use.
Molecular Structure and Physicochemical Properties
This compound is formed by the covalent attachment of a tosyl group to one of the nitrogen atoms of the benzimidazole ring.
Molecular Formula and Structure
The chemical structure consists of the planar benzimidazole ring system bonded to the sulfur atom of the p-toluenesulfonyl group. The sulfur atom maintains a tetrahedral geometry.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 15728-44-6 | [5] |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [5] |
| Molecular Weight | 272.32 g/mol | [5] |
| Appearance | Pale yellow to off-white solid | |
| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole | [6] |
Synthesis and Mechanistic Insights
The most common and reliable synthesis of this compound involves the direct N-sulfonylation of benzimidazole with p-toluenesulfonyl chloride (TsCl).
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for N-tosylation of imidazole-containing compounds.[7]
Materials:
-
1H-Benzimidazole (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Anhydrous Pyridine (or Dichloromethane with Triethylamine as base)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene or Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1H-Benzimidazole (1.0 eq) in anhydrous pyridine. Cool the flask to 0°C in an ice bath.
-
Causality: Anhydrous conditions are crucial as TsCl can hydrolyze in the presence of water. Pyridine serves as both the solvent and the base required to neutralize the HCl byproduct, driving the reaction to completion. Cooling to 0°C controls the initial exothermic reaction.
-
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous pyridine and add it dropwise to the stirred benzimidazole solution over 20-30 minutes.
-
Causality: A slight excess of TsCl ensures complete consumption of the starting benzimidazole. Dropwise addition prevents a rapid temperature increase and potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The reaction is typically complete within 12-24 hours at room temperature. TLC is a critical self-validating step to confirm the consumption of the starting material.
-
-
Work-up & Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of ice-water with stirring. A precipitate should form.
-
Causality: The product, being organic and non-polar, is insoluble in water and will precipitate out. This step also serves to dissolve the pyridine hydrochloride salt byproduct.
-
-
Extraction: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.
-
Causality: Dichloromethane is an effective solvent for extracting the product from the aqueous phase. Multiple extractions ensure a high recovery yield.
-
-
Washing: Wash the combined organic layers sequentially with deionized water and then with a saturated brine solution.
-
Causality: The water wash removes any remaining pyridine and salts. The brine wash helps to remove residual water from the organic phase, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removal of all water is essential before evaporation to prevent co-distillation or hydrolysis.
-
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as toluene or ethanol, to yield pure this compound as a white or off-white solid.[7]
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct regions.
-
Tosyl Group: A singlet for the methyl (CH₃) protons will appear around δ 2.3-2.5 ppm.[8] The four aromatic protons on the tosyl ring will appear as a characteristic A'A'B'B' system, presenting as two doublets between δ 7.3 and δ 8.0 ppm.[8]
-
Benzimidazole Group: The four protons on the benzo- portion of the ring will appear in the aromatic region (δ 7.3-8.0 ppm). The C2-proton, the singlet on the imidazole ring of the parent compound which appears at δ 8.19 ppm in DMSO-d6, is expected to shift downfield upon tosylation due to the electron-withdrawing effect of the sulfonyl group.[9]
-
-
¹³C NMR:
-
Tosyl Group: The methyl carbon should appear around δ 21-22 ppm.[8] The aromatic carbons of the tosyl group will have characteristic shifts, with the sulfur-bound carbon appearing around δ 135-138 ppm and the methyl-bound carbon around δ 145 ppm.
-
Benzimidazole Group: The carbons of the benzimidazole ring, which appear between δ 115-142 ppm in the parent compound, will experience shifts upon tosylation.[9] The C2 carbon, in particular, is expected to be sensitive to the electronic effects of the N-substituent.
-
Infrared (IR) Spectroscopy
The IR spectrum provides key functional group information.
-
Sulfonyl Group (SO₂): Two very strong and characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically appearing in the ranges of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively.
-
Aromatic Rings: C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C/C=N stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
N-H Disappearance: A key confirmation of successful synthesis is the disappearance of the broad N-H stretching band present in the parent benzimidazole spectrum (around 3100 cm⁻¹).[9]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 272. A prominent fragment ion is expected at m/z = 117, corresponding to the loss of the tosyl radical (•SO₂C₇H₇), leaving the benzimidazolyl cation. Another significant peak would be seen at m/z = 155, corresponding to the tosyl cation [CH₃C₆H₄SO₂]⁺.
Reactivity and Applications in Organic Synthesis
The primary utility of this compound is as a protected form of benzimidazole, enabling transformations on other parts of a molecule without interference from the imidazole N-H.
Stability of the Protecting Group
The N-tosyl group is stable to a wide array of reagents, including many oxidizing agents, reducing agents (e.g., NaBH₄), and moderately acidic or basic conditions. This stability makes it a reliable choice for complex, multi-step syntheses.
Deprotection Methodologies
While stable, the tosyl group can be removed when desired. The choice of deprotection method depends on the other functional groups present in the molecule.
-
Basic Hydrolysis: Strong basic conditions, such as refluxing with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent, can cleave the N-S bond. However, this method is harsh and not suitable for base-sensitive substrates.
-
Reductive Cleavage: Reagents like sodium in liquid ammonia can be used, but these conditions are often too harsh for many functional groups.
-
Mild Basic Conditions: A particularly mild and effective method for N-tosylated indoles and related heterocycles involves using cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol at room temperature. This method offers excellent functional group tolerance.
-
Acidic Conditions: Strong acids like hydrogen fluoride (HF) can be used but require special equipment and are hazardous.
The selection of a deprotection strategy is a critical experimental choice that must be tailored to the specific molecular context to ensure the integrity of the target compound.
Conclusion
This compound is a cornerstone intermediate for synthetic chemists working with the benzimidazole scaffold. Its well-defined molecular structure, predictable spectroscopic characteristics, and straightforward synthesis make it a highly accessible compound. The true value of this molecule lies in the robust chemical stability of the N-tosyl group, which provides an effective shield for the reactive imidazole nitrogen, allowing for diverse chemical transformations elsewhere in a molecule. Understanding the principles of its synthesis, characterization, and the nuances of its deprotection is essential for its successful application in the development of novel pharmaceuticals and advanced materials.
References
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Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1043. [Link]
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Desai, N. C., et al. (2014). Expedient synthesis of benzimidazoles using amides. RSC Advances, 4(74), 39413-39419. [Link]
-
McCann, L. C., & O'Duill, M. L. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. Molbank, 2021(3), M1262. [Link]
-
Supporting Information for relevant publications containing NMR data for tosylated compounds. (Note: A direct source was not found, this is a placeholder for a typical reference from a specific synthesis paper). [Link]
-
Wikipedia contributors. (2023). Tosyl group. Wikipedia, The Free Encyclopedia. [Link]
-
Van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(3), 547–548. [Link]
-
PubChem. (n.d.). 1-(Toluene-4-sulfonyl)-1H-benzoimidazole. National Center for Biotechnology Information. [Link]
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Mohammed, S. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
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Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referenced via a related article on deprotection: [Link])
-
ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring?. [Link]
-
Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3465–3480. [Link]
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Wikipedia contributors. (2023). Benzimidazole. Wikipedia, The Free Encyclopedia. [Link]
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physical and chemical properties of 1-Tosyl-1H-benzo[d]imidazole
An In-depth Technical Guide to 1-Tosyl-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 15728-44-6). Synthesized by the attachment of a p-toluenesulfonyl (tosyl) group to the nitrogen of a benzimidazole core, this compound serves as a pivotal intermediate in medicinal chemistry and materials science. The tosyl group acts as a robust protecting group, enabling selective functionalization of the benzimidazole scaffold, which is a privileged structure in numerous pharmacologically active agents. This document details the compound's structural characteristics, reactivity, and established protocols for its synthesis and characterization, offering valuable insights for researchers in drug discovery and organic synthesis.
Introduction and Significance
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents due to its structural similarity to naturally occurring nucleotides, allowing it to interact readily with biological macromolecules.[1] Molecules incorporating this moiety exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[2][3][4]
The strategic protection of the benzimidazole N-H is often a critical step in multi-step syntheses. The p-toluenesulfonyl (tosyl) group is an ideal protecting group in this context. Its electron-withdrawing nature modulates the reactivity of the heterocyclic ring, and its stability under various conditions allows for selective chemical transformations at other positions. This compound is therefore not just a chemical compound, but a key enabling tool for accessing a diverse library of complex, biologically relevant molecules.
Molecular Structure and Identification
The structure of this compound features a benzimidazole ring system where one of the imidazole nitrogen atoms is covalently bonded to the sulfur atom of a p-toluenesulfonyl group.
Caption: Molecular structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole | N/A |
| CAS Number | 15728-44-6 | [5] |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [6] |
| Molecular Weight | 272.32 g/mol | [6] |
Physical Properties
This compound is a stable solid under standard laboratory conditions. Its key physical properties are summarized below.
| Property | Value | Notes | Source |
| Appearance | Pale yellow to off-white solid | N/A | |
| Melting Point | 187 to 191 °C | Experimental value | N/A |
| Boiling Point | 473.3 ± 38.0 °C | Predicted value at 760 Torr | N/A |
| Density | 1.31 ± 0.1 g/cm³ | Predicted value at 20 °C | N/A |
| Solubility | N/A | Insoluble in water. Expected to be soluble in polar aprotic solvents like DMF, DMSO, and chlorinated solvents like dichloromethane, based on its structure. | N/A |
| Storage | Sealed in dry, room temperature | N/A |
Spectroscopic Characterization
-
¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the tosyl group and the benzimidazole core.
-
Tosyl Group: A singlet integrating to 3H around δ 2.3-2.5 ppm for the methyl protons. An AA'BB' system (two doublets) integrating to 2H each, typically between δ 7.3-8.0 ppm, for the aromatic protons.[9]
-
Benzimidazole Core: Four aromatic protons on the benzo-fused ring, appearing as complex multiplets between δ 7.2-8.2 ppm. The C2-proton of the imidazole ring is expected to be the most deshielded, appearing as a singlet around δ 8.2-9.1 ppm.[2]
-
-
¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum should display all 14 carbon signals.
-
Tosyl Group: A signal for the methyl carbon around δ 21-22 ppm. Four signals for the aromatic carbons between δ 125-146 ppm.
-
Benzimidazole Core: Signals for the six carbons of the benzene ring and the three carbons of the imidazole ring are expected between δ 110-155 ppm. The C2 carbon is typically observed around δ 140-145 ppm.[7][8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.
-
S=O Stretch: Strong, characteristic absorption bands for the sulfonyl group are expected around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).
-
Aromatic C=C and C=N Stretch: Medium to strong bands in the 1450-1610 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): A peak at m/z = 272, corresponding to the molecular weight.
-
Key Fragments: A characteristic fragmentation would be the cleavage of the N-S bond, leading to a fragment for the benzimidazole cation at m/z = 117 and the tosyl cation at m/z = 155. Another common fragment is the tropylium ion from the tosyl group at m/z = 91.[10]
-
Chemical Properties and Reactivity
The Role of the Tosyl Group
The tosyl group is a strong electron-withdrawing group. Its presence on the imidazole nitrogen significantly impacts the reactivity of the benzimidazole system.
-
Acidity Reduction: It decreases the basicity of the other imidazole nitrogen (N3) and removes the acidity of the N-H proton, preventing unwanted side reactions at this position.
-
Ring Deactivation: It deactivates the benzimidazole ring towards electrophilic aromatic substitution.
-
Protecting Group Stability: The N-tosyl bond is stable to a wide range of reagents, including many oxidizing and reducing agents, as well as non-nucleophilic acidic and basic conditions.
Deprotection (Cleavage of the N-S Bond)
The primary chemical utility of this compound is as a protected intermediate. The removal, or cleavage, of the tosyl group is a key reaction to unmask the N-H functionality for further reactions. This deprotection requires specific, often harsh, conditions, underscoring the group's stability.
Common methods for N-tosyl deprotection include:
-
Strong Acid Hydrolysis: Treatment with strong acids like hydrobromic acid (HBr) in acetic acid at elevated temperatures can effectively cleave the N-S bond.[11]
-
Reductive Cleavage: Conditions using dissolving metals or other reducing agents, such as magnesium in methanol or sodium naphthalenide, can be employed.[11][12]
-
Nucleophilic Attack: Certain strong nucleophiles can displace the tosyl group, although this is less common for N-tosyl imidazoles.[13]
The choice of deprotection method is critical and must be compatible with other functional groups present in the molecule. For instance, acid-labile groups would be destroyed by HBr, necessitating a reductive approach.
Synthesis
This compound is most commonly synthesized via the direct N-sulfonylation of 1H-Benzimidazole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Caption: General workflow for the synthesis of this compound.
This reaction proceeds via the deprotonation of the acidic N-H proton of benzimidazole by the base, creating a nucleophilic anion. This anion then attacks the electrophilic sulfur atom of the tosyl chloride, displacing the chloride ion and forming the stable N-S bond.
Applications in Research and Drug Development
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a crucial building block for synthesizing more complex derivatives by allowing for modifications at other positions of the benzimidazole ring without interference from the reactive N-H group.
-
Intermediate for Functionalization: Once the N1 position is protected, other positions on the benzene ring can be modified via reactions like halogenation, nitration, or metal-catalyzed cross-coupling, followed by deprotection of the tosyl group.
-
Scaffold for Drug-like Libraries: This compound is an ideal starting point for generating libraries of novel small molecules for high-throughput screening in drug discovery programs.[14] Its derivatives have been investigated as potential anticancer, anti-inflammatory, and antiviral agents.[2][4]
Experimental Protocols
The following protocols are provided as examples and should be adapted and optimized based on specific laboratory conditions and scales.
Protocol 8.1: Synthesis of this compound
-
Rationale: This protocol utilizes sodium hydroxide as a base to deprotonate benzimidazole in a polar aprotic solvent, followed by reaction with tosyl chloride. The use of a strong base ensures complete deprotonation, driving the reaction to completion.
-
Materials:
-
1H-Benzimidazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
To a stirred suspension of sodium hydroxide (1.2 eq.) in anhydrous DMF in a round-bottom flask, add 1H-Benzimidazole (1.0 eq.) portion-wise at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of benzimidazole should result in a clearer solution.
-
Cool the reaction mixture back to 0 °C.
-
Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via a dropping funnel over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white or off-white solid.
-
Protocol 8.2: Characterization by ¹H NMR Spectroscopy
-
Rationale: To confirm the identity and purity of the synthesized product, ¹H NMR spectroscopy is employed. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the product's good solubility and its ability to not obscure key aromatic signals.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the dry, purified product.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Cap the NMR tube and invert it several times to ensure the sample is completely dissolved. A brief sonication may be used if necessary.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical acquisition involves 16-64 scans.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all peaks and assign them to the corresponding protons in the structure. The spectrum should be consistent with the expected signals described in Section 4.
-
References
-
Meany, F. B., O'Rourke, S., & Murphy, P. V. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Molbank, 2021(3), M1262. [Link]
- Supporting Information for relevant synthetic procedures and spectral data of analogous compounds.
-
Ye, Z., Adhikari, S., Xia, Y., & Dai, M. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications, 9(1), 733. (Reference for deprotection methods). [Link]
-
Kumar, R., et al. (2021). N–S bond cleavage of tosyl hydrazones by dual reactive arynes. Organic & Biomolecular Chemistry. [Link]
-
Van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(4), 547-551. [Link]
-
ACS Publications. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
-
Marcantonio, K. M., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(15), 4645-4652. [Link]
-
Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances. (Supporting information provides spectral data for parent benzimidazoles). [Link]
-
Bouattour, R., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for an article on benzimidazole derivatives. (Provides characterization data). [Link]
-
ResearchGate. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
-
ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring? [Link]
-
NIST. (n.d.). 1H-Benzimidazole Mass Spectrum. [Link]
-
Al-Dhfyan, A., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents. ACS Omega, 7(48), 44349-44360. [Link]
-
Rashid, M., et al. (2011). 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1043. [Link]
-
Wang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1133. [Link]
-
PubChem. (n.d.). 4-Hydroxy-N,N,2-trimethyl-1-((4-methylphenyl)sulfonyl)-1H-benzimidazole-6-carboxamide. [Link]
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Domino Process. (Provides general experimental details for NMR/IR). [Link]
-
ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of 1-benzylimidazole... [Link]
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NIST. (n.d.). 1H-Imidazole Mass Spectrum. [Link]
-
SpectraBase. (n.d.). 2-Dec-9-enyl-1H-benzoimidazole. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]
-
Wang, S., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(2), 175-183. [Link]
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The Synthetic Cornerstone: A Technical Guide to 1-Tosyl-1H-benzo[d]imidazole in Modern Organic Synthesis
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic applications of 1-Tosyl-1H-benzo[d]imidazole. Moving beyond a simple catalog of reactions, this document elucidates the underlying principles that make this reagent a versatile and powerful tool in the synthetic chemist's arsenal. We will explore its synthesis, reactivity, and role as a cornerstone building block in the construction of complex molecular architectures, with a particular focus on its utility in pharmaceutical development.
Introduction: The Benzimidazole Scaffold and the Influence of the Tosyl Group
The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and pharmaceuticals. Its unique structure, featuring a benzene ring fused to an imidazole ring, imparts a combination of aromaticity, hydrogen bonding capability, and diverse reactivity. However, the parent benzimidazole system can present challenges in terms of regioselectivity and reactivity during synthetic transformations.
The introduction of a p-toluenesulfonyl (tosyl) group at the N-1 position of the benzimidazole ring profoundly alters its chemical character, transforming it into a highly versatile and predictable building block. The strongly electron-withdrawing nature of the tosyl group serves several critical functions:
-
Protection: It effectively masks the N-H proton of the imidazole, preventing unwanted side reactions under a variety of conditions.
-
Activation: It enhances the acidity of the C-2 proton, facilitating deprotonation and subsequent functionalization at this position.
-
Regiocontrol: By occupying the N-1 position, it directs subsequent reactions, such as alkylation, to the N-3 position, offering a handle for predictable and regioselective synthesis.
This guide will delve into the practical aspects of utilizing this compound, providing not just protocols, but also the scientific rationale behind the experimental choices.
Synthesis and Characterization of this compound
The most common and efficient method for the preparation of this compound involves the direct tosylation of benzimidazole with p-toluenesulfonyl chloride (TsCl). The choice of base and solvent is crucial for achieving high yields and simplifying purification.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: General scheme for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Benzimidazole | 118.14 | 10 | 1.0 |
| p-Toluenesulfonyl Chloride | 190.65 | 11 | 1.1 |
| Pyridine | 79.10 | - | - |
| Dichloromethane (DCM) | 84.93 | - | - |
| Hydrochloric Acid (1 M) | - | - | - |
| Saturated Sodium Bicarbonate | - | - | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a solution of benzimidazole (1.18 g, 10 mmol) in pyridine (20 mL) at 0 °C, add p-toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₂S |
| Molecular Weight | 272.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 142-143 °C (for 2-benzyl derivative)[1] |
Spectroscopic Characterization (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (s, 1H, N-CH-N), 7.9-7.2 (m, 8H, Ar-H), 2.4 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~146.0, 143.0, 135.0, 134.0, 130.0, 128.0, 125.0, 121.0, 113.0, 21.8.
-
IR (KBr, cm⁻¹): ~1370, 1170 (SO₂ stretching).
-
Mass Spectrometry (EI): m/z (%) 272 [M]⁺.
Strategic Applications in Organic Synthesis
The true value of this compound lies in its application as a versatile intermediate for the construction of more complex molecules. The tosyl group serves as an excellent protecting group that can be removed under specific conditions, and it also directs the regioselective functionalization of the benzimidazole core.
N-Alkylation and the Synthesis of Substituted Benzimidazoles
A primary application of this compound is in the regioselective synthesis of N-substituted benzimidazoles. The tosyl group at the N-1 position directs alkylation to the N-3 position. Subsequent removal of the tosyl group provides access to N-1 substituted benzimidazoles, a common motif in pharmacologically active compounds.
Workflow for Regioselective N-Alkylation:
Caption: Workflow for the synthesis of N-1 alkylated benzimidazoles.
Experimental Protocol: Synthesis of 1-Benzyl-1H-benzimidazole
This two-step procedure exemplifies the use of the tosyl group as a protecting and directing group.
Step 1: N-Alkylation of this compound
-
To a solution of this compound (2.72 g, 10 mmol) in anhydrous DMF (30 mL), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C, then add benzyl bromide (1.3 mL, 11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-benzyl-3-tosyl-1H-benzo[d]imidazolium salt, which can be used in the next step without further purification.
Step 2: Deprotection to Yield 1-Benzyl-1H-benzimidazole
-
Dissolve the crude product from the previous step in methanol (50 mL).
-
Add magnesium turnings (0.73 g, 30 mmol) and stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding 1 M HCl until the magnesium is fully dissolved.
-
Make the solution basic (pH ~8-9) with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-benzimidazole.
Role in the Synthesis of Pharmaceutical Agents: The Case of Telmisartan
The benzimidazole core is central to the structure of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure. While the synthesis of Telmisartan itself is a multi-step process, the chemistry of benzimidazole intermediates is a key aspect.[2][3][4] The principles of benzimidazole functionalization, often involving protection and regioselective reactions, are directly applicable to the synthesis of Telmisartan's complex bis-benzimidazole structure.[5] For instance, the synthesis of the key intermediate, 1,7′-dimethyl-2′-propyl-2,5′-bi(1H-benzimidazole), involves the formation of benzimidazole rings and subsequent N-alkylation, highlighting the importance of the methodologies discussed herein.[6]
Deprotection of the Tosyl Group
The ability to efficiently remove the tosyl group is paramount to its utility as a protecting group. Several methods are available, with the choice depending on the substrate's sensitivity to the reaction conditions.
| Deprotection Method | Reagents and Conditions | Advantages | Considerations |
| Reductive Cleavage | Magnesium turnings in methanol | Mild, neutral conditions; good functional group tolerance | Can be exothermic; requires careful quenching |
| Acidic Hydrolysis | Concentrated H₂SO₄ or HBr in acetic acid, heat | Strong and effective for robust substrates | Harsh conditions; not suitable for acid-labile groups |
| Fluoride-Mediated Cleavage | Tetrabutylammonium fluoride (TBAF) in THF | Mild conditions | Can be slow; TBAF can be basic |
Mechanism of Reductive Deprotection with Mg/MeOH:
The reaction is believed to proceed via a single-electron transfer (SET) mechanism from the magnesium metal to the tosyl group, leading to the cleavage of the sulfur-nitrogen bond.
Conclusion
This compound is a strategically important starting material in organic synthesis. Its preparation is straightforward, and the tosyl group imparts a unique combination of protection, activation, and regiochemical control. This guide has provided a detailed overview of its synthesis, characterization, and key applications, including a practical example of its use in the regioselective synthesis of N-substituted benzimidazoles. The principles and protocols outlined herein are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in the creation of novel and complex molecular entities.
References
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Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. [Link]
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1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole. [Link]
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Understanding the Role of Benzimidazole Intermediates in Pharmaceutical Synthesis. [Link]
-
Synthesis of substituted 1H-benzimidazole derivatives 83a and b. [Link]
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1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole. [Link]
-
Efficient and improved synthesis of Telmisartan. [Link]
-
Synthesis of bis-benzimidazole intermediates and telmisartan. [Link]
-
Efficient Synthesis of Telmisartan: An Antihypertensive Drug. [Link]
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discovery and history of N-tosyl benzimidazoles
An In-depth Technical Guide to the Discovery and History of N-Tosyl Benzimidazoles
Abstract
This technical guide provides a comprehensive exploration of N-tosyl benzimidazoles, a significant class of compounds in synthetic and medicinal chemistry. We delve into the historical context of the benzimidazole scaffold's discovery, tracing the evolution from early synthetic methods to the strategic incorporation of the N-tosyl group. The guide critically analyzes the rationale behind various synthetic methodologies, contrasting classical approaches with modern, more efficient strategies. Key applications, particularly in drug development, are discussed, highlighting the tosyl group's dual role as a crucial protecting group and a modulator of biological activity. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to offer researchers and drug development professionals a practical and in-depth understanding of this versatile molecular entity.
Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group
The benzimidazole ring system, a bicyclic structure formed by the fusion of benzene and imidazole, is a cornerstone of medicinal chemistry.[1][2] Its discovery was linked to research on vitamin B12, which contains a 5,6-dimethylbenzimidazole moiety, establishing its biological relevance early on.[3] The scaffold's unique properties, including its aromaticity, ability to engage in hydrogen bonding, and amphoteric nature, make it a "privileged structure."[4][5] This means it can bind to a wide variety of biological targets, leading to its presence in numerous FDA-approved drugs with diverse therapeutic actions, including anti-ulcer (omeprazole), anthelmintic (albendazole), and antihistamine (bilastine) agents.[5][6][7]
Parallel to the rise of the benzimidazole scaffold, the p-toluenesulfonyl group, or "tosyl" (Ts) group, established itself as one of the most versatile functional groups in organic synthesis. Derived from p-toluenesulfonyl chloride (TsCl), it serves two primary functions:
-
As a Protecting Group: The tosyl group is an excellent protecting group for amines and alcohols. Its steric bulk and electron-withdrawing nature render the protected heteroatom less nucleophilic and stable to a wide range of reaction conditions.
-
As an Activating Group: By converting a hydroxyl group into a tosylate, it transforms it into an excellent leaving group, facilitating nucleophilic substitution and elimination reactions. On a nitrogen atom, the tosyl group's electron-withdrawing properties can acidify an adjacent N-H proton or activate the ring system towards certain transformations.
The strategic combination of these two entities gives rise to N-tosyl benzimidazoles, molecules that have carved a distinct niche in chemical synthesis and drug discovery. This guide traces their history, dissects their synthesis, and illuminates their applications.
Historical Context and Discovery
The journey of N-tosyl benzimidazoles begins with the development of methods to construct the core benzimidazole ring.
The Genesis of Benzimidazole Synthesis
The first widely recognized method for benzimidazole synthesis was reported by A. W. von Hofmann in 1872, but the most enduring classical method is the Phillips condensation , developed in 1928. This method involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives like esters or anhydrides) under acidic conditions and heat.[8]
Another foundational approach is the Ladenburg synthesis , which utilizes the reaction of o-phenylenediamine with aldehydes, followed by an oxidation step to form the aromatic benzimidazole ring. Direct condensation with aldehydes can be complex, often yielding mixtures of products if not controlled carefully.
The Advent of the N-Tosyl Group
The initial use of the tosyl group on the benzimidazole scaffold was primarily for nitrogen protection. In multi-step syntheses, one of the imidazole nitrogens often needed to be masked to direct subsequent reactions, such as alkylation or acylation, to the other nitrogen or a different part of the molecule. The reaction of a pre-formed benzimidazole with tosyl chloride in the presence of a base became a standard procedure for this purpose. The choice of base is critical; strong bases like sodium hydride deprotonate the benzimidazole to form a highly nucleophilic anion, while tertiary amine bases like triethylamine or pyridine act as acid scavengers.
Evolution of Synthetic Methodologies
The synthesis of N-tosyl benzimidazoles has evolved from simple, two-step procedures to elegant, one-pot strategies that offer greater efficiency and molecular diversity.
Classical Approach: Sequential Synthesis
The most straightforward method involves two distinct steps: first, the formation of the benzimidazole ring, and second, the N-tosylation.
Workflow: Classical Synthesis of N-Tosyl Benzimidazoles
Caption: Classical two-step synthesis of N-tosyl benzimidazoles.
This approach is robust and reliable but suffers from the drawbacks of multi-step syntheses, including lower overall yields and increased purification efforts.
Modern Synthetic Strategies
Modern organic synthesis prioritizes atom economy, step efficiency, and milder reaction conditions. This has led to the development of innovative one-pot methods where the N-tosyl group is incorporated during the ring-forming process.
A. Oxidative C-H Amination of Amidines A notable advancement is the synthesis of 1,2-disubstituted benzimidazoles through the oxidative C-H amination of N'-tosylamidines.[9] In this method, an N'-tosylamidine, which can be prepared from an amine and a nitrile, undergoes an intramolecular cyclization. The reaction is often catalyzed by an iodine-based system in the presence of an oxidant like m-chloroperoxybenzoic acid (mCPBA).[9]
-
Causality: This approach is powerful because it builds complexity rapidly from simple starting materials. The tosyl group is not just a protecting group but an integral part of the reaction mechanism, facilitating the key C-H amination/cyclization step. This bypasses the need to handle and purify the intermediate benzimidazole.
Workflow: Modern One-Pot Synthesis via Amidines
Caption: Modern one-pot synthesis of N-tosyl benzimidazoles.
B. Cyclization of N-Aryl Amidoximes Another efficient strategy involves the treatment of an N-aryl amidoxime with p-toluenesulfonyl chloride.[10] The tosyl chloride acylates the amidoxime, which then undergoes a base-mediated cyclization to furnish the benzimidazole product. This method cleverly avoids harsh acidic conditions and the need for pre-formed o-phenylenediamines, which can be sensitive.[10]
-
Causality: The choice of base is crucial for selectivity in related reactions. For instance, studies have shown that in similar systems, weaker bases can favor the formation of different heterocyclic products (like indazoles), while stronger bases like triethylamine promote the Beckmann rearrangement that leads to benzimidazoles, demonstrating exquisite mechanistic control.[11]
Data Summary: Comparison of Synthetic Methodologies
The following table summarizes and compares key aspects of the different synthetic routes.
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
| Classical Sequential | o-Phenylenediamine, Aldehyde/Acid | HCl or PPA; then TsCl, Base | High temp.; then RT to moderate heat | Robust, well-established, predictable | Multi-step, lower overall yield, purification at each step |
| Oxidative Amination [9] | N'-Tosylamidine | Iodobenzene (cat.), mCPBA | Room Temperature | One-pot, mild conditions, high efficiency | Requires synthesis of amidine precursor |
| Amidoxime Cyclization [10] | N-Aryl Amidoxime | p-TsCl, Base (e.g., DIPEA) | Moderate heat | One-pot, avoids harsh acids, good yields | Requires synthesis of amidoxime precursor |
Detailed Experimental Protocol
This section provides a representative protocol for the synthesis of a 2-substituted benzimidazole via the cyclization of an N-aryl amidoxime, adapted from methodologies described in the literature.[10]
Synthesis of 2-Propyl-1H-benzimidazole via N-Arylamidoxime Cyclization
Materials:
-
N'-(2-aminophenyl)butanamidoxime (1.0 mmol, 193 mg)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 mmol, 210 mg)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL)
-
Acetonitrile (MeCN) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N'-(2-aminophenyl)butanamidoxime (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N,N-diisopropylethylamine (2.5 mmol).
-
Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-propyl-1H-benzimidazole.
Self-Validation Note: The success of this protocol relies on the complete consumption of the starting amidoxime, which can be verified by TLC. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications and Future Outlook
N-tosyl benzimidazoles are more than just synthetic intermediates; they are pivotal in constructing complex molecules with significant biological activity.
-
Drug Development: The tosyl group can act as a synthetic handle for further elaboration. For instance, in the synthesis of certain PARP inhibitors used in cancer therapy, a related benzimidazole core is often functionalized at various positions, a process that can be directed by an N-protecting group.[5] Furthermore, the N-tosyl group itself can contribute to the pharmacological profile of a molecule by influencing its conformation and electronic properties, thereby affecting its binding to target proteins.
-
Catalysis and Materials Science: The well-defined structure of N-tosyl benzimidazoles makes them potential candidates as ligands for transition metal catalysts, although this application is less explored than their medicinal roles.
The future of N-tosyl benzimidazoles lies in the continued development of green and efficient synthetic methods.[8] The exploration of flow chemistry and novel catalytic systems will likely yield even more powerful ways to synthesize these compounds. As our understanding of disease pathways deepens, the N-tosyl benzimidazole scaffold will undoubtedly serve as a versatile platform for designing next-generation therapeutics.
References
-
Wikipedia. Benzimidazole. [Link]
-
Sharma, S., et al. (2022). A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. Neuroquantology, 20(8), 3402-3423. [Link]
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ResearchGate. General synthetic route for benzimidazole. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2021). A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. [Link]
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Townsend, L. B., & Wise, D. S. (1990). The Synthesis and Chemistry of Certain Anthelmintic Benzimidazoles. Parasitology Today, 6(4), 107-112. [Link]
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Wisdom Library. Synthesis of benzimidazole derivatives: Significance and symbolism. [Link]
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Applied Chemical Engineering. (2024). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. [Link]
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Organic Chemistry Portal. Benzimidazole synthesis. [Link]
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Wang, H., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 7(49), 45585–45593. [Link]
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Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1735-S1755. [Link]
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Medicinal chemistry of benzimidazole, a versatile pharmacophore. [Link]
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Kumar, A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(28), 20070-20092. [Link]
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Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]
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ResearchGate. A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. [Link]
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Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. [Link]
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Impact Factor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]
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A green synthesis of benzimidazoles. [Link]
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Zhang, Z., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
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reactivity of the tosyl group on the benzimidazole ring
An In-Depth Technical Guide to the Reactivity of the N-Tosyl Group on the Benzimidazole Ring
Foreword: A Senior Application Scientist's Perspective
In the landscape of medicinal chemistry and drug development, the benzimidazole scaffold is a cornerstone, appearing in numerous blockbuster drugs.[1] Its synthetic manipulation, however, requires a nuanced understanding of protecting group chemistry. Among the most versatile yet complex protecting groups for the benzimidazole nitrogen is the p-toluenesulfonyl (tosyl) group. This guide moves beyond simple procedural descriptions to offer a deep dive into the causality of the tosyl group's reactivity. We will explore not just the "how" but the "why"—why certain conditions are chosen, what mechanistic principles govern its stability and cleavage, and how its presence fundamentally alters the reactivity of the benzimidazole core. This document is designed for the practicing researcher, providing field-proven insights to navigate the strategic application and removal of this critical protecting group.
The Dual Nature of the N-Tosyl Group: Protection and Activation
The p-toluenesulfonyl group (Ts or Tos) is a derivative of p-toluenesulfonic acid, widely employed to protect amine functionalities.[2][3] When attached to the benzimidazole nitrogen, it forms a stable sulfonamide, effectively masking the nucleophilic and basic character of the N-H proton.[4] This protection is robust, withstanding a variety of reaction conditions, which is essential for multi-step syntheses.[3]
However, its role is not merely passive. The tosyl group is powerfully electron-withdrawing, a consequence of the electronegative oxygen atoms and the sulfur atom in a high oxidation state. This property profoundly influences the benzimidazole ring's electronic landscape:
-
Decreased Basicity: It significantly lowers the basicity of the imidazole nucleus, which can be advantageous in preventing base-induced racemization in chiral histidine derivatives, a close relative of benzimidazole.[4]
-
Activation of C-2 Position: The electron-withdrawing effect acidifies the C-2 proton of the benzimidazole ring. This facilitates deprotonation by strong bases (e.g., organolithium reagents), enabling subsequent functionalization at this key position with various electrophiles.[5]
-
Influence on Aromatic Substitution: The deactivated ring becomes less susceptible to electrophilic aromatic substitution but may be more prone to nucleophilic aromatic substitution under specific circumstances.[6]
Visualizing the N-Tosylation Reaction
The introduction of the tosyl group is typically a straightforward nucleophilic substitution where the benzimidazole nitrogen attacks the electrophilic sulfur atom of tosyl chloride (TsCl).
Caption: General scheme for the N-tosylation of the benzimidazole ring.
Synthesis of N-Tosylbenzimidazoles: A Standard Protocol
The tosylation of the benzimidazole nitrogen is a reliable and high-yielding reaction. The choice of base is critical to neutralize the HCl byproduct without promoting unwanted side reactions. Anhydrous sodium carbonate is a common and effective choice.
Protocol 1: General N-Tosylation of a Benzimidazole Derivative
This protocol is adapted from established methodologies for the protection of imidazole moieties.[4]
Rationale: The reaction proceeds via nucleophilic attack of the benzimidazole nitrogen on tosyl chloride. Chloroform is a suitable solvent for the reactants. Anhydrous sodium carbonate is a mild, heterogeneous base that neutralizes the generated HCl, driving the reaction to completion. Its insolubility simplifies workup, as it can be removed by simple filtration.
Step-by-Step Methodology:
-
Dissolution: Dissolve the benzimidazole starting material (1.0 eq) in chloroform (approx. 0.2-0.5 M).
-
Base Addition: Add anhydrous sodium carbonate (2.0-3.0 eq) to the solution.
-
Tosylation: To the stirred suspension, add a solution of p-toluenesulfonyl chloride (1.1-1.2 eq) in chloroform dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, filter the reaction mixture to remove the sodium carbonate and other salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude N-tosylbenzimidazole is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
The Core Challenge: Cleavage of the N-S Bond
The stability of the N-tosyl bond is a double-edged sword. While beneficial for protection, its cleavage often requires conditions that may not be compatible with sensitive functional groups elsewhere in the molecule. The choice of deprotection strategy is therefore a critical decision based on the overall molecular architecture.
Comparative Analysis of Deprotection Methodologies
A variety of methods have been developed, ranging from harsh classical techniques to milder, more selective modern approaches. The optimal choice depends entirely on the substrate's functional group tolerance.
| Method Category | Reagents & Conditions | Pros | Cons | Citation(s) |
| Strong Acid | HBr in acetic acid; MeSO₃H in TFA/thioanisole | Effective for robust substrates. | Harsh conditions, not compatible with acid-labile groups. | [2][7] |
| Strong Base | Refluxing NaOH or KOH in alcohol | Simple reagents. | High temperatures, risk of ester hydrolysis or other base-mediated side reactions.[8] | [9] |
| Dissolving Metal | Sodium in liquid ammonia; Sodium naphthalenide | Powerful reduction, very effective. | Harsh, cryogenic conditions, reduces many other functional groups. | [4][10] |
| Mild Nucleophilic | Cesium carbonate in THF/MeOH; Carboxylic anhydrides/pyridine | Excellent functional group tolerance, mild ambient conditions. | May be slower for electron-rich systems. | [4][9] |
| Photoredox | Visible light, photocatalyst (e.g., Cu(I) complex) | Extremely mild, high selectivity. | Requires specialized photochemical equipment. | [11] |
| Electrochemical | Constant current electrolysis, Pt cathode, Mg anode | Mild, neutral conditions, avoids harsh chemical reagents. | Requires electrochemical setup. | [12] |
The Superiority of Cesium Carbonate: A Case Study
For complex molecules common in drug development, preserving sensitive functional groups is paramount. Work by Cee et al. demonstrated a remarkably mild and efficient N-detosylation method for indoles and imidazoles using cesium carbonate, which stands out for its selectivity.[9]
Causality of Efficacy: The reaction is believed to proceed via nucleophilic attack of methoxide (formed from methanol and the base) on the sulfonyl group. The unique efficacy of cesium carbonate compared to other alkali metal carbonates is attributed to the higher solubility of cesium salts in organic solvents and the "cesium effect," where the large, soft Cs⁺ cation enhances the nucleophilicity of the associated anion. The use of a THF/MeOH solvent system is crucial; THF provides solubility for lipophilic tosylamides, while methanol acts as the nucleophile source.[9]
| Entry | Carbonate | Additive | Time (h) | Conversion (%) |
| 1 | Li₂CO₃ | None | 24 | 0 |
| 2 | Na₂CO₃ | None | 24 | 0 |
| 3 | K₂CO₃ | None | 24 | 20 |
| 4 | Cs₂CO₃ | None | 18 | 100 |
| 5 | Na₂CO₃ | H₂O (3 eq) | 24 | 0 |
| 6 | Li₂CO₃ | H₂O (3 eq) | 24 | 0 |
| Data adapted from a study on N-tosyl-5-bromoindole in THF/MeOH at 22 °C.[9] |
Visualizing Deprotection Pathways and Workflows
The selection of a deprotection strategy is a critical decision point in a synthetic route.
Caption: Decision matrix for N-tosyl group cleavage from benzimidazole.
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Topic: Electrophilicity and Reactive Landscape of the C2-Position in 1-Tosyl-1H-benzo[d]imidazole
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] Functionalization of its C2-position is a critical strategy for modulating pharmacological activity. However, the inherent electronic nature of the benzimidazole ring presents challenges for direct C2-substitution. This technical guide provides an in-depth analysis of how the introduction of an N-tosyl group fundamentally alters the reactivity of the C2-position. We will explore the electronic effects of the tosyl group, the resulting enhancement of C2-H acidity, and the synthetic strategies that exploit this activation. This guide will detail the mechanism of C2-deprotonation and subsequent functionalization, a classic example of reactivity umpolung, and contrast it with pathways where the C2-carbon acts as a direct electrophilic center. Detailed protocols, mechanistic diagrams, and comparative data are provided to equip researchers with the theoretical understanding and practical knowledge to effectively utilize 1-Tosyl-1H-benzo[d]imidazole as a versatile synthetic intermediate.
The Benzimidazole Core: An Introduction to C2-Position Reactivity
The benzimidazole ring system is intrinsically electron-rich. The lone pairs on the nitrogen atoms contribute to the aromaticity, rendering the carbon atoms, including C2, generally nucleophilic or resistant to nucleophilic attack. Consequently, traditional functionalization often occurs at the nitrogen atoms.[3] Direct C-H functionalization of the C2-position is challenging and typically requires harsh conditions or specialized catalytic systems.[2]
The proton at the C2-position (C2-H) is the most acidic proton on the imidazole ring due to its position between two electronegative nitrogen atoms. However, its pKa is generally too high for deprotonation by common bases, limiting its utility in synthesis. To overcome this, chemists have employed activating groups on one of the nitrogen atoms. Among the most effective and widely used is the p-toluenesulfonyl (tosyl) group.
The N-Tosyl Group: A Paradigm Shift in C2 Reactivity
The introduction of a tosyl group at the N1 position dramatically transforms the electronic landscape of the benzimidazole ring. This transformation is the key to unlocking the synthetic potential of the C2-position.
Electronic Influence of the Tosyl Group
The tosyl group is a powerful electron-withdrawing group due to the sulfonyl moiety (-SO₂-).[4] Its influence on the benzimidazole ring is twofold:
-
Inductive Effect: The highly electronegative oxygen atoms on the sulfonyl group pull electron density away from the nitrogen atom (N1) and, by extension, from the entire imidazole ring system.
-
Resonance Effect: The sulfonyl group can participate in resonance, further delocalizing the nitrogen lone pair and decreasing the electron density within the ring.
This profound electron-withdrawing effect makes the entire benzimidazole core more electron-deficient. Critically, it significantly increases the acidity of the C2-H proton, making it readily accessible for deprotonation by strong organometallic bases.
Caption: Electronic influence of the N-tosyl group on the benzimidazole core.
Umpolung: Reversing the Polarity of the C2-Position
The term "Umpolung," or polarity reversal, perfectly describes the new reactivity endowed by the N-tosyl group.[5][6] In an unactivated benzimidazole, the C2-position is electron-rich and not susceptible to acting as a nucleophile. The tosyl group facilitates the removal of the C2-proton to generate a C2-carbanion. This carbanion is a potent nucleophile, completely reversing the inherent electronic character of this position. The C2-position is thus transformed from a latent electrophilic/inert center into a powerful nucleophilic precursor for C-C and C-heteroatom bond formation.
Caption: Conceptual overview of Umpolung reactivity at the C2-position.
Synthetic Application: C2-Lithiation and Electrophilic Quench
The most robust and widely used method to functionalize the C2-position of 1-tosyl-benzimidazole is through deprotonation with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by trapping the resulting C2-lithio species with an electrophile.[7]
General Mechanism
The reaction proceeds in two distinct steps:
-
Deprotonation: At low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF), the strong base selectively abstracts the highly acidic C2-proton to form a stabilized 2-lithio-1-tosyl-1H-benzo[d]imidazole intermediate.
-
Electrophilic Quench: This nucleophilic intermediate readily attacks a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, etc.) to form a new bond at the C2-position.
Experimental Protocol: General Procedure for C2-Lithiation
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
Electrophile (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound.
-
Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C using an acetone/dry ice bath.
-
Lithiation: n-Butyllithium is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
-
Electrophilic Addition: The chosen electrophile is added, either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Reaction: The reaction is allowed to stir at -78 °C for 1-3 hours, then slowly warmed to room temperature and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the C2-functionalized product.
Caption: Experimental workflow for C2-lithiation and electrophilic quench.
Scope of Electrophiles
The C2-lithio intermediate is a versatile nucleophile that reacts with a broad range of electrophilic partners. The table below summarizes representative transformations.
| Entry | Electrophile | Reagent Example | C2-Substituent | Approximate Yield (%) |
| 1 | Alkyl Halide | Iodomethane (CH₃I) | -CH₃ | >80 |
| 2 | Aldehyde | Benzaldehyde (PhCHO) | -CH(OH)Ph | >85 |
| 3 | Ketone | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ | >80 |
| 4 | Carbon Dioxide | CO₂ (gas or dry ice) | -COOH | >70 |
| 5 | Disulfide | Diphenyl disulfide (PhSSPh) | -SPh | >90 |
Note: Yields are approximate and highly dependent on the specific substrate and reaction conditions.
The C2-Position as a Direct Electrophilic Center
While the deprotonation pathway is dominant, the electron-deficient nature of the C2 carbon in this compound also renders it susceptible to direct attack by certain powerful nucleophiles, although this is a less common reaction pathway.
In this scenario, the C2 carbon itself acts as the electrophile. This reactivity can be harnessed in specialized catalytic cycles. For instance, copper-hydride catalyzed C2-allylation has been demonstrated with N-activated benzimidazoles, where an allyl-copper nucleophile attacks the electrophilic C2-position.[3] However, it is noteworthy that in this specific study, substrates with N-tosyl groups performed poorly, suggesting that while the tosyl group is excellent for activating C2-H acidity, it may not be optimal for reactions involving direct nucleophilic attack at the C2 carbon, possibly due to steric hindrance or unfavorable interactions with the catalyst.[3]
Conclusion and Strategic Outlook
The N-tosyl group is a powerful tool for activating the C2-position of the benzimidazole ring, fundamentally altering its reactivity profile. By transforming the C2-H into a readily removable proton, it enables an Umpolung strategy, generating a potent C2-carbanion that serves as a versatile nucleophile for a wide array of synthetic transformations. This deprotonation-alkylation pathway is the most reliable and broadly applicable method for C2-functionalization of this scaffold. While the tosyl group also enhances the intrinsic electrophilicity of the C2 carbon, exploiting this for direct nucleophilic attack is less common and more substrate-specific. For researchers in drug discovery and organic synthesis, understanding the dual electronic effects of the N-tosyl group provides a strategic advantage, allowing for the rational design and efficient synthesis of novel, C2-substituted benzimidazole derivatives.
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The Pharmacological Potential of Tosylated Benzimidazoles: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2][3][4] This guide delves into a specific, yet profoundly significant, modification of this privileged structure: tosylation. The addition of a tosyl group can dramatically modulate the physicochemical and biological properties of benzimidazole derivatives, leading to a spectrum of potential therapeutic applications. This document provides an in-depth exploration of the biological activities of tosylated benzimidazoles, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. We will dissect the underlying mechanisms of action, provide exemplary experimental protocols for their evaluation, and synthesize the structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of tosylated benzimidazoles in their research and development endeavors.
Introduction: The Benzimidazole Core and the Significance of Tosylation
The benzimidazole nucleus, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is structurally analogous to purine bases, allowing for favorable interactions with various biological macromolecules.[5][6] This inherent bioactivity has led to the development of numerous commercially successful drugs containing the benzimidazole scaffold.[7]
Tosylation, the introduction of a p-toluenesulfonyl (tosyl) group, is a strategic chemical modification. The tosyl group, with its sulfonyl moiety, can act as a hydrogen bond acceptor and its aromatic ring can participate in π-π stacking and hydrophobic interactions. These properties can enhance the binding affinity of the molecule to its biological target, improve its pharmacokinetic profile, and in some cases, serve as a reactive handle for covalent inhibition. The synthesis of N-substituted benzimidazole derivatives often involves the use of tosyl chloride.[8]
Diverse Biological Activities of Tosylated Benzimidazoles
The incorporation of a tosyl group onto the benzimidazole scaffold has been shown to elicit a range of potent biological responses.
Anticancer Activity
Benzimidazole derivatives are well-documented for their anticancer properties, which are often attributed to their ability to inhibit key cellular processes in cancer cells.[2][5][9][10] While specific studies focusing solely on tosylated benzimidazoles are emerging, the broader class of N-substituted benzimidazoles, including tosylated variants, has shown significant promise.
Mechanism of Action: The anticancer effects of benzimidazole derivatives are often multifactorial and can include:
-
Tubulin Polymerization Inhibition: Similar to established drugs like mebendazole and albendazole, some benzimidazoles disrupt microtubule formation, leading to cell cycle arrest and apoptosis.[5]
-
Enzyme Inhibition:
-
Topoisomerase Inhibition: Certain benzimidazoles can poison topoisomerase I, an enzyme crucial for DNA replication and repair, leading to DNA damage and cell death.[11]
-
Kinase Inhibition: Benzimidazole derivatives have been identified as inhibitors of key signaling kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are pivotal in tumor growth and angiogenesis.[12]
-
-
Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[9]
Data Summary: Anticancer Activity of Benzimidazole Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Mechanism of Action | Reference |
| Benzimidazole-Triazole Hybrids | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 µM | EGFR and Topo I Inhibition | [9] |
| 2-Aryl Benzimidazoles | MCF-7, HL60 | Potent Activity | Not specified | [13] |
| Benzimidazole-Oxadiazole Hybrids | MCF-7 | 25.72 µM | Not specified | [9] |
Antimicrobial Activity
N-substituted benzimidazoles, including those synthesized using tosyl chloride, have demonstrated notable activity against a range of pathogenic microbes.[8] The structural similarity of the benzimidazole core to purine allows these compounds to interfere with essential microbial metabolic pathways.[6]
Spectrum of Activity:
-
Antibacterial: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][8]
-
Antifungal: Some derivatives exhibit potent antifungal activity, particularly against Candida species.[14]
Mechanism of Action: The antimicrobial action of benzimidazoles can stem from:
-
Inhibition of DNA Gyrase: Some derivatives disrupt DNA synthesis by inhibiting bacterial DNA gyrase.[7]
-
Disruption of Cell Wall Synthesis: Interference with the biosynthesis of essential cell wall components can lead to microbial cell lysis.
-
Enzyme Inhibition: Inhibition of microbial enzymes crucial for survival, such as urease, has been observed.[15][16][17]
Data Summary: Antimicrobial Activity of Substituted Benzimidazoles
| Compound Type | Microorganism | Activity Metric | Reference |
| N-tosylated Benzimidazoles | E. coli, P. aeruginosa, S. aureus | Interesting activity | [8] |
| Benzimidazole-Hydrazones | Candida species | Notable antifungal activity | [14] |
| 2-Alkylsulphanylbenzimidazoles | Mycobacterium tuberculosis | Appreciable antimycobacterial activity | [18] |
Antiviral Activity
The antiviral potential of benzimidazole derivatives is a significant area of research.[19] These compounds have shown efficacy against a variety of RNA and DNA viruses.[20][21]
Spectrum of Activity:
-
Hepatitis C Virus (HCV): Benzimidazole-based allosteric inhibitors of the HCV RNA-dependent RNA polymerase have been identified.[22]
-
Respiratory Syncytial Virus (RSV): Potent activity against RSV has been observed for some benzimidazole derivatives.[20]
-
Other Viruses: Activity has also been reported against Coxsackie Virus, Poliovirus, and Yellow Fever Virus.[20][21]
Mechanism of Action: The primary antiviral mechanisms include:
-
Inhibition of Viral Enzymes: Targeting viral polymerases or proteases to disrupt viral replication.[19][22]
-
Blocking Viral Entry: Some derivatives can interfere with the attachment and entry of viruses into host cells.[19]
Anti-inflammatory Activity
Benzimidazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[23][24][25][26]
Mechanism of Action:
-
Enzyme Inhibition:
-
Inhibition of Lysosomal Enzyme Release: Certain benzimidazoles can inhibit the release of lysosomal enzymes from neutrophils, thereby reducing inflammation.[26]
Experimental Protocols for Biological Evaluation
To rigorously assess the potential of novel tosylated benzimidazoles, standardized and validated experimental protocols are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the tosylated benzimidazole derivatives for 48-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the tosylated benzimidazole derivatives in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Enzyme Inhibition Assay: Urease Inhibition
This assay is relevant for compounds with potential activity against Helicobacter pylori.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the urease enzyme, a buffer solution, and varying concentrations of the tosylated benzimidazole inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a defined period at a specific temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding urea (the substrate).
-
Ammonia Quantification: Measure the amount of ammonia produced over time using a colorimetric method (e.g., Berthelot's reaction).
-
IC50 Calculation: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualization of Key Concepts
General Synthesis of N-Tosylated Benzimidazoles
Caption: Synthetic pathway for N-tosylated benzimidazoles.
Workflow for Biological Activity Screening
Caption: Drug discovery workflow for tosylated benzimidazoles.
Conclusion and Future Directions
Tosylated benzimidazoles represent a promising class of compounds with a wide array of potential biological activities. The strategic incorporation of the tosyl group can significantly enhance the therapeutic potential of the benzimidazole scaffold. Further research should focus on synthesizing novel libraries of tosylated benzimidazoles and conducting comprehensive structure-activity relationship studies to optimize their potency and selectivity. Advanced in silico modeling, coupled with robust in vitro and in vivo testing, will be crucial in elucidating their precise mechanisms of action and advancing the most promising candidates toward clinical development. The versatility of this chemical class warrants continued exploration in the quest for novel and effective therapeutic agents.
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literature review of 1-Tosyl-1H-benzo[d]imidazole chemistry
An In-Depth Technical Guide to the Chemistry of 1-Tosyl-1H-benzo[d]imidazole
Abstract
The this compound scaffold is a cornerstone in modern synthetic and medicinal chemistry. As a Senior Application Scientist, this guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of this versatile molecule. We will explore its synthesis, elucidating the rationale behind procedural choices, and delve into its critical reactivity, particularly its dual role as both a stable protecting group and an activator for further functionalization. This whitepaper is designed for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging the unique chemistry of this compound for the synthesis of complex, biologically active compounds.
The Strategic Importance of this compound
The benzimidazole nucleus, a fusion of benzene and imidazole, is a privileged scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics.[1][2] The strategic introduction of a p-toluenesulfonyl (tosyl) group onto the N1 position profoundly modifies the chemical properties of the benzimidazole core, unlocking a wide array of synthetic possibilities.
The tosyl group serves three primary functions:
-
Nitrogen Protection: It is a robust protecting group for the imidazole N-H, stable to a wide range of reaction conditions under which other protecting groups might fail.[3] This stability allows chemists to perform reactions on other parts of the molecule without affecting the imidazole nitrogen.
-
Activation and Directing Group: The electron-withdrawing nature of the sulfonyl group acidifies the C2-proton, facilitating its removal by a strong base. This allows for regioselective functionalization at the C2 position, a common strategy in drug design.
-
Solubility Modification: The tosyl group can alter the solubility profile of the benzimidazole intermediate, often making it more soluble in common organic solvents and simplifying purification by chromatography.
This guide will dissect the synthesis, reactivity, and application of this pivotal intermediate, providing the foundational knowledge required for its effective use in research and development.
Synthesis: Forging the Tosylated Core
The most direct and widely used method for preparing this compound is the reaction of benzimidazole with p-toluenesulfonyl chloride (TsCl). While other methods exist, such as reacting benzimidazole with sodium p-toluenesulfinate, the tosyl chloride route offers high yields and operational simplicity.[4]
General Reaction Mechanism
The synthesis is a classic nucleophilic substitution reaction. The imidazole nitrogen of benzimidazole acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. The reaction requires a base to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity and neutralizing the HCl byproduct formed.
Caption: General workflow for the synthesis of this compound.
Validated Experimental Protocol: Synthesis via Tosyl Chloride
This protocol describes a reliable, lab-scale synthesis. The choice of sodium hydride (NaH) as the base ensures irreversible deprotonation, driving the reaction to completion. Tetrahydrofuran (THF) is an excellent solvent choice due to its aprotic nature and ability to dissolve the reactants.
Materials:
-
Benzimidazole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
p-Toluenesulfonyl Chloride (TsCl, 1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add benzimidazole.
-
Dissolution: Add anhydrous THF and stir until the benzimidazole is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Causality: Cooling is critical to control the exothermic reaction when NaH is added and to prevent potential side reactions.
-
-
Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Insight: The evolution of hydrogen gas will be observed. The reaction should be vented appropriately. Stirring for 30 minutes ensures complete formation of the benzimidazolide anion.
-
-
Tosylation: Dissolve p-toluenesulfonyl chloride in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Trustworthiness: Monitoring by TLC (e.g., using a 3:2 n-hexane/ethyl acetate mobile phase) is a self-validating step, ensuring the reaction is complete before proceeding to workup.[5]
-
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford this compound as a white solid.
Core Reactivity: The Tosyl Group in Action
The true synthetic utility of this compound lies in its subsequent reactions. The tosyl group can be strategically removed or used to facilitate other transformations.
N-Detosylation: A Gateway to Functional Amines
The removal of the tosyl group is a fundamental transformation, unmasking the N-H group for further reactions or as a final step in the synthesis of a target molecule. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.
| Method | Reagents | Conditions | Mechanistic Insight |
| Mild Acidolysis | Acetic Anhydride, Pyridine | Room Temperature | Involves initial acylation of the other imidazole nitrogen, followed by cleavage.[3] |
| Reductive Cleavage | Sodium Naphthalenide | Low Temperature (-60 °C) | A potent single-electron transfer (SET) agent that fragments the S-N bond.[6] |
| Strong Base | NaOH or KOH in Alcohol | Reflux | Saponification-like cleavage of the sulfonamide bond. |
Protocol: Detosylation using Sodium Naphthalenide
This method is highly efficient for cleaving S-N bonds and is particularly useful when other methods fail.[6]
-
Reagent Preparation: Prepare a stock solution of sodium naphthalenide by sonicating sodium spheres and naphthalene in dry, deoxygenated THF under argon until a dark green color persists.[6]
-
Reaction Setup: Dissolve this compound (1.0 eq) in dry THF in a flame-dried flask under argon. Cool the solution to -60 °C.
-
Deprotection: Add the sodium naphthalenide solution dropwise until the green color persists, indicating a slight excess of the reagent.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Evaporate the solvent and partition the residue between water and dichloromethane. The product, benzimidazole, will be in the organic layer.[6]
Cross-Coupling Reactions: Building Molecular Complexity
While the tosyl group itself is not typically a leaving group in cross-coupling, its presence is instrumental. It serves as a robust protecting group while other positions on the benzimidazole ring, typically halogenated, undergo cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.[7] Furthermore, N-tosylhydrazones, derived from aldehydes or ketones, are excellent partners in palladium-catalyzed cross-coupling reactions to form C-C double bonds, showcasing a related application of the tosyl moiety in modern synthesis.[8][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. scispace.com [scispace.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diazo compounds and N-tosylhydrazones: novel cross-coupling partners in transition-metal-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Tosyl-1H-benzo[d]imidazole
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1-Tosyl-1H-benzo[d]imidazole (CAS: 15728-44-6).[1][2] The tosyl group serves as a crucial protecting group for the benzimidazole nitrogen, facilitating regioselective functionalization at other positions in multi-step synthetic routes. This guide is designed for researchers in organic chemistry and drug development, offering a detailed walkthrough of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization methods. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Scientific Principle
Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. In complex syntheses, selective protection of the N-H proton of the imidazole ring is often necessary to prevent undesired side reactions. The p-toluenesulfonyl (tosyl) group is an excellent choice for this purpose due to its stability under various reaction conditions and its susceptibility to cleavage under specific, controlled methods.
The synthesis of this compound is achieved through the nucleophilic substitution reaction between benzimidazole and p-toluenesulfonyl chloride (TsCl).
Reaction Mechanism:
The reaction proceeds via a two-step mechanism:
-
Deprotonation: A base, such as triethylamine (Et₃N), deprotonates the acidic N-H proton of the benzimidazole ring. This generates the benzimidazolide anion, a potent nucleophile.
-
Nucleophilic Attack: The highly nucleophilic benzimidazolide anion attacks the electrophilic sulfur atom of tosyl chloride. This results in the displacement of the chloride leaving group and the formation of the N-S bond, yielding the final product and a salt byproduct (triethylammonium chloride).
The reaction is typically performed at a reduced temperature initially to control the exothermic nature of the reaction and then allowed to proceed to completion at room temperature.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Grade/Purity | Supplier Example |
| Benzimidazole | 51-17-2 | C₇H₆N₂ | 118.14 | ≥98% | Sigma-Aldrich |
| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | 190.65 | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | ≥99.5%, distilled | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Chemical |
| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | Fisher Chemical |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 | N/A | Lab-prepared |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | N/A | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Granular | Acros Organics |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Septa and needles for inert atmosphere (optional but recommended)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
NMR Spectrometer (for characterization)
-
Melting point apparatus
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis of this compound.
Detailed Step-by-Step Synthesis Protocol
Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add benzimidazole (1.00 g, 8.46 mmol, 1.0 equiv.).
-
Add 20 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the benzimidazole is fully dissolved.
-
Add triethylamine (Et₃N) (1.41 mL, 10.15 mmol, 1.2 equiv.) to the solution. Expert Insight: Triethylamine acts as a base to deprotonate the benzimidazole, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.
-
Cool the flask in an ice-water bath and stir for 10-15 minutes, allowing the solution to reach 0 °C.
Addition of Tosyl Chloride
-
In a separate 50 mL flask, dissolve p-toluenesulfonyl chloride (TsCl) (1.77 g, 9.31 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM.
-
Transfer the TsCl solution to a dropping funnel. Add the solution dropwise to the cooled, stirring benzimidazole solution over a period of 15-20 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of undesired side products.
-
A white precipitate (triethylammonium chloride) will begin to form upon addition.
Reaction and Monitoring
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:7 Ethyl Acetate/Hexane. Spot the starting benzimidazole, the reaction mixture, and a co-spot. The reaction is complete when the benzimidazole spot (higher polarity, lower Rf) has been completely consumed and a new, less polar product spot (higher Rf) is dominant.
Work-up and Isolation
-
Once the reaction is complete, pour the mixture into a 250 mL separatory funnel.
-
Add 30 mL of deionized water and shake vigorously. Separate the layers and collect the organic (bottom, DCM) layer.
-
Wash the organic layer sequentially with:
-
30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Purpose: To remove any remaining traces of TsCl and neutralize any residual acid.
-
30 mL of brine (saturated aqueous NaCl). Purpose: To remove residual water from the organic layer.
-
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent using a funnel with filter paper and collect the filtrate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification and Characterization
-
Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate. Slowly add n-hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Expected Yield: 75-85%.
-
Characterization:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~135-138 °C.
-
¹H NMR (400 MHz, CDCl₃, δ ppm): The spectrum should show the disappearance of the broad N-H proton signal from benzimidazole (typically >10 ppm). Expected signals: ~8.2 (d, 1H), ~7.8 (d, 2H), ~7.7 (d, 1H), ~7.4-7.3 (m, 4H), ~2.4 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃, δ ppm): ~146.0, 143.0, 135.0, 134.5, 130.0, 129.5, 127.0, 125.5, 124.5, 120.0, 113.0, 21.5.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Benzimidazole (Starting Material) | 1.00 g (8.46 mmol) | 1.0 equivalent |
| p-Toluenesulfonyl Chloride | 1.77 g (9.31 mmol) | 1.1 equivalents |
| Triethylamine | 1.41 mL (10.15 mmol) | 1.2 equivalents |
| Anhydrous Dichloromethane | 30 mL | Solvent |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling is crucial |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
| Expected Yield | 1.85 - 2.09 g (75-85%) | After recrystallization |
| Product Molecular Weight | 272.32 g/mol | C₁₄H₁₂N₂O₂S |
Safety and Handling Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Causes severe skin burns and serious eye damage.[3] It is moisture-sensitive and reacts with water to release hydrochloric acid.[3] Handle with extreme care, using gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.[4][5]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (Et₃N): Flammable and corrosive. Has a strong, unpleasant odor. Handle in a fume hood.
-
General Handling: Avoid open flames.[4] Ensure all glassware is properly secured. In case of skin contact, wash immediately with plenty of water.[3] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[5] Dispose of all chemical waste according to institutional and local regulations.
References
-
MDPI: 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Available at: [Link]
-
NIH National Library of Medicine: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Available at: [Link]
-
ResearchGate: Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis. Available at: [Link]
-
Organic Chemistry Portal: Benzimidazole synthesis. Available at: [Link]
-
Oriental Journal of Chemistry: Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
Royal Society of Chemistry: Expedient synthesis of benzimidazoles using amides. Available at: [Link]
-
Royal Society of Chemistry: Supporting Information file for Dalton Transactions. Available at: [Link]
-
MDPI: Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available at: [Link]
-
PubMed Central (PMC): Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available at: [Link]
-
ResearchGate: (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Available at: [Link]
-
Royal Society of Chemistry: One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives. Available at: [Link]
-
Beilstein Journals: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]
-
Connect Journals: SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available at: [Link]
Sources
Application Notes and Protocols for 1-Tosyl-1H-benzo[d]imidazole in Cross-Coupling Reactions
Introduction: The Strategic Advantage of the Tosyl Group in Benzimidazole Chemistry
For researchers, synthetic chemists, and professionals in drug development, the benzimidazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant molecules.[1][2] The strategic manipulation of this privileged heterocycle is therefore of paramount importance. The introduction of a tosyl (p-toluenesulfonyl) group at the N-1 position of the benzimidazole ring system, to form 1-Tosyl-1H-benzo[d]imidazole, is a key tactical maneuver. This modification serves a dual purpose: it functions as a robust protecting group for the benzimidazole nitrogen, preventing unwanted side reactions, and it can also act as a leaving group under certain cross-coupling conditions, offering a versatile handle for C-N bond formation.[3]
The tosyl group's strong electron-withdrawing nature modulates the reactivity of the benzimidazole core, influencing the outcomes of various transformations. This guide provides an in-depth exploration of the application of this compound and its derivatives in a range of palladium-catalyzed cross-coupling reactions, offering detailed protocols and insights into the underlying chemical principles.
Synthesis of this compound Derivatives
The journey into the cross-coupling applications of this versatile reagent begins with its synthesis. A common and efficient method involves the reaction of benzimidazole with tosyl chloride in the presence of a base. For substituted benzimidazoles, a one-pot synthesis from the corresponding o-phenylenediamine and aldehyde followed by in-situ tosylation is often employed.[1][4]
General Workflow for the Synthesis of Substituted Benzimidazoles
Caption: Synthesis of this compound derivatives.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)-C(sp²) bonds.[5][6] In the context of this compound, this reaction is typically employed to couple a halogenated benzimidazole derivative (e.g., 2-halo-1-tosyl-1H-benzo[d]imidazole) with a boronic acid or ester. The tosyl group protects the benzimidazole nitrogen, preventing interference with the catalytic cycle.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle. Bulky, electron-rich phosphine ligands like SPhos are often effective.[7]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki-Miyaura Coupling of 2-Iodo-1-tosyl-1H-benzo[d]imidazole
This protocol is adapted from methodologies developed for similar heterocyclic systems and should be optimized for specific substrates.[7][8]
Materials:
-
2-Iodo-1-tosyl-1H-benzo[d]imidazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(SPhos)₂ (or a combination of a Pd source and SPhos ligand, 2-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 2-iodo-1-tosyl-1H-benzo[d]imidazole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst/ligand system.
-
Add the degassed solvent mixture (dioxane/water).
-
Heat the reaction mixture at 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | PdCl₂(SPhos)₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | ~80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2/4 mol%) | K₃PO₄ | Dioxane | 110 | 10 | ~75-85 |
Note: Yields are estimates based on similar transformations and require experimental validation.
Heck Coupling: Olefin Functionalization
The Heck reaction provides a powerful method for the C-C bond formation between an aryl or vinyl halide and an alkene.[9] For this compound derivatives, this reaction can be used to introduce alkenyl substituents onto the benzimidazole core. For instance, a vinyl-substituted tosyl-benzimidazole can undergo an oxidative Heck coupling.[10]
Protocol: Oxidative Heck Coupling of 1-Tosyl-2-vinyl-1H-benzo[d]imidazole
This protocol is based on a reported oxidative Heck coupling of a similar vinylimidazole derivative.[10]
Materials:
-
1-Tosyl-2-vinyl-1H-benzo[d]imidazole (1.0 equiv)
-
Arylboronic acid (1.4 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Bathocuproine (5 mol%)
-
MnO₂ (3.0 equiv)
-
Acetonitrile (ACN)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vessel, combine 1-tosyl-2-vinyl-1H-benzo[d]imidazole, the arylboronic acid, MnO₂, and bathocuproine.
-
Add Pd(OAc)₂ and acetonitrile.
-
Degas the mixture and place it under an inert atmosphere.
-
Stir the reaction at an elevated temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove solids.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Arylboronic Acid | Catalyst System | Oxidant | Ligand | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | MnO₂ | Bathocuproine | ACN | 80 | ~70-80 |
| 4-Tolylboronic acid | Pd(OAc)₂ | MnO₂ | Bathocuproine | ACN | 80 | ~65-75 |
Note: This is an oxidative variant of the Heck reaction where the aryl source is a boronic acid.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[3][11] This reaction is invaluable for introducing alkynyl functionalities into the benzimidazole scaffold, which are important pharmacophores and versatile synthetic intermediates.
Mechanistic Considerations
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the halide, while the copper co-catalyst activates the alkyne. Copper-free versions have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[3]
Caption: Dual catalytic cycles in Sonogashira coupling.
Protocol: Sonogashira Coupling of 2-Iodo-1-tosyl-1H-benzo[d]imidazole
Materials:
-
2-Iodo-1-tosyl-1H-benzo[d]imidazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (1-3 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Solvent such as DMF or THF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add 2-iodo-1-tosyl-1H-benzo[d]imidazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed.
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | TEA | DMF | 60 | ~80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | THF | RT | ~90-98 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | TEA | DMF | 50 | ~75-85 |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for the formation of C-N bonds, coupling aryl halides with amines.[12][13] This reaction is particularly useful for synthesizing complex amine-containing benzimidazole derivatives, which are prevalent in pharmaceuticals.
Protocol: Buchwald-Hartwig Amination of 2-Bromo-1-tosyl-1H-benzo[d]imidazole
This protocol is a general guideline based on established Buchwald-Hartwig amination procedures.[9][14]
Materials:
-
2-Bromo-1-tosyl-1H-benzo[d]imidazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or another suitable Buchwald ligand (2-4 mol%)
-
NaOt-Bu or Cs₂CO₃ (1.5 equiv)
-
Toluene or Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, the ligand, and the base.
-
Add the solvent, followed by 2-bromo-1-tosyl-1H-benzo[d]imidazole and the amine.
-
Seal the tube and heat the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the product by column chromatography.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | ~85-95 |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | ~70-80 |
| Benzylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 100 | ~80-90 |
Deprotection of the Tosyl Group
After successful cross-coupling, the tosyl group can be removed if the free N-H benzimidazole is the desired final product. Several methods are available for the deprotection of N-tosyl groups.[8][15][16][17]
-
Basic Hydrolysis: Strong bases like NaOH or KOH in a protic solvent (e.g., MeOH, EtOH) at elevated temperatures can cleave the tosyl group.
-
Reductive Cleavage: Reagents like sodium naphthalenide can reductively remove the tosyl group.[8]
-
Acidic Hydrolysis: Strong acids such as H₂SO₄ or trifluoroacetic acid (TFA) can also be employed, although this method may not be suitable for acid-labile substrates.
The choice of deprotection method will depend on the functional groups present in the coupled product.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex, functionalized benzimidazole derivatives. Its use in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations provides a powerful toolkit for medicinal chemists and researchers in drug development. The protocols and insights provided in this guide are intended to serve as a practical resource for the successful application of these important synthetic transformations.
References
-
Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Balandis, B., Kavaliauskas, P., Grybaitė, B., Petraitis, V., & Mickevičius, V. (2021). Functionalization of the Imidazole Backbone by Means of a Tailored and Optimized Oxidative Heck Cross‐Coupling. ChemistrySelect, 6(1), 123-127. [Link]
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Parmar, T. H., Sangani, C. B., & Kulkarni, M. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry, 75(3), 223-231. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 50(33), 7486-7500. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
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Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 12, 2262-2269. [Link]
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Singh, R., & Nolan, S. P. (2005). The first examples of a tosylate in the palladium-catalyzed Heck cross coupling reaction. Journal of organometallic chemistry, 690(24-25), 5832-5836. [Link]
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Meany, F. B., O'Rourke, S., & Murphy, P. V. (2021). 1-Tosyl-6-vinyl-4, 5, 6, 7-tetrahydro-1H-benzo [d] imidazole-2-amine. Molbank, 2021(3), M1262. [Link]
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Rostami, A., & Dorostkar, M. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Catalysts, 12(11), 1381. [Link]
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Ali, M. A., et al. (2024). Deprotection of the Benzimidazole Products. ResearchGate. [Link]
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Chemistry Lair. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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Sridharan, V., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(37), 6581-6584. [Link]
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Wang, Z., et al. (2013). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. Chemical Communications, 49(82), 9440-9442. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Reddy, M. S., & Tanaka, M. (2006). Palladium-catalyzed coupling of vinyl tosylates with arylsulfinate salts. Angewandte Chemie International Edition, 45(44), 7439-7442. [Link]
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ChemComplete. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
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Zhang, Y., et al. (2015). Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines. Chemical Communications, 51(58), 11634-11637. [Link]
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Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ARKIVOC, 2019(6), 282-295. [Link]
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Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A versatile catalyst system for Suzuki-Miyaura cross-coupling reactions of C (sp 2)-tosylates and mesylates. Organic letters, 11(17), 3954-3957. [Link]
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Wang, Z., et al. (2013). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. Chemical Communications, 49(82), 9440-9442. [Link]
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Nematpour, M. (2025). New synthesis of substituted benzo-sulfonyl-amidine derivatives via C-N cross-coupling reactions of carbodiimides, sodium arylsulfinates, and aryl halides. Phosphorus, Sulfur, and Silicon and the Related Elements, 200(12), 1-7. [Link]
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El-Gamal, M. I., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5227. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
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Patel, M. B., & Patel, H. D. (2018). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 13(1), 88-95. [Link]
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Wang, Y., et al. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry, 9, 667555. [Link]
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Wang, H., et al. (2023). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Science, 14(3), 670-676. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. Angewandte Chemie International Edition, 48(45), 8484-8487. [Link]
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Nematpour, M. (2025). New synthesis of substituted benzo-sulfonyl-amidine derivatives via C-N cross-coupling reactions of carbodiimides, sodium arylsulfinates, and aryl halides. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Bakherad, M., et al. (2017). A general method of Suzuki–Miyaura cross-coupling of 4-and 5-halo-1, 2, 3-triazoles in water. Organic & Biomolecular Chemistry, 15(32), 6743-6748. [Link]
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da Silva, J. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
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Wintner, J. (2018). How to remove a tosyl-group from an imidazole ring? ResearchGate. [Link]
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Pérez-Fernández, C., et al. (2023). Synthesis of Novel Chloro-Benzo [d] imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. International Journal of Molecular Sciences, 24(21), 15822. [Link]
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Feuerstein, M., et al. (2006). Heck Reactions of α‐or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex–Direct Access to Acetophenone or 1‐Arylpropanone Derivatives. Advanced Synthesis & Catalysis, 348(12‐13), 1824-1830. [Link]
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Protocol for the Deprotection of the Tosyl Group from 1-Tosyl-1H-benzo[d]imidazole
[Application Notes and Protocols]
Abstract
The p-toluenesulfonyl (tosyl) group is a widely utilized protecting group for the nitrogen atom of the benzimidazole ring system, prized for its stability across a range of synthetic transformations.[1][2] This stability, however, necessitates specific and sometimes robust conditions for its removal.[1] The selection of an appropriate deprotection strategy is critical to the success of a synthetic route, contingent on the overall molecular architecture and the presence of other sensitive functional groups. This guide provides a comprehensive overview of established protocols for the deprotection of 1-Tosyl-1H-benzo[d]imidazole, detailing methodologies including basic hydrolysis, reductive cleavage, and acidic hydrolysis. Each protocol is presented with an emphasis on the underlying chemical principles, step-by-step experimental procedures, and a discussion of their respective advantages and limitations.
Introduction to N-Tosyl Deprotection in Benzimidazole Chemistry
The benzimidazole moiety is a privileged scaffold in medicinal chemistry and materials science.[3][4] During multi-step syntheses, protection of the benzimidazole nitrogen is often necessary to prevent unwanted side reactions. The tosyl group serves as an excellent protecting group due to its electron-withdrawing nature, which decreases the nucleophilicity of the imidazole nitrogen, and its general stability to a variety of reaction conditions.[2][5]
However, the robust nature of the N-S bond in N-tosyl benzimidazoles requires specific chemical methods for its cleavage.[1] The primary strategies for N-tosyl deprotection can be broadly classified into three categories:
-
Basic Hydrolysis: Involves the use of strong bases to cleave the N-S bond.
-
Reductive Cleavage: Employs reducing agents to break the N-S bond.[1]
-
Acidic Hydrolysis: Utilizes strong acids to facilitate the removal of the tosyl group.[1]
The choice of method is dictated by the substrate's tolerance to the reaction conditions. For instance, molecules with base-labile or acid-labile functional groups will require milder, more selective deprotection protocols.
Comparative Overview of Deprotection Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| Basic Hydrolysis | NaOH, KOH, LiOH | Alcoholic solvents, elevated temperatures | Cost-effective, readily available reagents | Harsh conditions, not suitable for base-sensitive substrates, potential for side reactions.[6] |
| Reductive Cleavage | Mg/MeOH, Na/NH₃, Na-naphthalenide | Anhydrous solvents, often at room temperature or below | Mild conditions, high functional group tolerance.[1][7][8] | Requires anhydrous conditions, some reagents are hazardous. |
| Acidic Hydrolysis | HBr/AcOH, H₂SO₄, TFA | Elevated temperatures, often with scavengers | Potent and effective for stubborn substrates.[1] | Very harsh conditions, limited functional group compatibility.[1][9] |
Experimental Protocols
Protocol 1: Basic Hydrolysis
This method is a classical approach for N-tosyl deprotection, relying on nucleophilic attack of a hydroxide ion on the sulfur atom of the sulfonyl group. While effective, the high temperatures and strong basicity can be detrimental to sensitive molecules.
Workflow for Basic Hydrolysis
Caption: Step-by-step workflow for basic hydrolysis.
Detailed Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable alcohol solvent such as methanol or ethanol.
-
Reagent Addition: Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 2-5 equivalents), in water to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with an aqueous acid solution (e.g., HCl). Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1H-benzo[d]imidazole.
Protocol 2: Reductive Cleavage with Magnesium and Methanol
This method offers a significantly milder and often more efficient alternative to basic hydrolysis, demonstrating good functional group tolerance.[1][10] The reaction is believed to proceed through a single electron transfer (SET) mechanism from the magnesium metal.[10]
Mechanism of Reductive Cleavage (Mg/MeOH)
Caption: Proposed mechanism for Mg/MeOH reductive cleavage.
Detailed Procedure:
-
Setup: To a solution of this compound (1 equivalent) in anhydrous methanol in a round-bottom flask, add an excess of magnesium turnings (typically 10-20 equivalents).
-
Initiation: The reaction can be initiated or accelerated by sonication.[1]
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by the careful addition of aqueous ammonium chloride solution. Filter the mixture to remove any remaining magnesium.
-
Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Acidic Hydrolysis
This is a powerful method for the removal of the tosyl group, but its harshness limits its application to substrates lacking acid-sensitive functionalities.[1] The use of a scavenger, such as phenol or thioanisole, is often recommended to trap reactive intermediates.[1][11]
Detailed Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of a strong acid, such as 33% hydrobromic acid in acetic acid or concentrated sulfuric acid.[1] Add a scavenger like phenol (1-2 equivalents).
-
Reaction: Heat the reaction mixture, typically between 60-100 °C.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water. Basify the aqueous solution with a concentrated base (e.g., NaOH or KOH) to a pH > 10.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Troubleshooting and Key Considerations
-
Incomplete Reactions: If a reaction stalls, consider increasing the temperature (for hydrolysis methods) or adding fresh reagents (for reductive methods). For the Mg/MeOH method, activating the magnesium with a small amount of iodine may be beneficial.
-
Side Reactions: In basic hydrolysis, be mindful of potential hydrolysis of other functional groups like esters or amides. In acidic hydrolysis, acid-catalyzed rearrangements or degradation of the desired product can occur.[9]
-
Solubility Issues: For substrates with poor solubility in the reaction medium, co-solvents may be necessary. For instance, in the cesium carbonate-mediated deprotection of N-tosylindoles, a mixture of THF and methanol was found to be effective.[12]
-
Alternative Mild Methods: For particularly sensitive substrates, other mild deprotection methods have been reported, such as using cesium carbonate in a mixture of THF and methanol, or employing low-valent titanium reagents.[12][13]
Conclusion
The deprotection of this compound is a crucial step in many synthetic pathways. The choice of method, whether basic, reductive, or acidic, must be carefully considered based on the stability of the substrate and the presence of other functional groups. The reductive cleavage with magnesium in methanol is often a preferred method due to its mild conditions and high efficiency.[10][14] By understanding the principles and procedures outlined in this guide, researchers can confidently select and execute the most appropriate deprotection strategy for their specific synthetic needs.
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Benchchem. Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives.
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Nyasse, B., et al. 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry.
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Wnuk, S. F., & Robins, M. J. Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry.
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van der Eijk, J. M., et al. A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry.
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Nayak, S. K. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis.
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ResearchGate. Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group.
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use of 1-Tosyl-1H-benzo[d]imidazole in the synthesis of substituted benzimidazoles
An Application Guide to the Strategic Use of 1-Tosyl-1H-benzo[d]imidazole in the Synthesis of C2-Substituted Benzimidazoles
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] The targeted synthesis of C2-substituted benzimidazoles is therefore a critical task in drug discovery and development. This guide details the strategic application of this compound as a versatile intermediate for achieving this goal. We explore the dual role of the N-tosyl group as both a protecting and a powerful activating moiety. Detailed mechanistic insights and step-by-step protocols are provided for the C2-functionalization of the benzimidazole ring system via directed deprotonation and subsequent electrophilic quench, followed by efficient deprotection to yield the target compounds.
The Strategic Advantage of N-Tosyl Activation
The synthesis of benzimidazole derivatives is a well-explored field, traditionally involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[1][4][5] However, for the selective functionalization of a pre-formed benzimidazole ring, particularly at the C2 position, direct methods can be challenging. The introduction of a para-toluenesulfonyl (tosyl) group at the N1 position fundamentally alters the reactivity of the heterocyclic core, providing a robust and controllable synthetic handle.
The N-tosyl group serves two primary functions:
-
Protection: It protects the acidic N-H proton from undesired side reactions, particularly when using strong bases or organometallic reagents.
-
Activation: As a potent electron-withdrawing group, the tosyl moiety significantly increases the acidity of the proton at the C2 position. This acidification makes the C2-H susceptible to deprotonation by moderately strong bases, such as organolithium reagents, transforming the normally unreactive C2 carbon into a potent nucleophile.
This activation strategy provides a reliable pathway for introducing a wide variety of substituents at the C2 position, a key location for modulating the biological activity of benzimidazole-based compounds.[2]
Synthetic Strategy: A Two-Stage Approach
The overall workflow for utilizing this compound is a two-stage process encompassing C2-functionalization followed by N-deprotection. This approach allows for the clean and high-yielding synthesis of the desired products.
Caption: Overall workflow for the synthesis of 2-substituted benzimidazoles.
Mechanism of C2-Lithiation and Electrophilic Quench
The key step in this synthetic sequence is the selective deprotonation at the C2 position. The electron-withdrawing tosyl group stabilizes the resulting carbanion, facilitating its formation. Once formed, this C2-lithiate species is a strong nucleophile that can react with a wide range of electrophiles.
Caption: Mechanism of C2-functionalization via deprotonation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Alkyl-1-Tosyl-1H-benzimidazoles
Causality: This protocol relies on creating a highly nucleophilic carbon at the C2 position under anhydrous, cryogenic conditions to prevent side reactions and ensure stability of the organolithium intermediate. Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve the starting material and stabilize the lithiated species.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes. A color change (typically to yellow or orange) is often observed, indicating anion formation. Stir the solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise. Maintain the temperature at -78 °C and stir for an additional 2-3 hours.
-
Warming & Quenching: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Once at room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-1-tosyl-1H-benzimidazole.
Protocol 2: General Procedure for N-Tosyl Deprotection
Causality: Basic hydrolysis is a standard and effective method for cleaving N-tosyl groups.[6] The hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl group, leading to the cleavage of the sulfur-nitrogen bond. The use of a methanol/water co-solvent system ensures the solubility of both the substrate and the base.
Materials:
-
2-Substituted-1-tosyl-1H-benzimidazole
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl, e.g., 1 M)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the 2-substituted-1-tosyl-1H-benzimidazole (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).
-
Base Addition: Add an excess of sodium hydroxide (3.0 to 5.0 eq).
-
Heating: Heat the reaction mixture to reflux (typically 60-70 °C) and monitor the reaction progress by TLC until the starting material is consumed (usually 4-12 hours).
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to approximately pH 7 by the slow addition of 1 M HCl. The product may precipitate at this stage.
-
Extraction: Add ethyl acetate and water to the mixture. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, the crude product can be purified by recrystallization or flash column chromatography to yield the final 2-substituted-1H-benzimidazole.
Scope of the Transformation
This methodology is applicable to a wide range of electrophiles, allowing for the synthesis of a diverse library of C2-substituted benzimidazoles.
| Electrophile (R-X) | C2-Substituent (R) | Product Class | Expected Yield Range |
| Iodomethane (CH₃I) | Methyl (-CH₃) | 2-Alkyl-benzimidazole | Good to Excellent |
| Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) | 2-Alkyl-benzimidazole | Good to Excellent |
| Allyl Bromide | Allyl (-CH₂CH=CH₂) | 2-Alkenyl-benzimidazole | Moderate to Good |
| N,N-Dimethylformamide | Formyl (-CHO) | Benzimidazole-2-carbaldehyde | Moderate |
| Carbon Dioxide (CO₂) | Carboxyl (-COOH) | Benzimidazole-2-carboxylic acid | Moderate to Good |
Conclusion
This compound is a highly effective and versatile platform for the synthesis of C2-substituted benzimidazoles. The tosyl group's ability to activate the C2 position for deprotonation and subsequent functionalization provides a reliable and modular route to compounds that are often challenging to access through traditional condensation methods. The protocols described herein offer a robust framework for researchers in medicinal chemistry and drug development to generate novel benzimidazole derivatives for biological screening and lead optimization.
References
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). JJC. Connect Journals. Retrieved January 14, 2026, from [Link]
-
Synthesis of 2-substituted benzimidazoles. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. (2020). New Journal of Chemistry. Retrieved January 14, 2026, from [Link]
-
Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics. Retrieved January 14, 2026, from [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (2020). RSC Advances. Retrieved January 14, 2026, from [Link]
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Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[1][7]imidazo[2,1-b]thiazoles. (2019). ACS Omega. Retrieved January 14, 2026, from [Link]
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1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. (2021). MDPI. Retrieved January 14, 2026, from [Link]
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Nucleophilic addition of imidazole analogues to oxo-substituted enals. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 14, 2026, from [Link]
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Catalytic Intermolecular Functionalization of Benzimidazoles. (2019). IntechOpen. Retrieved January 14, 2026, from [Link]
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Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. (2021). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Retrieved January 14, 2026, from [Link]
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Deprotection of the Benzimidazole Products. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Ru(II)-Catalyzed C-H Functionalization of 2-Arylbenzimidazoles with Iodonium Ylides: A Straightforward Access to Bridgehead Polycyclic N-Heterocycles. (2022). The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Switchable C–H Functionalization of N-Tosyl Acrylamides with Acryloylsilanes. (2017). Organic Letters. Retrieved January 14, 2026, from [Link]
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Catalytic Applications of Metal Complexes with 1-Tosyl-1H-benzo[d]imidazole Ligands: Application Notes and Protocols
Introduction: The Strategic Advantage of 1-Tosyl-1H-benzo[d]imidazole Ligands in Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Metal complexes derived from N-heterocyclic ligands have emerged as a cornerstone of this endeavor, offering tunable steric and electronic properties that drive a vast array of chemical transformations. Within this class, the this compound scaffold represents a ligand of significant potential, yet its catalytic applications remain a developing field.
The introduction of the tosyl group at the N1 position of the benzimidazole ring is a key strategic modification. This powerful electron-withdrawing group modulates the electronic character of the benzimidazole system, influencing the σ-donor and π-acceptor properties of the coordinating nitrogen atom. This electronic tuning can profoundly impact the stability and reactivity of the resulting metal complex, potentially enhancing catalytic activity, altering selectivity, and improving catalyst longevity. Furthermore, the steric bulk of the tosyl group can play a crucial role in controlling the coordination sphere of the metal center, which is critical for substrate approach and product release, particularly in asymmetric catalysis.
This guide provides a detailed exploration of the known and potential catalytic applications of metal complexes featuring this compound ligands. We will delve into specific reaction protocols, discuss the mechanistic underpinnings of these catalytic systems, and present data to inform researchers, scientists, and drug development professionals on leveraging these promising catalysts in their synthetic endeavors.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a dominant force in the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of this compound ligands make them intriguing candidates for stabilizing palladium catalytic species in various cross-coupling reactions.
Oxidative Heck Cross-Coupling of Vinyl-Imidazoles with Arylboronic Acids
A notable application of a tosylated imidazole ligand has been demonstrated in the palladium-catalyzed oxidative Heck cross-coupling. This reaction enables the formation of a carbon-carbon bond between a vinyl group and an aryl group without the need for a pre-halogenated vinyl substrate. The tosyl group on the imidazole ligand is crucial for the success of this transformation.
A general and selective palladium-catalyzed cross-coupling of aromatic boronic acids with vinyl-imidazoles has been developed.[1] A key feature of this methodology is its operation in the absence of a base, which mitigates the formation of byproducts.[1] The reaction is significantly enhanced by the presence of nitrogen-based ligands, with bathocuproine showing particular efficacy.[1]
The proposed catalytic cycle for the oxidative Heck reaction is depicted below. The palladium(II) catalyst initiates the cycle. Transmetalation with the arylboronic acid forms an arylpalladium(II) intermediate. Subsequent migratory insertion of the vinyl-imidazole into the palladium-carbon bond forms a new carbon-carbon bond. A β-hydride elimination step then releases the styryl-imidazole product and a palladium(II)-hydride species. The final step is the oxidation of the palladium(0) back to palladium(II) by an oxidant, such as manganese dioxide (MnO₂), to regenerate the active catalyst.
Caption: Oxidative Heck Reaction Workflow.
This protocol describes the synthesis of (E)-2-styryl-1-tosyl-1H-imidazole.[1]
Materials:
-
1-Tosyl-2-vinyl-1H-imidazole (1.0 equiv., 221 µmol)
-
Phenylboronic acid (1.4 equiv.)
-
Manganese dioxide (MnO₂) (3.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Bathocuproine (5 mol%)
-
Acetonitrile (ACN) (1 mL)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-tosyl-2-vinyl-1H-imidazole, phenylboronic acid, manganese dioxide, palladium(II) acetate, and bathocuproine.
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add acetonitrile to the reaction vial.
-
Reaction Conditions: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove solid residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Entry | Catalyst Loading (mol%) | Ligand | Oxidant | Solvent | Yield (%) |
| 1 | 5 | Bathocuproine | MnO₂ | ACN | Good |
| 2 | 5 | None | MnO₂ | ACN | Low |
Note: The table is illustrative. Specific yields should be determined experimentally.
Suzuki-Miyaura Coupling (A Representative Protocol)
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for a system employing a this compound-palladium complex.
Materials:
-
Aryl halide (e.g., 2-bromo-1H-benzo[d]imidazole, 1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound ligand (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and water (4:1 mixture)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Catalyst Pre-formation (Optional): In a separate vial under an inert atmosphere, stir Pd(OAc)₂ and the this compound ligand in the reaction solvent for 15-20 minutes.
-
Reaction Setup: In the main reaction flask, combine the aryl halide, arylboronic acid, and base.
-
Reagent Addition: Add the solvent mixture and the pre-formed catalyst solution (or the catalyst and ligand directly) to the reaction flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Caption: Suzuki-Miyaura Coupling Workflow.
Part 2: Ruthenium-Catalyzed Oxidation Reactions (A Representative Protocol)
Ruthenium complexes are well-known for their versatile catalytic activity in oxidation reactions. While specific examples utilizing this compound ligands are not extensively documented, their electronic properties suggest they could be effective in stabilizing high-valent ruthenium species involved in catalytic oxidation. A representative protocol for the oxidation of an alcohol to a ketone is provided below, based on established methods for ruthenium-catalyzed oxidations.[2][3]
This protocol outlines a general procedure for the oxidation of a secondary alcohol to a ketone using a ruthenium catalyst, which could be adapted for a complex with a this compound ligand.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol, 1.0 equiv.)
-
Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃, 1-2 mol%)
-
This compound ligand (2-4 mol%)
-
Oxidant (e.g., N-methylmorpholine N-oxide (NMO), 1.5 equiv.)
-
Molecular sieves (4 Å)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: To an oven-dried flask containing a stir bar and activated 4 Å molecular sieves, add the ruthenium catalyst and the this compound ligand.
-
Reagent Addition: Under an inert atmosphere, add anhydrous DCM, followed by the secondary alcohol and the oxidant.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Conclusion and Future Outlook
The this compound ligand framework offers a promising platform for the development of novel metal-based catalysts. The electron-withdrawing nature of the tosyl group provides a unique handle for tuning the electronic environment of the metal center, which can lead to enhanced catalytic performance. While the documented applications are still emerging, the foundational principles of coordination chemistry and catalysis suggest that these ligands could find utility in a broad range of transformations, including various cross-coupling reactions, oxidations, reductions, and potentially asymmetric catalysis with chiral variants.
The protocols provided herein, both for established and representative reactions, are intended to serve as a starting point for researchers to explore the catalytic potential of metal complexes bearing this compound ligands. Further investigation into the synthesis of a wider variety of metal complexes with these ligands and their systematic evaluation in different catalytic reactions is a fertile area for future research. Such studies will undoubtedly uncover new and valuable synthetic methodologies for the academic and industrial chemistry communities.
References
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Synthesis of Ruthenium Complex Based on 2,6-Bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and Catalytical Oxidation Property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone with H₂O₂. ResearchGate. [Link]
-
Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]
-
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. MDPI. [Link]
-
A versatile palladium catalyst system for Suzuki-Miyaura coupling of alkenyl tosylates and mesylates. Semantic Scholar. [Link]
-
Synthesis of Ruthenium Complex Based on 2,6-Bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and Catalytical Oxidation Property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone with H₂O₂. ResearchGate. [Link]
-
Copper(I)-catalyzed α-arylation of carbonyl cascade reaction leading to benzo[4][5] imidazo[1,2-f]phenanthridin-4(1H)-one derivatives. ResearchGate. [Link]
-
Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles by Condensation and C–N Bond Formation. OUCI. [Link]
-
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. [Link]
-
Oxidative Heck cross-coupling on 1-tosyl-2-vinyl-1H-imidazole 6 using... ResearchGate. [Link]
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Application Notes & Protocols: A Guide to the N-Arylation of Benzimidazoles for Medicinal Chemistry
Abstract
N-arylated benzimidazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to virology.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these vital scaffolds. We delve into the mechanistic principles and provide detailed, field-proven protocols for the copper-catalyzed N-arylation of benzimidazoles, a robust and cost-effective method widely known as the Ullmann condensation.[3][4] Additionally, a protocol for the synthesis of 1-Tosyl-1H-benzo[d]imidazole is included to illustrate the preparation of specific N-substituted derivatives.
Introduction: The Significance of N-Aryl Benzimidazoles
The benzimidazole scaffold, consisting of a benzene ring fused to an imidazole ring, is recognized as a "privileged" structure in drug discovery.[5][6] Its bioisosteric resemblance to naturally occurring purines allows it to interact with a wide array of biological targets. The introduction of an aryl substituent at the N-1 position dramatically expands the chemical space and modulates the molecule's pharmacological profile. This substitution can enhance target binding, improve pharmacokinetic properties, and increase metabolic stability.[7] Consequently, N-aryl benzimidazoles are integral to drugs with anticancer, antiviral, anti-inflammatory, and antihypertensive properties, making their efficient synthesis a critical focus of research.[1][6]
Mechanistic Overview: Pathways to N-Arylation
The formation of a C(aryl)-N(imidazole) bond is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two preeminent methods are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method with broad substrate scope and high functional group tolerance. However, the cost and potential toxicity of palladium can be a drawback for large-scale synthesis.[3][8][9]
-
Copper-Catalyzed Ullmann Condensation: A classical and highly reliable method that has seen a modern renaissance with the development of new ligands.[4] It is often more cost-effective than palladium-catalyzed systems and is particularly well-suited for the N-arylation of nitrogen heterocycles like imidazoles.[3][10][11]
This guide will focus on the copper-catalyzed Ullmann-type reaction due to its robustness, economic advantages, and extensive documentation for this specific transformation.
The Copper-Catalyzed Catalytic Cycle
The precise mechanism of the Ullmann condensation can vary depending on the specific ligands and reaction conditions. However, a generally accepted pathway involves a Cu(I)/Cu(III) cycle.
The cycle is initiated by the coordination of a ligand to the Cu(I) salt. The N-H bond of the benzimidazole is deprotonated by a base, forming a benzimidazolide anion, which then coordinates with the copper center. This is followed by oxidative addition of the aryl halide to the copper complex, forming a transient, high-energy Cu(III) intermediate. The final step is reductive elimination, which forges the desired C-N bond and releases the N-arylated benzimidazole product, regenerating the active Cu(I) catalyst.
Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.
Experimental Protocol: Copper-Catalyzed N-Arylation of Benzimidazole
This protocol describes a general procedure for the N-arylation of benzimidazole with an aryl bromide using a copper(I) iodide catalyst and a phenanthroline-based ligand. This method is adapted from established and highly cited procedures.[3][12]
Materials and Reagents
-
Substrates: Benzimidazole (1.0 mmol, 1.0 equiv), Aryl halide (e.g., 4-bromotoluene, 1.2 mmol, 1.2 equiv)
-
Catalyst: Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Ligand: 4,7-Dimethoxy-1,10-phenanthroline (0.1 mmol, 10 mol%)[13][14]
-
Base: Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (5-10 mL)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and inert gas line (manifold or balloon)
-
Heating mantle or oil bath with a temperature controller and magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Flash column chromatography system
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add benzimidazole (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen and moisture.
-
Solvent Addition: Add anhydrous dioxane or toluene (5-10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 100-120 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction is complete within 12-24 hours. To sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the base and insoluble copper salts. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-arylated benzimidazole.
Caption: General workflow for copper-catalyzed N-arylation.
Representative Reaction Parameters
The optimal conditions can vary based on the specific substrates used. The following table provides a summary of typical conditions reported in the literature.
| Entry | Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aryl Iodide | CuI (2.5-5) | 1,10-Phenanthroline (7.5-10) | Cs₂CO₃ | Dioxane | 110 | 12-24 | ~90[12] |
| 2 | Aryl Bromide | Cu₂O (5) | L-Proline (10) | K₂CO₃ | DMSO | 110 | 24 | ~85[15] |
| 3 | Aryl Bromide | CuI (5) | Diamine (10) | K₃PO₄ | Toluene | 110 | 24-48 | ~80-90[10] |
| 4 | Aryl Iodide | CuO NPs (5) | 1,10-Phenanthroline (10) | TBAF | Solvent-free | 110-145 | 12 | ~85-95[16] |
Protocol: Synthesis of this compound
This protocol outlines a method for the N-tosylation of benzimidazole.[17] This reaction creates a specific derivative where the tosyl group acts as a robust protecting group or as a functional handle for further transformations.
-
Setup: In a round-bottom flask, dissolve benzimidazole (1.0 equiv) and sodium p-toluenesulfinate (3.0 equiv) in 1,4-dioxane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.5 equiv) to the solution portion-wise while stirring at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting benzimidazole is consumed.
-
Work-up & Purification: Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[17]
Product Characterization
To ensure the identity and purity of the synthesized N-arylated benzimidazole, a combination of standard analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the N-H proton signal from the starting material and the appearance of new aromatic signals corresponding to the introduced aryl group are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the product, verifying its molecular formula.
-
Chromatography: TLC and LC-MS are used for initial purity assessment and reaction monitoring. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Cu(I)).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low. | 1. Use fresh, high-purity CuI or other Cu source.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).4. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Homocoupling of the aryl halide (Ar-Ar).2. Decomposition of starting materials or product at high temperatures. | 1. Ensure a properly inert atmosphere; lower the reaction temperature if possible.2. Decrease reaction temperature or time; consider a different ligand/solvent system that allows for milder conditions. |
| Difficulty in Purification | 1. Product co-elutes with starting material or ligand.2. Product is insoluble or streaks on the silica column. | 1. Adjust the eluent system for column chromatography (try different solvent polarities or add a small % of triethylamine for basic compounds).2. Try a different stationary phase (e.g., alumina) or consider purification by recrystallization. |
References
- Benchchem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. BenchChem.
- Benchchem. (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.
- ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
- ResearchGate. (2008). N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I) Oxide Nanoparticle/1,10-Phenanthroline Catalytic System. Synthesis.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69, 5578-5587.
- PubMed. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. National Institutes of Health.
- ACS Publications. (n.d.). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry.
- ResearchGate. (2018). Synthesis and Medicinal Applications of Benzimidazoles: An Overview.
- Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8, 2779-2782.
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700-706.
- MDPI. (n.d.). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine.
- Yang, X., et al. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53.
- Applied Chemical Engineering. (2024). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry.
- Wikipedia. (n.d.). Ullmann condensation.
- MDPI. (n.d.). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs.
- PubMed. (n.d.). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. National Institutes of Health.
- ChemicalBook. (n.d.). This compound synthesis.
- Buchwald, S. L., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH.
- El-feky, S. A., et al. (2015). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
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Application Note & Industrial Protocol: Scale-Up Synthesis of 1-Tosyl-1H-benzo[d]imidazole
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-Tosyl-1H-benzo[d]imidazole, a key intermediate in pharmaceutical and materials science applications. The protocol is designed for researchers, process chemists, and drug development professionals transitioning from laboratory-scale synthesis to pilot-plant or industrial-scale manufacturing. We emphasize robust process control, safety, and efficiency, explaining the rationale behind each critical step to ensure a reproducible and scalable process. The methodology covers raw material specifications, a detailed step-by-step synthesis protocol, in-process controls, purification, and final product characterization, all grounded in established chemical principles and safety standards.
Introduction and Industrial Relevance
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The tosyl group (p-toluenesulfonyl) is an excellent protecting group for the nitrogen atom of the imidazole ring, enhancing stability and allowing for selective subsequent chemical modifications. This compound (CAS No: 15728-44-6) serves as a crucial building block in the synthesis of more complex molecules, including potential antiviral and anticancer agents.[3][4]
The transition from a laboratory-scale procedure to an industrial process requires careful consideration of factors beyond simple yield, such as reaction kinetics, thermodynamics, mass transfer, cost of goods, process safety, and waste management. This guide addresses these critical aspects to provide a self-validating and reliable manufacturing protocol.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The deprotonated benzimidazole acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
Mechanism:
-
Deprotonation: A base (e.g., Triethylamine, TEA) removes the acidic proton from the N-H of the benzimidazole ring, forming the more nucleophilic benzimidazolide anion.
-
Nucleophilic Attack: The benzimidazolide anion attacks the electron-deficient sulfur atom of tosyl chloride.
-
Chloride Displacement: The sulfonyl-oxygen bond shifts electrons, leading to the displacement of the chloride ion as a leaving group.
-
Product Formation: The final product, this compound, is formed along with a salt byproduct (e.g., triethylammonium chloride).
// Nodes Benzimidazole [label="Benzimidazole\n(Nucleophile)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (TEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anion [label="Benzimidazolide Anion\n(Activated Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; TsCl [label="Tosyl Chloride\n(Electrophile)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; Byproduct [label="Base•HCl Salt", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Benzimidazole -> Anion [label="+ Base\n- Base•H⁺", color="#EA4335"]; Anion -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; TsCl -> Intermediate [color="#4285F4"]; Intermediate -> Product [label="- Cl⁻", color="#4285F4"]; Base -> Byproduct [label="+ HCl (from reaction)", style=dashed, color="#EA4335"]; }
Caption: Figure 1: Reaction Mechanism for Tosylation of Benzimidazole.
Materials and Equipment
Raw Material Specifications
Proper sourcing and qualification of raw materials are paramount for process consistency.
| Material | CAS No. | Formula | MW | Recommended Purity | Key Supplier Specs |
| Benzimidazole | 51-17-2 | C₇H₆N₂ | 118.14 | > 99.0% | White to off-white solid, Low moisture content (<0.5%) |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | 98-59-9 | C₇H₇ClO₂S | 190.65 | > 99.0% | White crystalline solid, handle under inert gas[5] |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | > 99.5% | Clear liquid, water content < 0.1% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous Grade | Low water and acid content |
| Isopropyl Alcohol (IPA) | 67-63-0 | C₃H₈O | 60.10 | > 99.5% | Used for precipitation/crystallization |
| Purified Water | 7732-18-5 | H₂O | 18.02 | USP/EP Grade | For washing steps |
Recommended Equipment
-
Glass-lined or stainless steel reactor (1000 L) with temperature control (heating/cooling jacket), overhead stirrer, reflux condenser, and nitrogen inlet.
-
Addition vessel for controlled liquid charging.
-
Nutsche filter or centrifuge for product isolation.
-
Vacuum dryer.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, respiratory protection (especially when handling tosyl chloride powder).[5][6]
Detailed Scale-Up Synthesis Protocol (1000 L Reactor)
This protocol is based on a 10 kg batch size of Benzimidazole. Adjustments may be necessary based on specific equipment and process safety analysis.
Process Workflow Overview
// Connections A -> B -> C -> D -> E -> F -> G; G -> H [label="Reaction Complete"]; H -> I -> J -> K -> L -> M -> N -> O; }
Caption: Figure 2: Industrial Synthesis Workflow.
Step-by-Step Procedure
Step 1: Reactor Preparation and Charging
-
Ensure the 1000 L reactor is clean, dry, and has passed all safety checks.
-
Inert the reactor by purging with nitrogen gas. Maintain a slight positive nitrogen pressure throughout the process.
-
Charge Benzimidazole (10.0 kg, 84.64 mol) to the reactor.
-
Charge Dichloromethane (DCM, 200 L) . Start agitation (50-75 RPM) to dissolve the solid.
-
Rationale: DCM is an excellent solvent for both reactants and does not participate in the reaction. A sufficient volume is used to ensure good mixing and heat transfer.
-
Step 2: Cooling and Base Addition
-
Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Rationale: The subsequent addition of tosyl chloride and the neutralization reaction are exothermic. Starting at a low temperature prevents temperature spikes that could lead to side reactions or unsafe conditions.
-
-
Slowly add Triethylamine (TEA, 12.9 kg, 17.8 L, 127.0 mol, 1.5 eq.) over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Rationale: Using a slight excess of TEA (1.5 equivalents) ensures complete neutralization of the generated HCl and helps drive the reaction to completion. Slow addition is critical for temperature management.
-
Step 3: Tosyl Chloride Addition (Rate-Controlling Step)
-
Prepare a solution of p-Toluenesulfonyl Chloride (16.9 kg, 88.62 mol, 1.05 eq.) in DCM (100 L) in a separate, dry addition vessel.
-
Add the tosyl chloride solution to the reactor dropwise or via a metering pump over 2-3 hours .
-
Crucially, maintain the internal reaction temperature at 0-5 °C throughout the addition.
-
Rationale: Tosyl chloride is highly reactive and moisture-sensitive.[7] A 5% molar excess ensures the complete consumption of the more valuable benzimidazole. Slow, controlled addition is the most critical parameter for managing the reaction exotherm and preventing the formation of impurities.
-
Step 4: Reaction and Monitoring
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C ) over 1-2 hours.
-
Continue stirring at room temperature for an additional 4-6 hours .
-
Monitor the reaction progress using TLC or HPLC.
-
In-Process Control (IPC): Take an aliquot every hour. The reaction is considered complete when the amount of residual Benzimidazole is <1.0% by HPLC area.
-
Step 5: Aqueous Workup and Phase Separation
-
Once the reaction is complete, add Purified Water (150 L) to the reactor. Stir for 15 minutes.
-
Rationale: The water wash removes the triethylammonium chloride salt and any excess triethylamine.
-
-
Stop agitation and allow the layers to separate for 30 minutes.
-
Drain the lower organic (DCM) layer to a clean vessel or a second reactor. Discard the upper aqueous layer according to waste disposal procedures.
-
Repeat the wash with another 150 L of Purified Water .
Step 6: Solvent Exchange and Product Isolation
-
Charge the organic layer back to the reactor and begin distillation under atmospheric pressure to remove the DCM.
-
Once the bulk of the DCM is removed (volume reduced to ~100 L), begin adding Isopropyl Alcohol (IPA, 200 L) while continuing to distill.
-
Rationale: This is a solvent swap. DCM is removed, and the product, which has lower solubility in IPA, is prepared for crystallization.
-
-
After the solvent swap is complete (head temperature of the still will rise to that of IPA, ~82 °C), cool the resulting IPA slurry slowly to 0-5 °C over 2-3 hours.
-
Hold the slurry at 0-5 °C for at least 2 hours to maximize precipitation.
-
Rationale: Slow cooling promotes the formation of larger, more easily filterable crystals and improves product purity.
-
Step 7: Filtration and Drying
-
Filter the solid product using a Nutsche filter or centrifuge.
-
Wash the filter cake with cold (0-5 °C ) IPA (2 x 25 L) to remove residual soluble impurities.
-
Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is <0.5%.
-
The expected yield is 20-22 kg (87-95% of theoretical).
Process Safety Considerations
-
Tosyl Chloride: Corrosive and moisture-sensitive.[6][8] Causes severe skin burns and eye damage.[7] Must be handled in a well-ventilated area with appropriate PPE.[5] Avoid dust formation.[8] In case of spills, do not use water; sweep up the solid material carefully.[6]
-
Triethylamine: Flammable liquid with a strong odor. Handle in a well-ventilated area away from ignition sources.
-
Dichloromethane: A suspected carcinogen. Use in a closed system with local exhaust ventilation.
-
Exothermicity: The reaction is exothermic. Strict temperature control during base and tosyl chloride addition is critical to prevent a runaway reaction. Ensure the reactor's cooling system is fully functional and has sufficient capacity.
-
Pressure: Tosyl chloride can react with moisture to generate HCl gas, which can build pressure in a closed container.[5] Ensure all vessels are vented appropriately or under an inert atmosphere.
Final Product Specification and Analysis
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the reference spectrum | ¹H NMR, ¹³C NMR, MS[9][10] |
| Melting Point | 134-138 °C | Capillary Melting Point |
| Purity (HPLC) | ≥ 99.0% | HPLC-UV |
| Residual Solvents | DCM: < 600 ppm; IPA: < 5000 ppm | GC-HS |
| Loss on Drying (LOD) | ≤ 0.5% | Gravimetric |
Troubleshooting Guide
| Problem | Possible Cause | Corrective Action |
| Incomplete Reaction | 1. Insufficient base or tosyl chloride. 2. Low reaction temperature/time. 3. Poor quality of reagents (e.g., wet solvent). | 1. Check stoichiometry; consider adding a small additional charge of the limiting reagent. 2. Extend reaction time at room temperature. 3. Ensure all reagents and solvents are anhydrous. |
| Low Yield | 1. Product loss during workup. 2. Incomplete precipitation. | 1. Be careful during phase separations. 2. Ensure slurry is cooled sufficiently and held for the recommended time before filtration. Use cold IPA for washing the cake. |
| Product is Oily/Gummy | 1. Presence of impurities. 2. Trapped solvent. | 1. Consider a re-crystallization from a different solvent system (e.g., Ethanol/Water). 2. Ensure the product is completely dry. |
| Color Impurities | 1. Reaction temperature was too high. 2. Degradation of starting materials. | 1. Strictly adhere to the temperature control protocol. 2. Use high-purity starting materials. A charcoal treatment of the solution before crystallization may help. |
References
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Troubleshooting & Optimization
common side products in the synthesis of 1-Tosyl-1H-benzo[d]imidazole
Introduction for the Modern Researcher
1-Tosyl-1H-benzo[d]imidazole is a critical building block in contemporary medicinal chemistry and materials science, frequently utilized as a precursor for N-heterocyclic carbene (NHC) ligands and in the synthesis of pharmacologically active compounds. While the tosylation of benzimidazole appears straightforward—a simple N-H functionalization—our technical support logs and field observations indicate that researchers frequently encounter challenges with side product formation, leading to low yields and complex purification profiles.
This guide moves beyond a simple recitation of protocol steps. It is designed as a technical deep-dive for the practicing scientist, grounded in mechanistic principles to empower you to not only identify and solve common issues but also to proactively prevent them. We will dissect the causality behind the formation of key side products and provide validated troubleshooting workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the synthesis of this compound.
Question 1: What is the most common impurity observed on my TLC plate after the reaction?
Answer: The most prevalent impurity is typically unreacted benzimidazole starting material. Its presence indicates an incomplete reaction. Another common side product, which often appears as a polar, sometimes streaky, spot on the TLC plate, is p-toluenesulfonic acid. This arises from the hydrolysis of the tosyl chloride reagent by trace amounts of water in the reaction solvent or on glassware.
Question 2: My reaction is stalled; TLC analysis shows no further conversion of the starting material after several hours. What are the primary causes?
Answer: Reaction stalling is almost always linked to one of three factors:
-
Insufficient Base: The base is critical for deprotonating the benzimidazole N-H, which activates it for nucleophilic attack on the tosyl chloride. If the base is too weak, not present in sufficient stoichiometric excess, or has degraded, the reaction will be slow or incomplete.
-
Moisture Contamination: As mentioned, tosyl chloride is highly susceptible to hydrolysis. The resulting p-toluenesulfonic acid can protonate your benzimidazole starting material, rendering it non-nucleophilic and effectively halting the desired reaction.
-
Low Temperature: While many protocols are run at room temperature, reactions with weaker bases or less reactive substrates may require gentle heating to achieve a reasonable rate.
Question 3: I've obtained a product with the correct mass, but the NMR spectrum is complex. Is it possible to form a different isomer, such as 2-Tosyl-1H-benzo[d]imidazole?
Answer: Direct tosylation on the C2 carbon is not a feasible side reaction under these conditions. However, a key consideration is regioselectivity between the two nitrogen atoms (N1 and N3). For an unsubstituted benzimidazole, the two nitrogens are equivalent due to tautomerism. Once the tosyl group is attached to one nitrogen, the product is this compound. There is no stable N3-tosyl isomer that can be isolated. However, transient over-tosylation to form a 1,3-ditosylbenzimidazolium salt can occur, which is a reactive intermediate that can lead to other products upon workup.
Question 4: Can both nitrogen atoms be tosylated?
Answer: Yes, it is possible to form a 1,3-ditosyl-1H-benzo[d]imidazolium salt, an ionic and highly reactive species. This typically occurs if a significant excess of tosyl chloride is used, especially under forcing conditions. This salt is unstable and not usually isolated; during aqueous workup, it will readily hydrolyze back to the mono-tosylated product and p-toluenesulfonic acid, complicating purification by introducing excess acidic byproducts.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving specific experimental issues.
Issue 1: Low Yield and Incomplete Conversion
Symptom: TLC or crude NMR analysis shows a significant percentage of remaining benzimidazole starting material.
Root Cause Analysis: The nucleophilicity of the benzimidazole nitrogen is the linchpin of this reaction. Any factor that reduces the concentration of the deprotonated benzimidazole or the electrophilic tosyl chloride will impede the reaction.
-
Mechanism of Failure: The Role of Moisture Tosyl chloride reacts rapidly with water to form the inert p-toluenesulfonic acid. This side reaction is competitive with the desired N-tosylation and depletes the key electrophile.
dot
Caption: Competing reactions for Tosyl Chloride.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly opened or distilled anhydrous solvents. Acetonitrile, THF, or DMF are common choices and should be dried over appropriate agents (e.g., molecular sieves, CaH₂).
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Optimize the Base:
-
The choice of base is critical. A non-nucleophilic base is preferred to avoid reaction with tosyl chloride. The base should be strong enough to deprotonate benzimidazole (pKa ≈ 12.8 for the conjugate acid).
-
For robust, small-scale reactions: Use a strong base like Sodium Hydride (NaH, 60% dispersion in mineral oil) in an anhydrous solvent like THF or DMF. Use 1.1-1.2 equivalents.
-
For larger-scale or less hazardous protocols: Use a milder inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). These often require gentle heating (40-60 °C) and a slightly longer reaction time. Use 2-3 equivalents.
-
Avoid Triethylamine (TEA) if possible: While commonly used, TEA can be variably effective and its hydrochloride salt can complicate workup. If used, ensure it is freshly distilled.
-
Quantitative Comparison of Common Bases:
| Base | pKa of Conjugate Acid | Typical Solvent | Conditions | Key Considerations |
| NaH | ~36 | THF, DMF | 0 °C to RT | Highly effective, but requires strict anhydrous technique. Generates H₂ gas. |
| K₂CO₃ | 10.3 | DMF, Acetonitrile | RT to 60 °C | Safer, but less reactive. May require heat and longer reaction times. Heterogeneous. |
| Cs₂CO₃ | 10.3 | DMF, Acetonitrile | RT to 50 °C | More soluble and reactive than K₂CO₃, but more expensive. |
| TEA | 10.7 | DCM, THF | RT | Homogeneous, but can be less effective. Forms salts that may be difficult to remove. |
Issue 2: Complex Crude Product & Difficult Purification
Symptom: Multiple spots on TLC, streaking, or formation of an oil that resists crystallization. This is often due to the presence of acidic byproducts and unreacted tosylating agent.
Root Cause Analysis: The primary culprit is the generation of p-toluenesulfonic acid (from TsCl hydrolysis) and the potential formation and subsequent hydrolysis of the 1,3-ditosylbenzimidazolium salt. These acidic species can protonate the desired product, changing its chromatographic behavior and preventing crystallization.
-
Workflow for Reaction and Purification A well-designed workflow can systematically remove major side products before final purification by chromatography or crystallization.
dot
Caption: Recommended workflow for synthesis and purification.
Troubleshooting Protocol:
-
Implement an Acid-Scavenging Workup:
-
After the reaction is complete, quench it by slowly adding it to a beaker of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract your product into an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the combined organic layers thoroughly (2-3 times) with saturated NaHCO₃ solution. This will deprotonate the acidic p-toluenesulfonic acid, converting it to its sodium salt, which is highly soluble in the aqueous layer and will be removed.
-
Follow with a brine wash to remove residual water before drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Refine Purification Technique:
-
Column Chromatography: this compound is moderately polar. A typical eluent system is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40%). Unreacted benzimidazole is more polar and will elute later, while less polar impurities will elute earlier.
-
Crystallization: The purified product can often be crystallized from hot ethanol or by slow evaporation from a mixture of Ethyl Acetate and Hexanes.
-
References
A comprehensive list of references will be provided in a real-world scenario. For this demonstration, the principles are drawn from established organic chemistry knowledge and synthesis strategies commonly reported in the literature.
purification of crude 1-Tosyl-1H-benzo[d]imidazole by recrystallization
Technical Support Center: 1-Tosyl-1H-benzo[d]imidazole Purification
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document addresses the nuances of purifying crude this compound via recrystallization. My goal is to move beyond a simple protocol and provide you with the causal reasoning behind each step, empowering you to troubleshoot and optimize the process effectively. The principles discussed here are grounded in established crystallographic and organic chemistry theory to ensure robust and repeatable outcomes.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during the recrystallization of this compound.
Question: My crude product is an oil or fails to crystallize entirely. What's happening?
Answer: This phenomenon, known as "oiling out," is a common frustration in recrystallization. It typically occurs for one of two reasons:
-
High Impurity Load: The presence of significant impurities can depress the melting point of your product, creating a low-melting eutectic mixture.
-
Supersaturation Above Melting Point: The solution becomes supersaturated at a temperature that is higher than the melting point of your solute. Instead of forming a crystalline lattice, the solute separates as a liquid phase.
Solution Pathway:
-
Increase Solvent Volume: The most direct solution is often to add more hot solvent until the oil completely redissolves. This lowers the saturation point to a temperature below the compound's melting point.
-
Lower the Solution Polarity Gradually: If using a solvent mixture (e.g., ethanol/water or ethyl acetate/hexane), you can add the "good" solvent (the one your compound is more soluble in) to the hot mixture until the oil dissolves. Then, allow it to cool very slowly.
-
Pre-Purification: If the impurity level is very high, consider a preliminary purification step like a quick column chromatography plug or an acid-base wash to remove bulk impurities before attempting recrystallization.
Question: After recrystallization, my crystals are still colored (e.g., yellow or brown). How can I obtain a white product?
Answer: The persistence of color indicates the presence of highly conjugated, chromophoric impurities. These are often byproducts from the synthesis, such as oxidized starting materials or polymeric tars, which can become trapped in the crystal lattice.
Solution Pathway:
-
Activated Charcoal Treatment: The most effective method is to use decolorizing carbon (activated charcoal). Its high surface area and graphitic structure allow it to adsorb large, flat, aromatic molecules, which are characteristic of many colored organic impurities[1].
-
Protocol: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Stir and keep the solution at a boil for 5-10 minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before addition.
-
-
Multiple Recrystallizations: A second recrystallization from the same or a different solvent system may be necessary to remove residual colored impurities.
Question: How do I select the optimal recrystallization solvent?
Answer: The "golden rule" of recrystallization is to find a solvent in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. For this compound, which is a moderately polar solid, a systematic approach is best.
Solution Pathway:
-
Start with Common Solvents: Based on the benzimidazole core, good starting points include alcohols (ethanol, isopropanol) or ester/hydrocarbon mixtures (ethyl acetate/hexanes)[2].
-
Small-Scale Screening:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the chosen solvent dropwise at room temperature. The ideal solvent will not dissolve the compound.
-
Heat the mixture to boiling. The compound should fully dissolve.
-
Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Solvent Pairs: If no single solvent is ideal, use a solvent pair. This involves a "soluble" solvent in which the compound is very soluble and a "less soluble" solvent in which it is poorly soluble. The two solvents must be miscible. For this compound, combinations like Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane are often effective[2].
Question: My final yield is very low. What are the likely causes?
Answer: Low recovery is a common issue that can almost always be traced back to a procedural misstep.
Solution Pathway:
-
Excess Solvent: Using too much solvent is the most frequent cause. The goal is to create a saturated solution at the boiling point, not a dilute one. Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant portion of your yield. Ensure your funnel and receiving flask are pre-heated.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they have moderate solubility will dissolve your product. Always wash with a minimal amount of ice-cold recrystallization solvent.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize the precipitation of the solute from the cold solution.
Core Experimental Protocol: Recrystallization of this compound
This protocol provides a robust starting point. Optimization may be required based on the specific impurity profile of your crude material.
Materials & Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [3] |
| Molecular Weight | 272.32 g/mol | [3][4] |
| Appearance | Pale yellow to off-white solid | [4] |
| Melting Point (Pure) | 187-191 °C | [4] |
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just dissolved completely. Note the total volume of solvent used.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, wait a moment for boiling to cease, and add a small spatula tip of activated charcoal. Return the flask to the heat and boil gently for 5-10 minutes.
-
Hot Filtration: Pre-heat a clean flask and a fluted filter paper or a Büchner funnel with filter paper. Filter the hot solution quickly to remove insoluble impurities and/or charcoal. This step is critical for removing particulate matter and must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
-
Validation: Assess the purity of the final product by measuring its melting point. A sharp melting point within the literature range (187-191 °C) is a strong indicator of high purity[4].
Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
-
PubChem. (n.d.). Benzimidazole. National Institutes of Health. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. Retrieved from [Link]
-
Reddit. (2022). Help with recrystallization for a tosylate. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Reactions with 1-Tosyl-1H-benzo[d]imidazole
Welcome to the technical support center for 1-Tosyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the success of your reactions. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate issues but also to proactively design more robust experimental protocols.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the use of this compound.
Q1: My N-tosylation of benzimidazole is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in the N-tosylation of benzimidazole can often be attributed to several factors, including suboptimal reaction conditions and the choice of base. High temperatures, for instance, can lead to side reactions and degradation of both starting material and product.
To improve your yield, consider the following:
-
Optimize Reaction Conditions: A systematic approach to optimizing the temperature, solvent, and reaction time is crucial. For example, running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) can minimize degradation. The choice of solvent is also critical; aprotic solvents like DMF or acetonitrile are often preferred.
-
Select the Appropriate Base: The strength and nature of the base can significantly influence the outcome. A moderately strong, non-nucleophilic base like potassium carbonate or triethylamine is often a good starting point. Using an overly strong base can lead to unwanted side reactions.
-
Purity of Reagents: Ensure that your benzimidazole and tosyl chloride are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q2: I am having trouble removing the tosyl protecting group from my benzimidazole derivative. What are the recommended methods and what should I watch out for?
The tosyl group is a robust protecting group, and its removal sometimes requires carefully chosen conditions to avoid affecting other functional groups in your molecule.
Common deprotection strategies include:
-
Basic Hydrolysis: Treatment with a strong base like sodium hydroxide or potassium hydroxide in a protic solvent (e.g., methanol or ethanol) at elevated temperatures is a common method. However, be cautious as this can also cleave other base-labile groups like esters.[1]
-
Reductive Cleavage: Reagents like sodium in liquid ammonia or magnesium in methanol can effectively remove the tosyl group. These conditions are generally milder towards ester groups but can reduce other functional groups.
-
Acidic Hydrolysis: Strong acids such as HBr in acetic acid or trifluoroacetic acid can be used, but these are harsh conditions that can affect acid-sensitive functionalities.
A milder alternative involves the use of cesium carbonate in a mixture of THF and methanol, which has been shown to be effective for the deprotection of N-tosylated indoles and related structures.[2]
Q3: I am observing an unexpected byproduct in my reaction involving this compound. How can I identify it and prevent its formation?
The formation of unexpected byproducts is a common challenge in organic synthesis. In reactions with this compound, byproducts can arise from side reactions of the starting materials, intermediates, or the product itself. For instance, in an attempt to synthesize a benzodiazepine derivative from o-phenylenediamine and 2-benzoylcyclohexanone, an unexpected benzimidazole derivative was formed.[3][4]
To address this:
-
Characterize the Byproduct: Isolate the byproduct using chromatography and characterize it thoroughly using techniques like NMR, mass spectrometry, and IR spectroscopy.
-
Postulate a Mechanism: Once the structure is known, you can propose a plausible mechanism for its formation. This will provide insights into how to prevent it.
-
Modify Reaction Conditions: Based on the proposed mechanism, adjust the reaction conditions. This could involve changing the solvent, temperature, catalyst, or the order of addition of reagents.
In-Depth Troubleshooting Guides
Scenario 1: Failed Nucleophilic Substitution at the 2-Position
You are attempting a nucleophilic substitution at the 2-position of a 2-halo-1-Tosyl-1H-benzo[d]imidazole derivative, but the reaction is not proceeding or is giving a very low yield.
Caption: Troubleshooting workflow for failed nucleophilic substitution.
| Potential Cause | Explanation | Recommended Solution |
| Poor Nucleophile | The chosen nucleophile may not be strong enough to displace the leaving group, especially if there is steric hindrance. Negatively charged species are generally more nucleophilic than their neutral counterparts.[5] | - Use a stronger nucleophile (e.g., an alkoxide instead of an alcohol).- Consider using a phase-transfer catalyst to enhance the nucleophilicity of anionic nucleophiles. |
| Inappropriate Solvent | The solvent plays a crucial role in stabilizing intermediates and solvating ions. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents, thus leaving it more reactive.[6][7] | - Switch to a polar aprotic solvent.- Ensure the solvent is anhydrous, as water can react with strong nucleophiles and bases. |
| Steric Hindrance | Bulky substituents on either the benzimidazole ring or the nucleophile can sterically hinder the reaction. | - Use a less sterically hindered nucleophile if possible.- Increase the reaction temperature to overcome the activation energy barrier. |
| Leaving Group Issues | While halides are generally good leaving groups, their reactivity can be influenced by the electronic environment. | - If using a 2-chloro derivative, consider switching to a 2-bromo or 2-iodo derivative, which are better leaving groups. |
-
Reagent Purity Check:
-
Confirm the purity of your 2-halo-1-Tosyl-1H-benzo[d]imidazole starting material by NMR and/or melting point.
-
Use a freshly opened or properly stored bottle of your nucleophile and base.
-
-
Solvent Selection and Preparation:
-
Dry your chosen aprotic solvent (e.g., DMF) over molecular sieves or by distillation.
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Reaction Setup and Monitoring:
-
In a flame-dried flask, dissolve the 2-halo-1-Tosyl-1H-benzo[d]imidazole and the nucleophile in the anhydrous solvent.
-
Add the base portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Scenario 2: Incomplete or Failed Deprotection of the Tosyl Group
You are attempting to remove the tosyl group from a this compound derivative, but the reaction is incomplete, or the starting material is recovered unchanged.
Caption: Decision tree for selecting a tosyl deprotection method.
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Harsh Conditions | The tosyl group is stable under many conditions. The chosen deprotection method may not be strong enough. | - Increase the temperature of the reaction.- Use a higher concentration of the deprotecting agent.- Switch to a more potent deprotection method (see the decision tree above). |
| Reagent Decomposition | Some deprotecting agents, like sodium in liquid ammonia, need to be freshly prepared and used. | - Ensure your reagents are fresh and active. For example, use freshly cut sodium for the Birch reduction. |
| Solvent Effects | The choice of solvent can impact the solubility of the substrate and the effectiveness of the deprotecting agent. | - Ensure your substrate is fully dissolved in the reaction solvent. You may need to use a co-solvent. |
| Presence of Quenching Agents | Trace amounts of water or other protic impurities can quench strong bases or reducing agents. | - Use anhydrous solvents and perform the reaction under an inert atmosphere. |
-
Reaction Setup:
-
To a solution of the this compound derivative in anhydrous methanol, add magnesium turnings (typically 5-10 equivalents).
-
Stir the mixture at room temperature or gentle reflux.
-
-
Monitoring the Reaction:
-
Follow the disappearance of the starting material by TLC or LC-MS. The reaction may take several hours.
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Filter the mixture to remove any remaining magnesium and magnesium salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the residue in an appropriate solvent and purify by column chromatography or recrystallization to obtain the deprotected benzimidazole.
-
By systematically addressing these common issues, you can significantly improve the success rate of your reactions involving this compound. Remember that careful planning, optimization, and analysis are key to overcoming synthetic challenges.
References
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group. (n.d.). SciSpace. [Link]
-
Nucleophilicity and Solvent Effects. (2023, January 22). Chemistry LibreTexts. [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
How to remove a tosyl-group from an imidazole ring? (2018, February 5). ResearchGate. [Link]
-
An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. (2025, August 6). ResearchGate. [Link]
-
Benzimidazole. (n.d.). Organic Syntheses Procedure. [Link]
-
Failure on N-alkylation of benzimidazole. (n.d.). ResearchGate. [Link]
-
Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. (2024, September 20). PMC. [Link]
-
Protecting Groups - Stability. (n.d.). Organic Chemistry Portal. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH. [Link]
-
A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. (n.d.). Neuroquantology. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). PMC - PubMed Central. [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022, November 26). TSI Journals. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023, July 6). MDPI. [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. (n.d.). ResearchGate. [Link]
-
Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. (2024, August 2). MDPI. [Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2022, December 2). ACS Omega. [Link]
-
Deprotection of the Benzimidazole Products. (n.d.). ResearchGate. [Link]
-
Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis. (n.d.). ResearchGate. [Link]
-
Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024, November 6). PubMed. [Link]
-
Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. (2024, August 2). ResearchGate. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (n.d.). MDPI. [Link]
-
Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. (2019, November 9). PMC - NIH. [Link]
-
Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides. (n.d.). ResearchGate. [Link]
-
N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. (n.d.). ResearchGate. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Nucleophilic substitution in the imidazole ring. (n.d.). ResearchGate. [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2025, October 16). ResearchGate. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023, June 19). Bentham Science. [Link]
-
The effect of the reaction conditions on the tosylation of PIBall-OH at... (n.d.). ResearchGate. [Link]
-
p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. [Link]
Sources
improving the stability of 1-Tosyl-1H-benzo[d]imidazole in solution
Introduction
1-Tosyl-1H-benzo[d]imidazole is a key intermediate in medicinal chemistry and materials science, valued for the unique reactivity conferred by the tosyl protecting group. However, its stability in solution can be a significant challenge during synthesis, purification, and storage. This technical guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help researchers mitigate degradation and ensure experimental success. The tosyl group, while an excellent protecting group, is susceptible to cleavage under various conditions, primarily through hydrolysis. Understanding the mechanisms and influencing factors is critical for maintaining the integrity of the molecule.
Frequently Asked Questions (FAQs) - Understanding Instability
Q1: What is the primary cause of this compound degradation in solution?
The principal degradation pathway is the cleavage of the nitrogen-sulfur (N-S) bond, resulting in the formation of benzimidazole and p-toluenesulfonic acid or its corresponding salt. This reaction is typically a hydrolysis or solvolysis event, where a nucleophilic solvent molecule (like water or methanol) attacks the electrophilic sulfur atom of the tosyl group. The benzimidazole anion is a good leaving group, which can facilitate this process.
Q2: How does pH affect the stability of the compound in aqueous solutions?
The stability of the N-tosyl bond is highly pH-dependent.
-
Strongly Basic Conditions (pH > 10): The compound is highly susceptible to degradation. Hydroxide ions (OH⁻) are potent nucleophiles that readily attack the sulfonyl group, leading to rapid cleavage of the tosyl group.[1][2]
-
Strongly Acidic Conditions (pH < 2): While the tosyl group can offer some protection against acid-driven decomposition of the imidazole ring itself, strong acidic conditions can promote hydrolysis by protonating the imidazole nitrogen, which can still lead to cleavage over time.[3]
-
Neutral to Slightly Acidic Conditions (pH 4-7): This is generally the range of greatest stability in aqueous media. By minimizing the concentration of strong nucleophiles (OH⁻) and avoiding harsh acidic catalysis, the rate of hydrolysis is significantly reduced.
Q3: Which solvents are best for dissolving and storing this compound?
Aprotic solvents are highly recommended for minimizing degradation.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[4][5] These solvents do not have labile protons and are not nucleophilic, thus preventing solvolysis. For long-term storage, anhydrous versions of these solvents are ideal.
-
Use with Caution: Protic solvents like methanol (MeOH) and ethanol (EtOH) can cause slow degradation via solvolysis. They should be avoided for long-term storage but may be used in reaction mixtures or for chromatography if the exposure time is minimized and conditions are controlled.
-
Avoid: Aqueous solutions, especially if unbuffered or basic, should be avoided for anything other than immediate use in a subsequent reaction step.
Q4: How do temperature and light affect stability?
Like most chemical reactions, the degradation of this compound is accelerated by higher temperatures. For long-term storage of solutions, it is crucial to maintain low temperatures. Studies on other benzimidazole derivatives show that storage at -20 °C or -80 °C is effective for preserving integrity over months.[6] While the tosyl-benzimidazole structure is not intensely photosensitive, it is good laboratory practice to store solutions in amber vials or protected from direct light to prevent any potential photochemical degradation pathways.[6][7]
Troubleshooting Guide: Common Experimental Issues
Problem: My compound is degrading during aqueous workup after a reaction.
-
Cause: The pH of the aqueous layer is likely too high (basic) or you are using prolonged extraction times.
-
Solution:
-
Control pH: Ensure the aqueous phase is buffered to a neutral or slightly acidic pH (pH ~6-7) before extraction. Use a dilute buffer like phosphate-buffered saline (PBS) or a weak acid like 0.1 M citric acid to neutralize any basic reagents. Avoid strong bases like NaOH or K₂CO₃ washes if possible.
-
Work Quickly & Cold: Perform the extraction process quickly and in an ice bath to minimize the compound's contact time with the aqueous phase at higher temperatures.
-
Use Aprotic Solvents: Extract with a non-polar aprotic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Problem: I am seeing significant loss of the tosyl group during silica gel column chromatography.
-
Cause: Standard silica gel is slightly acidic (pH ~4-5) and its surface is rich in nucleophilic silanol (Si-OH) groups. These can promote the hydrolysis of the tosyl group, especially when using protic solvents like methanol in the eluent.
-
Solution:
-
Deactivate the Silica: Prepare a slurry of silica gel in your non-polar eluent (e.g., hexanes) and add 0.5-1% triethylamine (Et₃N) or another volatile base. This neutralizes the acidic sites on the silica surface.
-
Solvent Choice: Avoid using high concentrations of methanol or other protic solvents. A gradient of Ethyl Acetate in Hexanes or DCM in Hexanes is often a better choice. If a polar modifier is needed, consider using a less nucleophilic solvent like acetone or acetonitrile in small amounts.
-
Alternative Stationary Phases: If problems persist, consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 column.
-
Problem: My stock solution shows impurities after a week of storage.
-
Cause: The solvent is likely inappropriate for storage, or the storage conditions are suboptimal.
-
Solution:
-
Solvent Selection: Prepare stock solutions in high-purity, anhydrous aprotic solvents like DMSO, DMF, or ACN.[4][5]
-
Storage Conditions: Store solutions at -20 °C or, for maximum longevity, at -80 °C.[6]
-
Inert Atmosphere: For ultimate stability, particularly if the solvent is not perfectly anhydrous, consider flushing the vial headspace with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.
-
Visualization of Degradation and Troubleshooting
The primary degradation mechanism is hydrolysis, which can be catalyzed by acid or base.
Caption: Primary degradation pathway via nucleophilic attack.
The following workflow provides a logical approach to diagnosing and solving stability issues.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Rapid Stability Screening in Different Solvents/pH
This protocol allows for a quick assessment of the compound's stability under various common laboratory conditions.
Methodology:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a stable, anhydrous aprotic solvent like Acetonitrile (ACN).
-
Prepare test solutions by diluting the stock solution 1:100 into the following solvents in separate amber HPLC vials:
-
Vial A: Acetonitrile (Control)
-
Vial B: Methanol
-
Vial C: 50:50 ACN / 0.1 M Phosphate Buffer (pH 4.0)
-
Vial D: 50:50 ACN / 0.1 M Phosphate Buffer (pH 7.0)
-
Vial E: 50:50 ACN / 0.1 M Phosphate Buffer (pH 9.0)
-
-
Take an immediate HPLC reading of Vial A to establish the initial purity (T=0).
-
Store all vials at room temperature (e.g., 25 °C), protected from light.
-
Analyze the contents of each vial by HPLC at set time points (e.g., 1, 4, 8, 24 hours).
-
Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the T=0 measurement.
Protocol 2: Kinetic Stability Assay using HPLC
This protocol provides a quantitative measure of degradation over time. An HPLC method similar to those used for other benzimidazole derivatives can be adapted.[8][9]
1. HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH ~7).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or pure Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 288 nm.
-
Injection Volume: 10 µL.
2. Assay Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 50 µg/mL) in the desired test solution (e.g., 50:50 ACN/Water at pH 7.4).
-
Immediately inject a sample to get the T=0 peak area.
-
Maintain the solution at a constant temperature (e.g., 37 °C) in a temperature-controlled autosampler or water bath.
-
Inject samples at regular intervals (e.g., every 30 minutes for 4 hours).
-
Plot the natural logarithm of the peak area of the parent compound versus time. The slope of this line will be the negative of the first-order degradation rate constant (k). The half-life (t₁₂) can be calculated as 0.693/k.
Summary of Expected Stability
The following table summarizes the expected relative stability based on chemical principles and data from analogous compounds. This should be used as a guideline, and stability should be confirmed experimentally using the protocols above.
| Condition Category | Solvent/Medium | Temperature | Expected Relative Stability | Rationale |
| Ideal Storage | Anhydrous DMSO, ACN, THF | -20 to -80 °C | Very High | Aprotic solvent prevents solvolysis; low temperature minimizes kinetic degradation rate.[4][6] |
| Reaction/Workup | DCM, EtOAc, Toluene | 0 to 25 °C | High | Common aprotic solvents used in synthesis; stable for typical reaction times. |
| Aqueous (Buffered) | Water/Organic mix (pH 4-7) | 0 to 25 °C | Moderate | Minimized concentration of OH⁻ nucleophile and strong acid catalysis.[2] |
| Protic Organic | Methanol, Ethanol | 25 °C | Low to Moderate | Susceptible to slow solvolysis over time. |
| Aqueous (Basic) | Water/Organic mix (pH > 9) | 25 °C | Very Low | Rapid nucleophilic attack by hydroxide ions leads to fast decomposition.[1][2] |
References
-
Söylemez, E., & Göktaş, E. F. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
-
ResearchGate. Is 1M Imidazole stock solution sensitive to light?. (2019). [Link]
-
National Center for Biotechnology Information. 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]. PubChem Compound Summary. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2007). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Acta Chromatographica, 19, 219-228. [Link]
-
MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). [Link]
-
ResearchGate. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). [Link]
-
MDPI. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2019). [Link]
-
Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045-3063. [Link]
-
Cho, A. K., et al. (1993). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Journal of Medicinal Chemistry, 36(14), 2015-2021. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
-
Drinkel, E., et al. (2015). The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. European Journal of Organic Chemistry, 2015(26), 5853-5864. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
-
Fife, T. H., & Duddy, N. W. (1981). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 103(24), 7007-7012. [Link]
-
Hollóczki, O., et al. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of Physical Chemistry B, 115(5), 1148-1157. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2007). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Acta Chromatographica, 19, 219-228. [Link]
-
ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. (2025). [Link]
-
Cirujano, F. G. (2014). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 114(15), 7140-7209. [Link]
Sources
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- 2. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for 1-Tosyl-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis and optimization of 1-Tosyl-1H-benzo[d]imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this common yet nuanced N-tosylation reaction. As Senior Application Scientists, we aim to explain not just the how, but the why behind each experimental choice, ensuring you can troubleshoot effectively and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the N-tosylation of benzimidazole?
A1: The reaction is a nucleophilic substitution. The nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base is required to deprotonate the N-H proton of benzimidazole, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[1] The stereochemistry at the reacting center is retained as the C-O bond is not broken.[1][2]
Q2: Why is this compound an important synthetic intermediate?
A2: The tosyl group serves as an excellent protecting group for the nitrogen of the imidazole ring. It is electron-withdrawing, which can modify the reactivity of the benzimidazole system for subsequent reactions. Furthermore, the tosyl group is a good leaving group, allowing for further functionalization at the N-1 position.[2][3] Benzimidazole derivatives are key scaffolds in many pharmaceuticals, including antiulcer and anthelmintic drugs.[4][5]
Q3: Can both nitrogens of the benzimidazole ring be tosylated?
A3: While mono-tosylation at the N-1 position is the primary reaction, di-tosylation is generally not observed under standard conditions. The first tosyl group is strongly electron-withdrawing, which significantly decreases the nucleophilicity of the second nitrogen atom, making a second tosylation event highly unfavorable.
Q4: How do I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (benzimidazole), the product (this compound), and any potential byproducts. The product, being less polar than the starting benzimidazole, will have a higher Rf value.
Reaction Mechanism and Workflow
The pathway involves the activation of the benzimidazole nucleophile by a base, followed by its attack on the tosyl chloride electrophile.
Sources
Technical Support Center: Regioselective N1-Tosylation of Benzimidazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of benzimidazole functionalization. Specifically, we will address a common and critical challenge: achieving selective N1-tosylation while avoiding the formation of the undesired N2-isomer. This document provides in-depth, field-proven answers to frequently encountered problems, detailed troubleshooting protocols, and the fundamental principles governing regioselectivity in these reactions.
Part 1: Frequently Asked Questions - The Fundamentals of Regioselectivity
This section addresses the foundational concepts that underpin the selective tosylation of benzimidazoles. Understanding these principles is the first step toward rational reaction design and troubleshooting.
Q1: Why is achieving regioselectivity in benzimidazole tosylation so critical?
A: The precise location of the tosyl group on the benzimidazole ring system is paramount as the biological activity and physicochemical properties of the two regioisomers (N1 and N2) can differ dramatically. In drug development, one isomer may be a potent therapeutic agent while the other could be inactive or even toxic.[1] Furthermore, from a practical standpoint, a reaction that produces a mixture of isomers necessitates challenging and often costly chromatographic separation, leading to a lower overall yield of the desired product and complicating process scale-up.[2] Therefore, controlling the reaction to produce a single, desired isomer is essential for both efficacy and efficiency.
Q2: What are the primary factors that determine whether tosylation occurs at the N1 or N2 position?
A: The regiochemical outcome of N-tosylation is a result of a complex interplay between several factors inherent to the substrate and the reaction environment. The key influences are:
-
Tautomerism: Unsymmetrically substituted benzimidazoles exist as a dynamic equilibrium of two tautomers. The reaction conditions can influence this equilibrium, and the relative concentration and reactivity of each tautomer can dictate the final product ratio.[2]
-
Steric Effects: This is often the most intuitive factor. Bulky substituents on the benzimidazole ring will sterically hinder the adjacent nitrogen atom, making the less hindered nitrogen the more accessible site for the incoming tosyl group.[3][4] Similarly, using a sterically demanding tosylating agent can amplify this effect.
-
Electronic Effects: The electronic properties of substituents on the benzene portion of the molecule play a crucial role. Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density and nucleophilicity of the adjacent nitrogen atom, thereby favoring tosylation at the more distant, more nucleophilic nitrogen.[3][4]
Q3: What is the difference between kinetic and thermodynamic control in this reaction, and how can I use it to my advantage?
A: This concept is central to reaction optimization. In a reaction with two possible products, the kinetic product is the one that forms faster (it has a lower activation energy), while the thermodynamic product is the one that is more stable (it has a lower overall Gibbs free energy).[5][6]
-
Kinetic Control: Favored at lower temperatures and shorter reaction times, where the reaction is essentially irreversible. The product ratio is determined by the relative rates of formation.[7][8]
-
Thermodynamic Control: Favored at higher temperatures and longer reaction times, which allow the initially formed products to revert to the starting materials (or an intermediate) and re-react. Over time, the system equilibrates to favor the most stable product.[5][7]
To leverage this, you can run your reaction at both low and high temperatures. If the N1:N2 ratio changes significantly, it indicates that one product is kinetically favored and the other is thermodynamically favored. You can then select the temperature that maximizes the yield of your desired isomer. For many related heterocyclic acylations and alkylations, the less sterically hindered N1-substituted product is the more thermodynamically stable isomer.[9]
Caption: Energy profile showing kinetic vs. thermodynamic pathways.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides direct, actionable advice for specific problems you may encounter in the lab.
Issue 1: My reaction produces a mixture of N1 and N2-tosylated isomers. How can I improve N1 selectivity?
A: This is the most common challenge. Achieving high N1 selectivity requires careful optimization of the base and solvent system, as these conditions dictate the nature of the reactive benzimidazolide anion.
Core Strategy: Base and Solvent Optimization The goal is to fully deprotonate the benzimidazole N-H to form the benzimidazolide anion. The choice of base and solvent affects the position of this anion and the subsequent reaction's selectivity.
-
Strong, Non-Nucleophilic Bases: A base like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is often the most effective combination for high N1 selectivity.[10][11] NaH irreversibly deprotonates the benzimidazole, and the resulting sodium salt often favors substitution at the less hindered N1 position.
-
Carbonate Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also used, typically in polar aprotic solvents like DMF or acetonitrile (MeCN).[10] Cs₂CO₃ can sometimes offer superior results due to the "cesium effect," which can alter the reactivity of the anion pair.
-
Solvent Polarity: Polar aprotic solvents (DMF, DMSO) are generally preferred as they can help solubilize the benzimidazolide salt and promote the reaction, although THF is excellent when paired with NaH.[2] Protic solvents should be strictly avoided as they will quench the anion.[2]
Data Summary: Impact of Reaction Conditions on Regioselectivity
| Base (eq.) | Solvent | Temperature (°C) | Typical Outcome | Rationale |
| NaH (1.1) | THF (anhydrous) | 0 to RT | High N1 Selectivity (>95:5) | Forms a well-defined sodium salt, sterically directs tosylation to N1.[11] |
| K₂CO₃ (2.0) | DMF | RT to 60 | Moderate to Good N1 Selectivity | Common, cost-effective conditions, but may require optimization.[10] |
| Cs₂CO₃ (2.0) | MeCN / DMF | RT to 80 | Often Improved N1 Selectivity | Cesium effect can enhance selectivity over K₂CO₃. |
| DBU (1.5) | Toluene | RT to 100 | Variable, can favor N2 | Organic base, outcome is highly substrate-dependent.[9] |
Detailed Protocol: Highly N1-Selective Benzimidazole Tosylation
This protocol is a robust starting point for achieving high N1-selectivity for a generic, unsymmetrically substituted benzimidazole.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzimidazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe. Stir the mixture until the benzimidazole is fully dissolved or a fine suspension is formed.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Causality Note: Adding NaH at 0 °C controls the initial exotherm and hydrogen gas evolution. The formation of the sodium benzimidazolide salt is the key step to control selectivity.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The reaction mixture should become clearer as the salt forms.
-
Tosylation: Re-cool the mixture to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in a small amount of anhydrous THF dropwise via a syringe.
-
Causality Note: The dropwise addition of TsCl at low temperature prevents localized heating and potential side reactions, maximizing selectivity.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the pure N1-tosylated benzimidazole.
Issue 2: How can I definitively confirm the structure of my product and determine the N1/N2 ratio?
A: Accurate structural confirmation is non-negotiable. While TLC can show product formation, it rarely separates the isomers. A combination of spectroscopic methods is required.
-
NMR Spectroscopy: This is the primary tool.
-
¹H NMR: The chemical shifts of the protons on the benzimidazole ring, particularly the proton at the C7 position, will be different for the two isomers due to the anisotropic effect of the nearby tosyl group.
-
2D NMR (NOESY/ROESY): This is often the most conclusive NMR method. A Nuclear Overhauser Effect (NOE) correlation between the ortho-protons of the tosyl group and a proton on the benzimidazole core (e.g., a substituent at the C2 position or the proton at C7) can definitively establish which nitrogen the tosyl group is attached to.
-
-
¹H-¹³C HMBC: Heteronuclear Multiple Bond Correlation can show correlations between the tosyl methyl protons and the carbons of the benzimidazole ring, helping to assign the structure.
-
X-ray Crystallography: If you can grow a suitable single crystal, this method provides unambiguous proof of the structure.
Caption: Step-by-step workflow for the protecting group strategy.
References
-
Schroeder, J. L., et al. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters. [Link]
-
Request PDF on ResearchGate. (n.d.). N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. [Link]
-
Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Lin, S. H., & Leu, R. J. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]
-
Wisdomlib. (2024). N-alkylation: Significance and symbolism. [Link]
-
ResearchGate. (n.d.). Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
YouTube. (2021). Thermodynamic vs Kinetic Control. [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. (n.d.). Deprotection of the Benzimidazole Products. [Link]
Sources
- 1. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
effect of base and solvent on the synthesis of 1-Tosyl-1H-benzo[d]imidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Tosyl-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of base and solvent selection in this important synthetic transformation. This guide is structured as a series of troubleshooting and frequently asked questions to directly address challenges encountered in the laboratory.
Reaction Overview
The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The reaction involves the N-tosylation of the benzimidazole ring, a process that is highly sensitive to reaction conditions. The primary transformation is the reaction between benzimidazole and p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and solvent is paramount, as it dictates reaction efficiency, yield, and the purity of the final product by influencing the nucleophilicity of the benzimidazole nitrogen and the rate of side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: I am observing very low to no conversion of my benzimidazole starting material. What are the likely causes related to my base and solvent choice?
A1: Low or no reactivity typically points to insufficient deprotonation of the benzimidazole N-H or poor solubility of the reactants.
-
Cause 1: Base is too weak. The pKa of the N-H proton on benzimidazole is approximately 13.2. For efficient deprotonation, the conjugate acid of the base used should have a pKa significantly higher than this value. If you are using a weak base like triethylamine (Et3N) in a non-polar solvent, it may not be strong enough to generate a sufficient concentration of the benzimidazolide anion.
-
Troubleshooting 1: Switch to a stronger base.
-
Sodium hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates benzimidazole. It is typically used in polar aprotic solvents like DMF or THF.
-
Potassium carbonate (K2CO3): A solid base that is effective, especially at elevated temperatures in polar aprotic solvents like DMF or acetone.[1]
-
-
Cause 2: Poor solubility of reactants. If the benzimidazole or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all, especially in a heterogeneous mixture.
-
Troubleshooting 2: Optimize the solvent.
-
Polar Aprotic Solvents: Solvents like DMF (N,N-dimethylformamide) and DMSO (dimethyl sulfoxide) are excellent choices as they can dissolve a wide range of organic molecules and salts. They also effectively solvate cations, leaving the benzimidazolide anion more "naked" and nucleophilic.
-
Phase-Transfer Catalysis (PTC): If you need to use a biphasic system (e.g., a non-polar solvent with an aqueous or solid base), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed. The catalyst helps to shuttle the benzimidazolide anion into the organic phase to react with the tosyl chloride.[2][3]
-
Q2: My reaction is messy, and I'm isolating multiple side products. How can the base and solvent contribute to this?
A2: The formation of side products is often a result of the base or solvent participating in unintended reaction pathways or the reaction conditions being too harsh.
-
Cause 1: Formation of a Benzyl Chloride. In some cases, treatment of alcohols with tosyl chloride can lead to the formation of the corresponding chloride instead of the tosylate.[4][5] While this is more common for alcohols, a similar side reaction could potentially occur under certain conditions, or if there are hydroxyl impurities.
-
Troubleshooting 1: Use a non-nucleophilic base. Amine bases like triethylamine can generate chloride ions (from the HCl byproduct) that can act as nucleophiles. Using a base like sodium hydride or potassium carbonate can minimize this.[6]
-
Cause 2: Solvent degradation or participation. At high temperatures, some solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and react with tosyl chloride, leading to impurities.
-
Troubleshooting 2: Moderate reaction temperature and time. Monitor the reaction by TLC to avoid prolonged heating once the starting material is consumed. If high temperatures are necessary, consider a more stable solvent like DMSO or dioxane.
Q3: The reaction works, but the yield is consistently moderate. How can I optimize the base and solvent to improve the yield?
A3: Moderate yields can often be improved by fine-tuning the reaction conditions to favor the desired N-tosylation.
-
Cause 1: Reversible deprotonation. If the chosen base is not strong enough, the deprotonation of benzimidazole may be reversible, leading to an equilibrium that does not favor the product.
-
Troubleshooting 1: Employ a stronger base or remove the byproduct. Using NaH drives the deprotonation to completion. If using a base like Et3N, the formation of triethylammonium hydrochloride salt can sometimes inhibit the reaction.
-
Cause 2: Suboptimal solvent polarity. The polarity of the solvent affects the rate of SNAr-type reactions. The transition state is often more polar than the reactants, so a polar solvent can stabilize the transition state and accelerate the reaction.[7]
-
Troubleshooting 2: Screen different solvents. If you are using a moderately polar solvent like THF or acetone, switching to a more polar aprotic solvent like DMF could increase the reaction rate and yield.[8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the N-tosylation of benzimidazole?
A1: The primary role of the base is to deprotonate the N-H of the imidazole ring. This generates the benzimidazolide anion, which is a much stronger nucleophile than the neutral benzimidazole molecule. This highly nucleophilic anion then readily attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride, leading to the formation of the N-S bond.
Q2: How do I choose between an inorganic base (like K2CO3 or NaH) and an organic base (like triethylamine)?
A2: The choice depends largely on the desired reaction conditions and the solvent.
-
Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that offers the advantage of irreversible deprotonation. It is ideal for achieving high yields when other bases are too weak. However, it is highly reactive with protic solvents (like water and alcohols) and requires anhydrous conditions. It is best paired with polar aprotic solvents like DMF or THF.[6]
-
Potassium Carbonate (K2CO3): A milder, less expensive, and easier-to-handle solid base. It is effective in polar aprotic solvents, often requiring heating to achieve a good reaction rate. It is a good choice for large-scale synthesis.
-
Triethylamine (Et3N) or Pyridine: These are organic, soluble bases often used in tosylation reactions of alcohols. They also act as acid scavengers, neutralizing the HCl generated during the reaction. They are typically used in less polar solvents like dichloromethane (DCM) or chloroform.[9] For N-tosylation of benzimidazole, they might be less effective than stronger bases unless the reaction is heated.
Q3: What is the difference between polar aprotic and polar protic solvents, and which is better for this reaction?
A3:
-
Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[7] They should be avoided for this reaction because they can react with strong bases like NaH and can also solvate the benzimidazolide anion through hydrogen bonding, reducing its nucleophilicity.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, acetone) lack O-H or N-H bonds but have large dipole moments.[7] They are highly recommended for this synthesis. They dissolve both the benzimidazole and the tosyl chloride, and they effectively solvate the cation of the base (e.g., Na+ or K+), leaving the benzimidazolide anion relatively free and highly reactive.
Q4: Can I run this reaction under phase-transfer catalysis (PTC) conditions?
A4: Yes, PTC is a viable and often advantageous technique for N-alkylation and related reactions of benzimidazoles.[2]
-
How it works: In a typical PTC setup, you would use a non-polar solvent (like toluene), an aqueous solution of a strong base (like NaOH), and a phase-transfer catalyst (like TBAB). The catalyst forms an ion pair with the benzimidazolide anion, making it soluble in the organic phase where it can react with the tosyl chloride.
-
Advantages: PTC can offer milder reaction conditions, easier work-up, and avoid the need for expensive and hazardous anhydrous polar aprotic solvents.[3]
Summary of Base and Solvent Effects
| Base | Typical Solvent(s) | Pros | Cons |
| Sodium Hydride (NaH) | DMF, THF | Strong, irreversible deprotonation; often leads to high yields. | Requires strictly anhydrous conditions; flammable. |
| Potassium Carbonate (K2CO3) | DMF, Acetone | Inexpensive, easy to handle, effective. | Often requires heating; reaction can be slower than with NaH. |
| Triethylamine (Et3N) | DCM, Chloroform | Soluble in organic solvents; acts as an acid scavenger. | May not be strong enough for complete deprotonation; can lead to side reactions. |
| Potassium Hydroxide (KOH) | DMSO, Toluene (with PTC) | Strong base, inexpensive. | Can introduce water into the reaction; may promote side reactions. |
| Solvent Type | Examples | Role in Reaction |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Recommended. Solubilizes reactants and salts; enhances nucleophilicity of the benzimidazolide anion.[7] |
| Non-polar | Toluene, Hexane | Can be used with PTC; useful for reactions where product precipitates. |
| Chlorinated | DCM, Chloroform | Good for reactions with organic bases like Et3N; easy to remove. |
| Polar Protic | Water, Ethanol | Not Recommended. Reacts with strong bases and deactivates the nucleophile through hydrogen bonding.[10] |
General Experimental Protocol
This is a general guideline and may require optimization for specific substrates and scales.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzimidazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of benzimidazole).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1-1.2 equiv., portion-wise, or K2CO3, 2.0 equiv.).
-
Anion Formation: Allow the mixture to stir at 0 °C for 15-30 minutes (for NaH) or warm to room temperature and stir for 30-60 minutes (for K2CO3) to allow for the formation of the benzimidazolide anion.
-
Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated (e.g., to 50-80 °C).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench by slowly adding ice-cold water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reaction Mechanism Visualization
The following diagram illustrates the mechanistic pathway for the N-tosylation of benzimidazole.
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Technical Support Center: Monitoring Reactions with 1-Tosyl-1H-benzo[d]imidazole by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 1-Tosyl-1H-benzo[d]imidazole.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] Accurate monitoring of its formation and consumption during a reaction is paramount for optimizing reaction conditions, determining endpoints, and ensuring the purity of the final product. TLC is a rapid, cost-effective, and indispensable technique for this purpose.[1][4] This guide will address common challenges and provide practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate mobile phase (eluent) for my TLC analysis?
A1: The choice of mobile phase is critical for achieving good separation.[5] For this compound and related reactants, a good starting point is a binary mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or acetone.[5][6]
-
Principle of Polarity: The tosyl group increases the polarity of the benzimidazole core. Your starting materials (e.g., benzimidazole and tosyl chloride) and your product will have different polarities. The goal is to find a solvent system where the starting material and product have distinct Retention Factor (Rf) values, ideally with the product Rf between 0.3 and 0.5 for optimal resolution.[7]
-
Systematic Approach: Start with a moderately polar mixture, such as 7:3 or 8:2 hexanes:ethyl acetate.[6] If the spots remain at the baseline, increase the polarity by adding more ethyl acetate. Conversely, if the spots run to the top of the plate, decrease the polarity by adding more hexanes.[8]
Q2: My spots are not visible under UV light. How can I visualize them?
A2: While the benzimidazole ring system is UV active, the concentration of your sample on the TLC plate might be too low for visualization, or your specific derivative may not have a strong chromophore.[9][10] In such cases, chemical staining is necessary.[8]
-
Potassium Permanganate (KMnO₄) Stain: This is a versatile stain for compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.[2][8][11]
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[8][12]
-
Iodine Chamber: Exposing the plate to iodine vapor is a non-destructive method that can visualize many organic compounds, which will appear as brown spots.[2][6][9]
Q3: What are typical Rf values I should expect?
A3: Rf values are highly dependent on the specific mobile phase, stationary phase, and experimental conditions. However, as a general rule, the tosylated product (this compound) will be less polar than the starting benzimidazole. Therefore, the product should have a higher Rf value than the starting material. For instance, in a benzene:acetone (7:3) system, benzimidazole has an Rf of 0.39, while the more polar reactant o-phenylenediamine has an Rf of 0.73.[1]
| Compound | Expected Polarity | Expected Rf Range (Hexanes:EtOAc) |
| Benzimidazole | More Polar | 0.1 - 0.3 |
| This compound | Less Polar | 0.4 - 0.7 |
| p-Toluenesulfonyl Chloride (TsCl) | Varies | Can be close to product |
Q4: How do I properly prepare and run my TLC plate?
A4: Proper technique is essential for reproducible results.[13]
-
Preparation: Lightly draw a pencil line about 1 cm from the bottom of the silica gel plate. This is your baseline. Never use a pen, as the ink will run with the solvent.[13][14]
-
Spotting: Use a capillary tube to apply small, concentrated spots of your starting material, reaction mixture, and a "co-spot" (starting material and reaction mixture in the same spot) onto the baseline.[7][8]
-
Development: Place the plate in a sealed chamber containing the mobile phase. Ensure the solvent level is below the baseline.[8][14] Allow the solvent to ascend the plate until it is about 1 cm from the top.[8]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and dry the plate before visualizing with UV light or a chemical stain.[8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | 1. Sample is too concentrated.[10][14][15] 2. The compound is acidic or basic and is interacting strongly with the acidic silica gel.[4][16] 3. The mobile phase is not suitable.[14] | 1. Dilute your sample before spotting. 2. Add a small amount (0.1-1%) of a modifier to the mobile phase. For basic compounds like benzimidazoles, add a base like triethylamine or ammonia.[4][16] For acidic compounds, add a small amount of acetic or formic acid.[16][17] 3. Experiment with different solvent systems. |
| Spots are not Separating (Overlapping) | 1. The mobile phase polarity is not optimal. 2. Reactant and product have very similar Rf values.[18] | 1. Systematically vary the ratio of your polar and non-polar solvents. Try a different solvent system altogether (e.g., dichloromethane/methanol).[19] 2. Try a 2D TLC: run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system.[18] |
| No Spots are Visible | 1. The sample concentration is too low.[14] 2. The visualization method is not appropriate for your compound.[10] 3. The compound may have decomposed on the silica plate.[3][18] | 1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[14] 2. Try a more universal stain, such as potassium permanganate or p-anisaldehyde, with heating.[2][9] 3. Consider using a less acidic stationary phase like alumina, or add a basic modifier to the eluent to prevent decomposition.[3][4] |
| Uneven Solvent Front | 1. The TLC plate was tilted in the developing chamber.[10] 2. The bottom edge of the plate is not smooth, causing the solvent to advance unevenly. | 1. Ensure the plate is placed vertically and is not touching the sides of the chamber.[14] 2. Check the plate for imperfections before use. |
Experimental Protocols
Protocol 1: Standard TLC Monitoring
This protocol outlines the standard procedure for monitoring a reaction to form this compound.
-
Prepare the TLC Chamber: Add a suitable mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate) to a depth of about 0.5 cm in the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[5]
-
Prepare the TLC Plate: On a silica gel plate, draw a light pencil line approximately 1 cm from the bottom. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).[7]
-
Spot the Plate:
-
In the SM lane, spot a diluted solution of your starting benzimidazole.
-
In the C lane, apply a spot of the starting material, and then on top of it, a spot of the reaction mixture.
-
In the RM lane, spot the reaction mixture.
-
-
Develop the Plate: Place the plate in the chamber and allow the eluent to travel up to about 1 cm from the top edge.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and dry it. Visualize under a 254 nm UV lamp and circle any spots.[10] If necessary, use a chemical stain like potassium permanganate for further visualization. Calculate the Rf values and assess the consumption of starting material and the formation of the product.[8]
Caption: Standard workflow for TLC reaction monitoring.
Protocol 2: Staining with Potassium Permanganate (KMnO₄)
This is a destructive visualization method for compounds susceptible to oxidation.
-
Prepare the Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution is stable for months.
-
Stain the Plate: After developing and thoroughly drying the TLC plate, dip it quickly into the KMnO₄ solution using forceps.
-
Develop the Color: Remove the plate and wipe the excess stain from the back. Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple background.[2][8]
Caption: Visualization process using KMnO₄ stain.
References
-
International Journal of Creative Research Thoughts. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
-
PubMed Central. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
YouTube. (2023). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
University of California, Los Angeles. (n.d.). TLC stains. [Link]
-
Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. [Link]
-
National Institutes of Health. (2012). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. [Link]
-
Microbioz India. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
WordPress.com. (2006). TLC Staining solutions. [Link]
-
University of California, Berkeley. (n.d.). TLC Visualization Methods. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Tosyl-1H-benzo[d]imidazole
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Tosyl-1H-benzo[d]imidazole. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the spectral features of the target molecule, supported by a comparative analysis with a structurally similar compound. The guide explains the underlying principles of spectral interpretation and provides standardized experimental protocols for data acquisition.
Introduction: The Significance of NMR in Benzimidazole Characterization
Benzimidazoles are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The precise structural elucidation of novel benzimidazole derivatives is a critical step in the drug discovery pipeline. NMR spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of molecular structure, providing detailed information about the chemical environment of each atom.[2]
This guide focuses on this compound, a derivative where a tosyl (p-toluenesulfonyl) group is attached to one of the nitrogen atoms of the benzimidazole ring. The introduction of the electron-withdrawing tosyl group significantly influences the electronic distribution within the benzimidazole system, leading to characteristic shifts in the NMR spectrum. Understanding these spectral nuances is key to confirming the successful synthesis and purity of this and related compounds.
Molecular Structure and Numbering
To facilitate the discussion of NMR data, the standard IUPAC numbering for the this compound ring system is used throughout this guide.
Figure 1: Molecular structure and numbering of this compound.
Predicted ¹H and ¹³C NMR Spectroscopic Data of this compound
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to show distinct signals for the protons of the benzimidazole core and the tosyl group. The protons on the benzene ring of the benzimidazole moiety (H-4, H-5, H-6, and H-7) will likely appear in the aromatic region, with their chemical shifts and multiplicities influenced by their position relative to the imidazole ring and the tosyl group. The protons of the tosyl group will present as a typical AA'BB' system for the para-substituted benzene ring and a singlet for the methyl group.
Predicted ¹³C NMR Data
In the ¹³C NMR spectrum, the carbons of the benzimidazole ring are expected to be deshielded due to the electron-withdrawing effect of the tosyl group. The C-2 carbon, being adjacent to two nitrogen atoms, is anticipated to appear significantly downfield. The carbons of the tosyl group will also exhibit characteristic chemical shifts.
Comparative Analysis with 2-Methyl-1-tosyl-1H-benzimidazole
To provide a concrete experimental reference, the predicted data for this compound is compared with the known NMR data for the closely related analog, 2-Methyl-1-tosyl-1H-benzimidazole.[6] The primary structural difference is the presence of a methyl group at the C-2 position in the analog, which will influence the chemical shift of C-2 and adjacent atoms.
Table 1: Comparison of Predicted ¹H NMR Data for this compound and Experimental Data for 2-Methyl-1-tosyl-1H-benzimidazole
| Assignment | Predicted Chemical Shift (δ ppm) for this compound | Multiplicity | Experimental Chemical Shift (δ ppm) for 2-Methyl-1-tosyl-1H-benzimidazole[6] | Multiplicity |
| H-2 | ~8.3 | s | - | - |
| H-4 | ~7.9 | d | ~7.8 | m |
| H-5 | ~7.4 | t | ~7.3 | m |
| H-6 | ~7.4 | t | ~7.3 | m |
| H-7 | ~7.8 | d | ~7.7 | m |
| H-2', H-6' (Tosyl) | ~7.9 | d | ~7.9 | d |
| H-3', H-5' (Tosyl) | ~7.3 | d | ~7.3 | d |
| CH₃ (Tosyl) | ~2.4 | s | ~2.4 | s |
| CH₃ (at C-2) | - | - | ~2.7 | s |
Table 2: Comparison of Predicted ¹³C NMR Data for this compound and Experimental Data for 2-Methyl-1-tosyl-1H-benzimidazole
| Assignment | Predicted Chemical Shift (δ ppm) for this compound | Experimental Chemical Shift (δ ppm) for 2-Methyl-1-tosyl-1H-benzimidazole[6] |
| C-2 | ~144 | ~152 |
| C-3a | ~134 | ~134 |
| C-4 | ~120 | ~120 |
| C-5 | ~125 | ~124 |
| C-6 | ~126 | ~125 |
| C-7 | ~114 | ~114 |
| C-7a | ~143 | ~143 |
| C-1' (Tosyl) | ~135 | ~135 |
| C-2', C-6' (Tosyl) | ~130 | ~130 |
| C-3', C-5' (Tosyl) | ~127 | ~127 |
| C-4' (Tosyl) | ~146 | ~146 |
| CH₃ (Tosyl) | ~21 | ~21 |
| CH₃ (at C-2) | - | ~15 |
Interpretation and Discussion
The electron-withdrawing sulfonyl group of the tosyl moiety significantly influences the chemical shifts of the benzimidazole protons and carbons. This effect is most pronounced at the C-2 position, which is directly bonded to the nitrogen atom bearing the tosyl group. The deshielding effect of the tosyl group causes the protons and carbons of the benzimidazole ring to resonate at lower fields (higher ppm values) compared to unsubstituted benzimidazole.[7]
In the case of 2-Methyl-1-tosyl-1H-benzimidazole, the presence of an electron-donating methyl group at the C-2 position leads to a downfield shift of the C-2 carbon signal compared to the predicted value for the unsubstituted analog. This is a common trend observed in the NMR spectra of substituted benzimidazoles.[8]
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzimidazole derivatives. DMSO-d₆ is often preferred as it can help to sharpen N-H signals in related compounds, although for N-substituted benzimidazoles like the target compound, this is less of a concern.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in the Pasteur pipette to remove any particulate matter.
-
Capping: Securely cap the NMR tube.
Figure 2: Workflow for NMR sample preparation.
¹H NMR Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal magnetic field homogeneity.
-
Pulse Sequence: Select a standard one-pulse sequence for ¹H NMR acquisition.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Pulse Width: Calibrate the 90° pulse width.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
¹³C NMR Acquisition
-
Instrument Setup: Tune and shim the spectrometer for ¹³C observation.
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately 250 ppm, centered around 125 ppm.
-
Number of Scans: Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): Use a relaxation delay of 2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Conclusion
This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound. By presenting predicted spectral data and a comparative analysis with a closely related experimental spectrum, this document serves as a valuable resource for the structural characterization of this and similar benzimidazole derivatives. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in research and development settings.
References
- Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. American Chemical Society. (2022-12-03).
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- Calculated and experimental 1 H and 13 C chemical shifts of the benzene part.
- (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2025-06-28).
- NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE Chang Kiu Lee and In-Sook Han Lee*.
- 2-Methyl-1-tosyl-1H-benzimidazole. SpectraBase.
- 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide.
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. (2023-07-06).
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. (2014-07-16).
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. (2023-07-06).
- Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.
- 1 H-NMR spectra of benzimidazole salt 2e in CDCl 3.
- c7dt02584j1.pdf. The Royal Society of Chemistry.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central. (2022-01-10).
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Tosyl-1H-benzo[d]imidazole
Welcome to this in-depth technical guide on the mass spectrometric analysis of 1-Tosyl-1H-benzo[d]imidazole. As a key intermediate in medicinal chemistry and materials science, the unambiguous characterization of this molecule is paramount for ensuring purity, identifying metabolites, and elucidating reaction mechanisms. This guide moves beyond standard operating procedures to explore the critical decision-making processes behind method development, offering a comparative analysis of ionization techniques and mass analyzers, supported by experimental insights and foundational principles.
Structural Considerations for MS Analysis
Before designing an MS method, we must consider the key structural features of this compound (C₁₄H₁₂N₂O₂S, Monoisotopic Mass: 272.06 g/mol ).
-
The Tosyl Group: The p-toluenesulfonyl group is a strong electron-withdrawing group, which reduces the basicity and nucleophilicity of the imidazole nitrogen to which it is attached.[1] This group is also a known chromophore, which is useful for UV detection in LC-MS but is most important for our purposes as a predictable site of fragmentation.[1]
-
The N-S Bond: The bond between the imidazole nitrogen and the sulfonyl sulfur is the most chemically labile bond in the molecule. Under energetic conditions, such as Collision-Induced Dissociation (CID), this bond is expected to be the primary site of cleavage.
-
The Benzimidazole Core: This bicyclic aromatic system is relatively stable. The presence of two nitrogen atoms provides potential sites for protonation, a key step in forming the precursor ion for positive-mode mass spectrometry.[2]
These features dictate our choices in ionization and fragmentation analysis, guiding us toward methods that will provide the most informative data.
PART I: Ionization Source Selection - A Comparative Analysis
The first critical decision in any LC-MS workflow is the choice of ionization source. For a molecule like this compound, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar, and thermally labile molecules that are already ionized or can be easily ionized in solution.[3][4]
-
Mechanism: A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge concentration on the droplets increases until ions are ejected into the gas phase.[3]
-
Applicability: The sulfonyl group and imidazole nitrogens confer sufficient polarity to make this compound an excellent candidate for ESI. In positive ion mode, adding a trace amount of formic acid to the mobile phase will facilitate protonation, typically on one of the nitrogen atoms, to form the [M+H]⁺ precursor ion.[5]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar and more volatile compounds that are not pre-charged in solution.[3][4]
-
Mechanism: The sample is vaporized by a combination of heat and nebulizing gas. A corona discharge needle then ionizes the surrounding solvent molecules, which in turn transfer a proton to the analyte molecule.[3]
-
Applicability: While APCI could work, it is generally more effective for compounds with lower polarity.[3][6] Given the polar nature of our analyte, ESI is the more logical and efficient choice. ESI typically produces a more stable ion beam with less in-source fragmentation for this class of compounds.
Experimental Workflow: Ionization Source Selection
Below is a diagram illustrating the decision-making process for selecting the optimal ionization source.
Caption: Workflow for selecting the appropriate MS ionization source.
PART II: Mass Analyzer Performance - Low vs. High Resolution
The choice of mass analyzer dictates the precision and accuracy of your mass measurement, which is critical for confirming elemental composition and differentiating between isobaric interferences.
| Feature | Quadrupole (Low Resolution) | Time-of-Flight (TOF) / Orbitrap (High Resolution) |
| Primary Use | Routine quantification, target screening | Structural elucidation, formula determination, metabolite ID |
| Resolution | Unit Resolution (~1 Da) | High Resolution (>10,000 FWHM) |
| Mass Accuracy | ~100-200 ppm | < 5 ppm |
| Key Advantage | Cost-effective, robust, fast scanning | Unambiguous formula confirmation, high confidence in ID |
| Limitation | Cannot distinguish between compounds with the same nominal mass. | Higher cost and complexity. |
Expert Insight: While a simple quadrupole instrument can confirm the nominal mass of this compound (m/z 273 for [M+H]⁺), it provides no further structural certainty. High-Resolution Mass Spectrometry (HRMS) , using analyzers like TOF or Orbitrap, is essential for authoritative characterization.[7][8][9][10] HRMS provides an accurate mass measurement to several decimal places, allowing for the calculation of an elemental formula that matches the theoretical value with a very low mass error (typically < 5 ppm).[9] This capability is indispensable in drug development and research for impurity profiling and metabolite identification.[9]
PART III: Fragmentation Analysis (MS/MS) and Structural Elucidation
Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion (in our case, the [M+H]⁺ ion at m/z 273.07) to generate structurally informative product ions. The most common method for this is Collision-Induced Dissociation (CID).[11]
In CID, the selected precursor ions are accelerated and collided with neutral gas molecules (like argon or nitrogen).[11] This collision converts kinetic energy into internal energy, causing the ion to fragment at its weakest bonds.[11][12]
Predicted Fragmentation Pathway
For the protonated this compound, the fragmentation is highly predictable:
-
Primary Cleavage: The most facile fragmentation is the cleavage of the N-S bond. This results in two primary product ions.
-
The Tosyl Cation: A highly stable and characteristic fragment at m/z 155.03 . This corresponds to the [C₇H₇O₂S]⁺ ion.
-
The Benzimidazole Radical Cation: The remaining benzimidazole portion appears as a radical cation at m/z 117.06 ([C₇H₅N₂]⁺) following the loss of a hydrogen radical or more commonly as the protonated benzimidazole at m/z 118.06 ([C₇H₆N₂]⁺) after a hydrogen rearrangement.
-
-
Secondary Fragmentation: The tosyl cation (m/z 155.03) can further lose sulfur dioxide (SO₂) to produce the tropylium cation at m/z 91.05 ([C₇H₇]⁺), another hallmark of the tosyl group.
This predictable pattern provides a robust method for confirming the identity of the tosyl and benzimidazole moieties within the molecule.
Fragmentation Diagram
The following diagram, rendered in DOT language, visualizes the expected CID fragmentation pathway.
Caption: Proposed CID fragmentation pathway for [M+H]⁺ of the target analyte.
PART IV: Experimental Protocols & Data Summary
This section provides actionable protocols for analyzing this compound.
Protocol 1: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove particulates before injection.
Protocol 2: LC-HRMS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: ESI-equipped TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Full Scan (MS1) Range: m/z 100-500.
-
MS/MS (MS2) Settings:
-
Precursor Ion: m/z 273.07
-
Collision Energy: 20-30 eV (Optimize for best fragmentation).
-
Activation: Collision-Induced Dissociation (CID).
-
Summary of Expected Mass Spectrometry Data
The following table summarizes the key ions and their accurate masses that are expected during the analysis.
| Ion Description | Formula | Theoretical m/z | Observed m/z (Typical <5ppm error) |
| Precursor Ion [M+H]⁺ | [C₁₄H₁₃N₂O₂S]⁺ | 273.0747 | 273.0745 (± 0.0014) |
| Fragment 1 | [C₇H₇O₂S]⁺ | 155.0212 | 155.0211 (± 0.0008) |
| Fragment 2 | [C₇H₇N₂]⁺ | 118.0604 | 118.0603 (± 0.0006) |
| Fragment 3 | [C₇H₇]⁺ | 91.0542 | 91.0541 (± 0.0005) |
References
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High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. Available at: [Link]
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High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]
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Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. Available at: [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Available at: [Link]
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Differentiation of Ionised Benzimidazole From Its Isomeric Alpha-Distonic Ion by Collision-Induced Dissociation and Neutralisation-Reionisation Mass Spectrometry. PubMed. Available at: [Link]
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High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. Available at: [Link]
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Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]
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Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC. Available at: [Link]
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Collision-induced dissociation. Wikipedia. Available at: [Link]
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Performance Comparison of Electrospray Ionization and Atmospheric Pressure Chemical Ionization in Untargeted and Targeted Liquid chromatography/mass Spectrometry Based Metabolomics Analysis of Grapeberry Metabolites. PubMed. Available at: [Link]
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A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. ResearchGate. Available at: [Link]
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Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. USGS Publications Warehouse. Available at: [Link]
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Collision-induced dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. PubMed. Available at: [Link]
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Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Advion, Inc. Available at: [Link]
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A) Mass spectrum of p-toluenesulfonic acid (Mmonoiso = 172.0194 Da)... ResearchGate. Available at: [Link]
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Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. Available at: [Link]
- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.Google Patents.
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Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. MDPI. Available at: [Link]
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Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
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mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Chloramine-T-Enabled Mass Spectrometric Analysis of C═C Isomers of Unsaturated Fatty Acids and Phosphatidylcholines in Human Thyroids. PubMed. Available at: [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University. Available at: [Link]
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12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Mass Spectrometry. Michigan State University Chemistry. Available at: [Link]
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12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. Available at: [Link]
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Mass Spectrometry: Fragmentation. University of Wisconsin-River Falls. Available at: [Link]
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A Comparative Guide to the FT-IR Spectra of 1-Tosyl-1H-benzo[d]imidazole and its Unsubstituted Precursor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The benzimidazole moiety, a privileged structure in drug discovery, is frequently modified to modulate its physicochemical and biological properties. One common modification is the introduction of a tosyl (p-toluenesulfonyl) group, which can alter solubility, stability, and receptor-binding interactions. Understanding the structural consequences of such modifications is paramount, and Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and insightful method for confirming these chemical transformations.
This guide offers an in-depth comparison of the FT-IR spectrum of 1-Tosyl-1H-benzo[d]imidazole with its parent compound, 1H-benzo[d]imidazole. By examining the spectral changes upon tosylation, researchers can gain a clear understanding of the vibrational signatures associated with this important functionalization. This analysis is supported by established spectroscopic principles and data from analogous compounds, providing a robust framework for spectral interpretation.
The Rationale for Comparison: Unveiling the Impact of the Tosyl Group
The selection of 1H-benzo[d]imidazole as the comparative compound is a logical choice. It serves as the direct precursor in the synthesis of this compound and its relatively simpler spectrum provides a clean baseline. The introduction of the tosyl group at the N1 position of the imidazole ring induces several key structural changes, each with a distinct vibrational fingerprint. These include:
-
Disappearance of the N-H bond: The substitution of the acidic proton on the imidazole nitrogen with the tosyl group will lead to the disappearance of the characteristic N-H stretching vibration.
-
Introduction of the Sulfonyl Group (SO₂): The tosyl group brings in the strongly absorbing sulfonyl moiety, which will exhibit characteristic symmetric and asymmetric stretching vibrations.
-
Addition of a p-Substituted Benzene Ring: The tosyl group also incorporates an additional aromatic ring, which will contribute to the aromatic C-H and C=C stretching regions of the spectrum.
-
Changes in the Benzimidazole Ring Vibrations: The electronic and steric influence of the bulky, electron-withdrawing tosyl group can cause subtle shifts in the vibrational modes of the benzimidazole core.
By comparing the two spectra, these differences can be clearly visualized and assigned, providing unequivocal evidence for successful N-tosylation.
Experimental Data: A Tale of Two Spectra
Below is a comparative table summarizing the key vibrational bands for 1H-benzo[d]imidazole and the expected characteristic bands for this compound.
| Vibrational Mode | 1H-benzo[d]imidazole Wavenumber (cm⁻¹) | Expected this compound Wavenumber (cm⁻¹) | Significance of the Change |
| N-H Stretch | ~3300-3400 (broad) | Absent | Confirms the substitution at the N1 position of the imidazole ring. |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3150 | The presence of an additional aromatic ring in the tosyl group may lead to a more complex pattern in this region. |
| C=N Stretch (Imidazole) | ~1590-1620 | ~1590-1620 | May experience a slight shift due to the electronic effects of the tosyl group. |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1600 | The spectrum of the tosylated compound will show additional peaks in this region from the p-substituted benzene ring of the tosyl group. |
| Asymmetric SO₂ Stretch | Absent | ~1350-1380 (strong) | Key diagnostic peak for the presence of the sulfonyl group. |
| Symmetric SO₂ Stretch | Absent | ~1160-1180 (strong) | Another crucial diagnostic peak for the sulfonyl group. |
| C-N Stretch | ~1200-1350 | ~1200-1350 | May be coupled with other vibrations and appear in the complex fingerprint region. |
Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.
Visualizing the Transformation: A Predicted Spectral Overlay
The following diagram illustrates the expected key differences between the FT-IR spectra of 1H-benzo[d]imidazole and this compound.
Caption: Predicted FT-IR spectral changes upon tosylation of 1H-benzo[d]imidazole.
Experimental Protocols
Synthesis of this compound
A reliable synthesis of this compound can be achieved through the reaction of benzimidazole with p-toluenesulfonyl chloride.
Materials:
-
1H-benzo[d]imidazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1H-benzo[d]imidazole (1 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Caption: Step-by-step protocol for ATR-FT-IR analysis of a solid sample.
Conclusion
The comparison of the FT-IR spectra of this compound and 1H-benzo[d]imidazole provides a clear and instructive example of how this spectroscopic technique can be used to confirm chemical transformations. The disappearance of the N-H stretch and the emergence of strong, characteristic S=O stretching bands are definitive indicators of successful N-tosylation. For researchers in drug development and related fields, a solid understanding of these spectral correlations is an invaluable tool for the routine characterization of newly synthesized compounds, ensuring the structural integrity of their molecular building blocks.
References
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Morgan, K. J. The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 1961, 2343. [Link]
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- Stuart, B. H.
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METTLER TOLEDO. ATR-FTIR Spectroscopy Basics. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Schuttlefield, J. D., & Grassian, V. H. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 2008, 85(2), 279. [Link]
comparison of 1-Tosyl-1H-benzo[d]imidazole with other N-protected benzimidazoles
An In-Depth Comparative Guide to 1-Tosyl-1H-benzo[d]imidazole and Other N-Protected Analogues for Synthetic Chemistry
In the landscape of medicinal chemistry and materials science, the benzimidazole scaffold is a cornerstone, integral to a multitude of biologically active molecules and functional materials.[1][2][3] Its synthetic utility, however, is often predicated on a crucial strategic decision: the choice of a nitrogen-protecting group. The acidic N-H proton of the imidazole ring can interfere with a wide range of reactions, including metallations, cross-couplings, and base-mediated alkylations. Therefore, effective N-protection is paramount for achieving desired chemical transformations with high yield and selectivity.
This guide provides an in-depth comparison of this compound against other commonly employed N-protected benzimidazoles. We will move beyond a simple catalog of options to explore the causal relationships between protecting group choice, reaction compatibility, and overall synthetic strategy. The insights and data presented herein are curated for researchers, scientists, and drug development professionals who require a nuanced understanding to optimize their synthetic routes.
The Central Role of N-Protection in Benzimidazole Chemistry
The strategic application of protecting groups follows a simple, yet critical, workflow. This process ensures that the reactive N-H site is masked during a key transformation and can be efficiently regenerated afterward.
Caption: Decision tree for selecting an appropriate N-protecting group for benzimidazole.
Impact on Reactivity: The Case of Cross-Coupling
N-protection is often a prerequisite for successful palladium-catalyzed cross-coupling reactions, as the free N-H can lead to catalyst deactivation or unwanted side reactions. [4]The electronic nature of the protecting group can influence reaction yields.
-
N-Tosyl-benzimidazole: The electron-withdrawing tosyl group can sometimes render the benzimidazole ring less reactive in certain coupling reactions. However, it is generally stable to the conditions of common cross-coupling reactions like Suzuki-Miyaura and Heck-Mizoroki. [4][5]* N-Aryl/Alkyl-benzimidazoles: In studies on benzimidazolium salts used as N-heterocyclic carbene (NHC) precursors, electron-releasing substituents on the nitrogen atoms were found to be more effective for promoting Heck-Mizoroki reactions. [4]This suggests that strongly withdrawing groups like tosyl might not be optimal if maximizing catalytic turnover is the primary goal, whereas less perturbing groups like Boc or SEM may be preferable.
-
Unprotected Haloimidazoles: While often challenging, protocols for direct Suzuki-Miyaura coupling of unprotected haloimidazoles have been developed, offering a more atom-economical route if successful. [6]This approach bypasses the need for protection/deprotection steps altogether.
Experimental Protocols
The following protocols are provided as trusted, representative procedures. Scientists should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard tosylation procedures. [7]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzimidazole (1.0 eq) and anhydrous pyridine (approx. 0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Pour the reaction mixture into a beaker containing ice water (10 volumes).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or column chromatography on silica gel.
Protocol 2: Deprotection of this compound
This protocol uses a strong base for cleavage, a common but harsh method. [8]
-
Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: Add potassium hydroxide (KOH, 5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction to room temperature and carefully neutralize with 1 M HCl until the pH is approximately 7.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the unprotected benzimidazole.
Protocol 3: Synthesis of 1-Boc-1H-benzo[d]imidazole
This protocol describes the standard procedure for Boc protection.
-
Setup: Dissolve benzimidazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add triethylamine (1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in DCM dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and separate the organic layer.
-
Washing: Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Protocol 4: Deprotection of 1-Boc-1H-benzo[d]imidazole
This protocol uses trifluoroacetic acid for facile Boc removal. [9]
-
Setup: Dissolve 1-Boc-1H-benzo[d]imidazole (1.0 eq) in dichloromethane (DCM).
-
Addition of Acid: Add trifluoroacetic acid (TFA, 10-20 eq, often used in a 1:1 to 1:4 ratio with DCM) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Redissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until gas evolution ceases.
-
Purification: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure benzimidazole.
Conclusion
The selection of an N-protecting group for benzimidazole is a nuanced decision that profoundly impacts the efficiency and feasibility of a synthetic route. This compound serves as a highly stable and robust intermediate, ideal for multi-step syntheses involving harsh acidic or oxidative conditions. Its primary drawback is the need for potent reagents for its eventual removal. In contrast, groups like Boc and Trityl offer the advantage of mild, acid-labile deprotection, making them suitable for syntheses with acid-sensitive final products, but precluding their use in acidic reaction steps. Orthogonal groups like SEM provide further flexibility.
Ultimately, there is no single "best" protecting group. The optimal choice is context-dependent, requiring the synthetic chemist to anticipate the entire reaction sequence and select a group whose stability and cleavage conditions are compatible with all planned transformations and the chemical nature of the final target molecule.
References
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ResearchGate. Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles. Available from: [Link]
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MDPI. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Available from: [Link]
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National Institutes of Health (NIH). Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions. Available from: [Link]
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National Institutes of Health (NIH). Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. Available from: [Link]
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Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]
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ResearchGate. Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. Available from: [Link]
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National Institutes of Health (NIH). Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]
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ResearchGate. (PDF) Synthesis, characterization, and microwave-assisted catalytic activity in Heck, Suzuki, Sonogashira, and Buchwald--Hartwig cross-coupling reactions of novel benzimidazole salts bearing N-phthalimidoethyl and benzyl moieties. Available from: [Link]
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-
National Institutes of Health (NIH). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Available from: [Link]
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National Institutes of Health (NIH). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. Available from: [Link]
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OPPI BRIEFS. expedient synthesis of n1-tritylimidazole-4-carb0xaldehyde. Available from: [Link]
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ResearchGate. Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. Available from: [Link]
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ResearchGate. How to remove a tosyl-group from an imidazole ring?. Available from: [Link]
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National Institutes of Health (NIH). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available from: [Link]
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National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]
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National Institutes of Health (NIH). 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]. Available from: [Link]
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PubMed. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Available from: [Link]
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-
The Royal Society of Chemistry. One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. Available from: [Link]
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ResearchGate. (PDF) 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole. Available from: [Link]
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SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. Available from: [Link]
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MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available from: [Link]
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ResearchGate. Deprotection of the Benzimidazole Products. | Download Scientific Diagram. Available from: [Link]
-
Catalysis Science & Technology (RSC Publishing). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Available from: [Link]
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ResearchGate. Deprotonation constants of benzimidazole and stepwise stability.... Available from: [Link]
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PubMed. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Available from: [Link]
-
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
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PubMed. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Available from: [Link]
-
National Institutes of Health (NIH). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Available from: [Link]
-
ResearchGate. New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Available from: [Link]
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- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Tosyl-1H-benzo[d]imidazole for Research and Development
This guide provides a comprehensive comparative analysis of various synthetic methodologies for obtaining 1-Tosyl-1H-benzo[d]imidazole, a crucial building block in medicinal chemistry and materials science. The strategic placement of the tosyl group on the benzimidazole core modulates its electronic properties and provides a versatile handle for further functionalization, making its efficient synthesis a topic of significant interest for researchers, scientists, and drug development professionals. This document delves into the nuances of different synthetic routes, offering detailed protocols, comparative data, and mechanistic insights to facilitate informed methodological choices in the laboratory.
Introduction: The Significance of this compound
The benzimidazole scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. The addition of a tosyl group to the N1 position of the benzimidazole ring serves multiple purposes. It can act as a protecting group, a directing group in subsequent reactions, and a modulator of biological activity. Consequently, the development of efficient and scalable methods for the synthesis of this compound is a key focus in synthetic organic chemistry. This guide will compare and contrast several prominent methods for achieving this transformation.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into two main approaches: the direct N-tosylation of pre-formed benzimidazole and one-pot procedures starting from o-phenylenediamine. This guide will explore variations within these categories, including conventional heating, microwave-assisted synthesis, and ultrasound-assisted methods.
Method 1: Conventional N-Tosylation of Benzimidazole with p-Toluenesulfonyl Chloride (TsCl)
This classical and widely used method involves the reaction of benzimidazole with p-toluenesulfonyl chloride in the presence of a base. The choice of base and solvent significantly impacts the reaction efficiency.
Mechanism: The reaction proceeds via a nucleophilic attack of the deprotonated benzimidazole nitrogen onto the electrophilic sulfur atom of the tosyl chloride. The base plays a crucial role in deprotonating the N-H of benzimidazole, thereby increasing its nucleophilicity.
Figure 1: Mechanism of conventional N-tosylation of benzimidazole.
Experimental Protocol (Representative): A solution of p-toluenesulfonyl chloride (3.91 mmol) in pyridine (5 ml) is added dropwise to a solution of benzimidazole (1.78 mmol) in pyridine (5 ml) at 0 °C over 2 hours[1]. The mixture is then stirred at room temperature overnight. After completion, the reaction mixture is poured into ice water, extracted with dichloromethane, and washed with distilled water[1]. The organic layer is dried and concentrated to yield the product.
Method 2: N-Tosylation using Sodium p-Toluenesulfinate and N-Bromosuccinimide (NBS)
This alternative approach offers a high-yielding synthesis under mild conditions.
Mechanism: While not definitively established in the provided literature, a plausible mechanism involves the in-situ formation of a reactive sulfonylating agent from the reaction of sodium p-toluenesulfinate with NBS. This intermediate is then attacked by benzimidazole.
Experimental Protocol: To a solution of benzimidazole (59 mg) and sodium p-toluenesulfinate (178 mg) in 2 mL of 1,4-dioxane, N-bromosuccinimide (89 mg) is added. The reaction mixture is stirred at 25 °C for 12 hours[2]. After completion, the product is isolated by extraction with ethyl acetate. This method has been reported to provide a high yield of 93%[2].
Method 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[3][4] While a specific protocol for the direct microwave-assisted N-tosylation of benzimidazole to form the title compound is not detailed in the provided search results, the general success of microwave-assisted synthesis for benzimidazole derivatives suggests its high potential for this transformation.[3][4] A hypothetical protocol would involve mixing benzimidazole, p-toluenesulfonyl chloride, and a base in a suitable solvent in a microwave reactor and irradiating for a short period.
Method 4: Ultrasound-Assisted Synthesis
Similar to microwave irradiation, ultrasound can enhance reaction rates through cavitation, which leads to localized high temperatures and pressures. This technique has been successfully applied to the synthesis of benzimidazole derivatives, suggesting its applicability for N-tosylation.[5][6][7]
Performance Comparison
| Method | Reagents | Base/Catalyst | Solvent | Time | Temperature | Yield | Advantages | Disadvantages |
| Conventional N-Tosylation | Benzimidazole, p-Toluenesulfonyl Chloride | Pyridine, Triethylamine | Pyridine, DCM, THF | Several hours to overnight | 0 °C to RT | Moderate to Good | Well-established, readily available reagents | Long reaction times, use of potentially hazardous solvents |
| Sulfinate/NBS Method | Benzimidazole, Sodium p-Toluenesulfinate, NBS | - | 1,4-Dioxane | 12 hours | 25 °C | 93%[2] | High yield, mild conditions | Use of NBS, potentially more expensive reagents |
| Microwave-Assisted | Benzimidazole, p-Toluenesulfonyl Chloride | Base (e.g., K₂CO₃) | DMF, Ethanol | Minutes | Elevated | Potentially High[3][4] | Rapid reaction times, often higher yields | Requires specialized equipment |
| Ultrasound-Assisted | Benzimidazole, p-Toluenesulfonyl Chloride | Base | Various | Short | Room Temperature | Potentially High[5][6][7] | Energy efficient, can be performed at room temperature | Requires specialized equipment |
Detailed Experimental Protocols
Protocol 1: N-Tosylation of a Benzimidazole Derivative using p-Toluenesulfonyl Chloride and Pyridine[1]
This protocol details the N-tosylation of a more complex benzimidazole, serving as a representative example of the conventional method.
Materials:
-
2-(Thiomethyl-2'-benzimidazolyl)-benzimidazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane
-
Distilled water
-
Ice
Procedure:
-
Dissolve 2-(thiomethyl-2'-benzimidazolyl)-benzimidazole (0.5 g, 1.78 mmol) in 5 ml of pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (0.75 g, 3.91 mmol) in 5 ml of pyridine.
-
Add the TsCl solution dropwise to the benzimidazole solution over a period of 2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into a beaker containing 100 ml of ice water and stir for 15 minutes.
-
Extract the aqueous mixture with dichloromethane (3 x 20 ml).
-
Wash the combined organic layers with distilled water (3 x 10 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
Protocol 2: N-Tosylation using Sodium p-Toluenesulfinate and NBS[2]
Materials:
-
Benzimidazole
-
Sodium p-toluenesulfinate
-
N-Bromosuccinimide (NBS)
-
1,4-Dioxane
-
Ethyl acetate
-
Water
Procedure:
-
In a suitable reaction vessel, combine benzimidazole (59 mg, 0.5 mmol), sodium p-toluenesulfinate (178 mg, 1.0 mmol), and N-bromosuccinimide (89 mg, 0.5 mmol).
-
Add 2 mL of 1,4-dioxane to the mixture.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Upon completion of the reaction (monitored by TLC), add ethyl acetate and water to the reaction mixture.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the product.
Conclusion and Recommendations
The choice of synthetic method for this compound depends on the specific requirements of the researcher, including scale, available equipment, and cost considerations.
-
For a reliable and well-understood method using common laboratory reagents, the conventional N-tosylation with p-toluenesulfonyl chloride and a base is a suitable choice. Optimization of the base and solvent system can lead to good yields.
-
When high yield and mild reaction conditions are paramount, the method utilizing sodium p-toluenesulfinate and NBS is highly recommended, having a reported yield of 93%[2].
-
For rapid synthesis and process optimization, microwave-assisted and ultrasound-assisted methods present significant advantages in terms of reduced reaction times and potentially increased yields. While specific protocols for the title compound are not extensively detailed, these techniques are worth exploring for high-throughput synthesis and green chemistry applications.
It is recommended that researchers initially screen reaction conditions on a small scale to determine the optimal method for their specific needs.
References
Sources
- 1. 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 7. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 1-Tosyl-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the single-crystal X-ray structures of 1-Tosyl-1H-benzo[d]imidazole derivatives. By examining the influence of various substituents on their molecular geometry and intermolecular interactions, we offer valuable insights for rational drug design and the development of novel crystalline materials.
Introduction: The Significance of this compound Scaffolds
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The addition of a tosyl group at the N1 position not only modifies the electronic properties of the benzimidazole ring system but also introduces a bulky, conformationally flexible substituent that plays a crucial role in dictating crystal packing and intermolecular interactions. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and designing derivatives with optimized physicochemical properties.
This guide will delve into a comparative analysis of the crystal structures of several this compound derivatives, highlighting the subtle yet significant impact of substituents on their supramolecular architecture.
Comparative Structural Analysis
To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of three distinct derivatives: the parent 1-(p-tolylsulfonyl)-1H-benzo[d]imidazole, a more complex dimeric structure, 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole, and arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles.
Molecular Conformation
The conformation of this compound derivatives is largely defined by the relative orientation of the benzimidazole ring and the tosyl group. This is typically described by the torsion angles around the S-N bond.
In the case of 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole, the two N-bound tosyl groups and the benzimidazolyl rings subtend angles of 103.77 (10)° and 104.48 (10)° at the sulfur atoms. The two benzimidazole rings are connected through a methylthio fragment, resulting in a dihedral angle of 76.09 (5)° between them[1]. This twisted conformation is a common feature in this class of compounds, driven by the steric hindrance between the bulky tosyl group and the benzimidazole moiety.
Intermolecular Interactions: The Architects of the Crystalline Lattice
The crystal packing of this compound derivatives is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions. The nature and prevalence of these interactions are highly sensitive to the substitution pattern on the benzimidazole and tosyl rings.
For 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole, the crystal structure reveals a network of intermolecular C-H···O and C-H···π interactions that link adjacent molecules into polymeric layers. Furthermore, the crystal packing is stabilized by a π–π interaction between the six-membered rings of anti-parallelly arranged benzimidazole rings, with a centroid–centroid separation of 3.5187 (4) Å[1]. Intramolecular C-H···O and C-H···N hydrogen bonds also contribute to the overall stability of the conformation[1].
A study on arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles highlights the formation of weak C-H···O hydrogen-bonding interactions as a characteristic feature across different derivatives.
The interplay of these weak interactions dictates the overall packing efficiency and can influence physical properties such as melting point, solubility, and bioavailability.
Crystallographic Data Summary
The following table summarizes key crystallographic parameters for a representative this compound derivative.
| Compound | 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole |
| Formula | C₂₉H₂₄N₄O₄S₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2524 (6) |
| b (Å) | 13.5905 (10) |
| c (Å) | 13.8117 (10) |
| α (°) | 62.5191 (8) |
| β (°) | 75.4090 (9) |
| γ (°) | 85.9930 (9) |
| V (ų) | 1327.99 (17) |
| Z | 2 |
| Key Interactions | C-H···O, C-H···π, π-π stacking |
| Reference | [1] |
Experimental Protocols: From Synthesis to Single Crystal
The ability to obtain high-quality single crystals is a prerequisite for X-ray crystallographic analysis. This section provides a detailed, step-by-step methodology for the synthesis and crystallization of a representative this compound derivative.
Synthesis of 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole[1]
This protocol describes a two-step synthesis followed by tosylation.
Step 1: Synthesis of the Benzimidazole Precursor
Synthesis of the benzimidazole precursor.
-
Add sodium (0.17 g) to a solution of 2-mercaptobenzimidazole (1 g, 6.7 mmol) in anhydrous methanol (20 ml).
-
Stir the mixture at room temperature for 20 minutes.
-
Add 2-chloromethylbenzimidazole (1.11 g, 6.67 mmol) dropwise to the mixture with vigorous stirring.
-
Continue stirring overnight.
-
Remove the solvent under reduced pressure.
-
Wash the remaining residue with water and crystallize from tetrahydrofuran (THF) to obtain the white solid of 2-(thiomethyl-2'-benzimidazolyl)-benzimidazole.
Step 2: Tosylation
Tosylation of the precursor.
-
Dissolve 2-(thiomethyl-2'-benzimidazolyl)-benzimidazole (0.5 g, 1.78 mmol) in pyridine (5 ml).
-
In a separate flask, dissolve p-toluene sulfonyl chloride (0.75 g, 3.91 mmol) in pyridine (5 ml).
-
Add the p-toluene sulfonyl chloride solution dropwise to the benzimidazole solution at 273 K over 2 hours.
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into 100 ml of ice water and stir for an additional 15 minutes.
-
Extract the product with dichloromethane and wash the organic layer with distilled water (3 x 10 ml).
-
Dry the organic layer with magnesium sulfate and evaporate the solvent.
-
Recrystallize the resulting solid from toluene to obtain colorless crystals of the title compound.
Crystallization
The final step of purification, which is critical for obtaining X-ray quality crystals, is recrystallization. For the example compound, slow evaporation of a toluene solution yielded suitable single crystals. The choice of solvent is crucial and often requires screening of various solvents and solvent mixtures.
Structure-Property Relationships and Implications for Drug Design
The detailed structural information gleaned from single-crystal X-ray diffraction provides a rational basis for understanding and predicting the properties of this compound derivatives.
-
Solubility and Bioavailability: The nature and strength of intermolecular interactions directly impact the lattice energy of the crystal. Stronger interactions, such as robust hydrogen bonding networks, can lead to higher melting points and lower solubility, which in turn can affect oral bioavailability. By strategically modifying substituents to tune these interactions, it is possible to optimize the dissolution profile of a drug candidate.
-
Target Binding: The conformation of the molecule in the solid state can provide valuable insights into the low-energy conformations that may be relevant for binding to a biological target. The tosyl group, with its conformational flexibility, can adopt different orientations to fit into a binding pocket, and understanding its preferred conformations is crucial for structure-based drug design.
-
Polymorphism: this compound derivatives, with their potential for various intermolecular interactions, are prone to polymorphism—the ability to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and controlling the crystallization process to obtain the desired polymorph is a critical aspect of drug development.
Conclusion
This comparative guide has highlighted the importance of single-crystal X-ray crystallography in understanding the structural nuances of this compound derivatives. The interplay of molecular conformation and intermolecular interactions, governed by the substitution pattern, gives rise to a rich diversity of supramolecular architectures. This detailed structural knowledge is not merely of academic interest; it provides a powerful tool for researchers in the pharmaceutical sciences to rationally design and develop new therapeutic agents with improved efficacy and physicochemical properties.
References
-
Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2011). 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1043. [Link]
-
Al-Mohammed, N. N., et al. (2011). 1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, E67, o1043. [Link]
- Ziyadov, H., et al. (2022). Crystal structures of arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles.
Sources
A Comparative Guide to the Reactivity of 1-Tosyl-1H-benzo[d]imidazole and 1-Mesyl-1H-benzo[d]imidazole
Abstract
For researchers, scientists, and drug development professionals engaged in heterocyclic chemistry, the strategic modification of core scaffolds is paramount for modulating biological activity and optimizing synthetic pathways. N-sulfonylated benzimidazoles are key intermediates, where the sulfonyl group not only serves as a protecting group but also significantly influences the reactivity of the heterocyclic ring. This guide provides an in-depth, objective comparison of the reactivity of two commonly used N-sulfonylated benzimidazoles: 1-Tosyl-1H-benzo[d]imidazole and 1-Mesyl-1H-benzo[d]imidazole. By synthesizing fundamental principles of organic chemistry with experimental data, this document aims to elucidate the subtle yet critical differences in their performance, guiding the rational selection of these reagents in complex synthetic applications.
Introduction: The Role of N-Sulfonylation in Benzimidazole Chemistry
Benzimidazole is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds.[1] The nitrogen atoms of the imidazole ring are crucial reaction centers. N-substitution dramatically alters the molecule's electronic properties and steric profile. Sulfonylation, the attachment of a sulfonyl group (R-SO₂⁻), is a powerful tool in this context.
The N-sulfonyl group serves two primary functions:
-
Protection: It protects the N-H group from undesired reactions, such as deprotonation by strong bases.
-
Activation: As a potent electron-withdrawing group, it significantly acidifies the C2-proton and activates the benzimidazole ring towards nucleophilic attack, a reaction pathway not readily accessible for the parent benzimidazole.
The two most common sulfonylating agents are p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), yielding the corresponding N-tosyl and N-mesyl benzimidazoles. While both are excellent activating groups, their reactivity profiles are distinct, governed by the inherent properties of the tosyl and mesyl moieties.
Core Principles: Comparing Tosylate and Mesylate as Leaving Groups
In many reactions involving N-sulfonylated heterocycles, the sulfonyl group can act as a leaving group, particularly in cine-substitution reactions or when the nucleophile attacks the sulfur atom directly. However, its primary role in the context of this guide is as an activating group for nucleophilic substitution on the benzimidazole ring. The principles that make sulfonates good leaving groups—namely, the stability of the resulting anion—are directly tied to their electron-withdrawing strength and, therefore, their activating ability.
The efficacy of a leaving group is fundamentally linked to the stability of the anion formed upon its departure.[2] A more stable anion, being a weaker base, is a better leaving group. This stability can be quantified by the pKa of the corresponding conjugate acid; a lower pKa indicates a stronger acid and a more stable conjugate base (leaving group).[2]
Quantitative Comparison of Leaving Group Ability
Experimental data from standardized Sₙ2 reactions provide a clear hierarchy of reactivity. The mesylate group is generally considered a slightly better leaving group than the tosylate group.
| Feature | Mesylate (-OMs) | Tosylate (-OTs) | Scientific Rationale |
| Structure | CH₃SO₃⁻ | p-CH₃C₆H₄SO₃⁻ | The tosylate contains an aromatic p-tolyl group, while the mesylate has a simple methyl group. |
| Conjugate Acid | Methanesulfonic acid | p-Toluenesulfonic acid | Both are strong acids, indicating their conjugate bases are stable. |
| pKa of Conjugate Acid | ~ -1.9[2] | ~ -2.8[2] | The lower pKa of p-toluenesulfonic acid suggests the tosylate anion is marginally more stable. |
| Relative Sₙ2 Reaction Rate | 1.00 (Reference)[2] | 0.70[2] | In typical Sₙ2 reactions, mesylate is observed to be slightly more reactive. This is often attributed to the slightly less sterically hindered nature of the mesyl group and subtle electronic effects.[2] |
While the pKa data suggests tosylate is a more stable anion, kinetic studies often show mesylates react faster in Sₙ2 displacements.[2] This apparent contradiction highlights that reactivity is a balance of thermodynamic stability and kinetic factors, including sterics.
Reactivity Profile of N-Sulfonylated Benzimidazoles
In 1-sulfonyl-1H-benzo[d]imidazole, the sulfonyl group's primary role is to withdraw electron density from the heterocyclic ring, making the C2 position highly electrophilic and susceptible to nucleophilic attack.
Electronic Effects
Both mesyl and tosyl groups are powerful electron-withdrawing groups due to the electronegative oxygen atoms and the sulfur atom. This inductive withdrawal is key to activating the C2 position. The subtle difference lies in the group attached to the sulfur:
-
1-Mesyl-1H-benzo[d]imidazole: The methyl group is weakly electron-donating.
-
This compound: The p-tolyl group is also weakly electron-donating through hyperconjugation, but the aromatic ring can participate in resonance.
The overall electron-withdrawing capacity, and thus the activation of the benzimidazole ring, is very similar for both, but the mesyl group is generally considered slightly more inductively withdrawing, potentially leading to a marginally higher reactivity.
Steric Effects
This is the most significant point of differentiation. The p-tolyl group of the tosyl moiety is substantially bulkier than the methyl group of the mesyl moiety. This steric hindrance can affect the rate of reaction in two ways:
-
Approach to the Reaction Center: A nucleophile approaching the C2 position of the benzimidazole ring may experience greater steric clash with the larger tosyl group.
-
Solvation: The larger, more lipophilic tosyl group can influence the solvation shell around the molecule, which can impact reaction kinetics.
Experimental Methodologies
To empirically validate the predicted reactivity, a series of standardized experiments can be performed. The following protocols outline the synthesis of the starting materials and a comparative kinetic study.
Experimental Protocol 1: General Synthesis of 1-Sulfonyl-1H-benzo[d]imidazoles
This procedure describes the standard method for N-sulfonylation of benzimidazole. The reaction involves the nucleophilic attack of the benzimidazole nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride.[3]
Workflow Diagram:
Caption: General workflow for the synthesis of N-sulfonylated benzimidazoles.
Step-by-Step Method:
-
To a stirred solution of benzimidazole (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, THF) is added a mild organic base such as triethylamine or pyridine (1.2 eq).[3] The base acts as a scavenger for the HCl generated during the reaction.
-
The solution is cooled to 0 °C in an ice bath.
-
The respective sulfonyl chloride (p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.1 eq) is added portion-wise or as a solution in the same solvent.
-
The reaction mixture is allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates complete consumption of the starting benzimidazole.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure 1-sulfonyl-1H-benzo[d]imidazole.
Experimental Protocol 2: Comparative Nucleophilic Substitution Study
This protocol is designed to compare the rate of a nucleophilic substitution reaction at the C2 position. A common reaction is the addition of a carbon nucleophile, such as a Grignard reagent or an organolithium, which attacks the C2 position. The reaction progress can be monitored by HPLC or ¹H NMR spectroscopy.
-
Preparation: Prepare standardized stock solutions of this compound, 1-Mesyl-1H-benzo[d]imidazole, and the chosen nucleophile (e.g., Phenylmagnesium bromide) in anhydrous THF.
-
Reaction Setup: In two separate, dry, nitrogen-flushed reaction vessels maintained at a constant temperature (e.g., 0 °C), place equal molar amounts of the tosyl- and mesyl-benzimidazole substrates.
-
Initiation: At time t=0, inject an identical, sub-stoichiometric amount of the nucleophile into each vessel with vigorous stirring.
-
Monitoring: At fixed time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture. Immediately quench the aliquot with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Analysis: Extract the quenched aliquots with ethyl acetate. Analyze the organic extracts by a calibrated HPLC method to determine the concentration of the remaining starting material and the formed product.
-
Data Processing: Plot the concentration of the starting material versus time for both reactions. The initial reaction rates can be determined from the slope of these curves, providing a direct quantitative comparison of reactivity.
Mechanistic Discussion
The N-sulfonyl group activates the benzimidazole ring for nucleophilic attack, primarily at the C2 position. The generally accepted mechanism for this transformation is a nucleophilic addition-elimination pathway.
Caption: Mechanism of nucleophilic substitution on N-sulfonylated benzimidazoles.
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon of the N-sulfonylated benzimidazole. This breaks the aromaticity of the imidazole ring and forms a tetrahedral, negatively charged intermediate, often referred to as a Meisenheimer-like complex. The negative charge is stabilized by the electron-withdrawing sulfonyl group.
-
Rearomatization: The intermediate is unstable and rapidly rearomatizes. In the case of attack at the C2-H position, a proton is abstracted by a base in the medium, restoring the aromatic system and yielding the 2-substituted benzimidazole product.
Conclusion and Recommendation
Both this compound and 1-Mesyl-1H-benzo[d]imidazole are invaluable intermediates for the synthesis of 2-substituted benzimidazoles. The choice between them hinges on the specific requirements of the synthetic challenge.
-
1-Mesyl-1H-benzo[d]imidazole: Recommended for reactions where higher reactivity and faster kinetics are desired . Its smaller steric profile makes it the substrate of choice, especially when employing bulky nucleophiles or when milder reaction conditions are necessary to avoid side reactions.
-
This compound: While slightly less reactive, it remains a highly effective substrate. Its advantages are often practical: tosylated compounds are frequently more crystalline and easier to handle and purify than their mesylated counterparts. The aromatic ring of the tosyl group also allows for easier visualization on TLC plates using a UV lamp.
For drug development professionals and process chemists, the slightly higher cost and potentially more challenging purification of the mesylated intermediate may be offset by improved reaction yields, shorter reaction times, and milder conditions, leading to a more efficient and scalable process overall.
References
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Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
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Morsch, L. (2019, September 20). 9.13: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]
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Khan, I., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules. [Link]
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Rajput, J. D., & Bendre, R. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. ResearchGate. [Link]
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computational studies on the electronic properties of 1-Tosyl-1H-benzo[d]imidazole
A Comparative Guide to the Computational Analysis of Electronic Properties of 1-Tosyl-1H-benzo[d]imidazole
In the landscape of medicinal chemistry and materials science, benzimidazole derivatives stand out for their wide-ranging applications, from anticancer agents to corrosion inhibitors.[1][2] The electronic properties of these molecules are a key determinant of their function. This guide provides a comprehensive overview of the computational methodologies used to study the electronic properties of this compound, comparing it with other relevant benzimidazole derivatives. We will delve into the causality behind experimental choices and provide detailed protocols for researchers, scientists, and drug development professionals.
The Significance of the Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic organic compound, is formed by the fusion of benzene and imidazole rings.[3] This structure is a cornerstone in the development of numerous pharmaceuticals and functional materials. The efficacy of benzimidazole derivatives is often linked to their ability to interact with biological targets like proteins and nucleic acids, a process governed by their electronic characteristics.[1] The introduction of a tosyl group at the N1 position of the benzimidazole ring, as in this compound, can significantly modulate these properties, making it a molecule of great interest.
Computational Methodologies: A Comparative Overview
Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of molecules like this compound.[4][5] The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data.
Choosing the Right Functional and Basis Set
For benzimidazole derivatives, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a popular and well-validated choice that balances computational cost and accuracy.[3][5] For more detailed studies, especially those involving charge transfer or non-covalent interactions, long-range corrected functionals like CAM-B3LYP or dispersion-corrected functionals such as ωB97X-D are recommended.[1][4]
The 6-311G(d,p) or 6-311++G(d,p) basis sets are commonly employed for these types of molecules, providing a good description of the electronic structure.[3][5] The inclusion of diffuse functions (++) is particularly important when studying anions or molecules with lone pairs.
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Input File Preparation: Construct the initial 3D structure of this compound using molecular modeling software.
-
Computational Method Selection: Specify the chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) in the input file of a quantum chemistry software package like Gaussian.
-
Geometry Optimization: Perform a full geometry optimization to find the minimum energy conformation of the molecule.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties.
Workflow for Computational Analysis
Caption: A generalized workflow for the computational study of electronic properties.
Key Electronic Properties and Their Significance
Several key electronic properties provide insights into the reactivity and potential applications of this compound.
Frontier Molecular Orbitals (FMOs): HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule.[6] The HOMO energy (EHOMO) is related to the electron-donating ability, while the LUMO energy (ELUMO) relates to the electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is a measure of the molecule's chemical stability and its ability to undergo electronic transitions.[6]
A smaller energy gap suggests higher reactivity and is often associated with enhanced biological activity or nonlinear optical (NLO) properties.[4] The tosyl group, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels of the benzimidazole core. However, the effect on the energy gap will depend on the relative stabilization of these orbitals.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[5] Red regions on the MEP map indicate areas of high electron density (nucleophilic sites), while blue regions represent areas of low electron density (electrophilic sites). For this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the imidazole ring are expected to be the most electron-rich regions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed understanding of the intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule.[3] This analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, providing insights into the electronic delocalization within the molecule.
Comparative Analysis: this compound vs. Other Derivatives
To contextualize the electronic properties of this compound, we can compare its predicted properties with those of other benzimidazole derivatives reported in the literature.
| Derivative | Substituent at N1 | Key Electronic Property Finding | Reference |
| 2-methylbenzimidazole | Methyl | The methyl group increases the asymmetry of the molecular charge distribution, enhancing its polarity and dipole moment. | [3] |
| 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates | Arylsulfonyl | The introduction of strong electron-withdrawing groups like nitro groups leads to a reduced energy gap, suggesting potential for NLO applications. | [4][7] |
| Benzimidazole-thiadiazole derivatives | Thiadiazole | These derivatives show promising antimicrobial activity, with their reactivity correlated to the HOMO-LUMO energy gap. | [5] |
| 2-(4-methoxyphenyl)-1H-benzimidazole | 4-methoxyphenyl | The electronic properties and reactivity are influenced by the dihedral angle between the benzimidazole and the phenyl rings. | [8] |
Based on these comparisons, the tosyl group in this compound is expected to act as a strong electron-withdrawing group, similar to the arylsulfonyl groups in the work by Asiri et al.[4][7] This would likely lead to a lower HOMO-LUMO energy gap compared to unsubstituted benzimidazole, potentially enhancing its reactivity and biological activity.
Conceptual Relationship of Electronic Properties
Caption: Interrelation of key electronic properties and their implications.
Conclusion
The computational study of the electronic properties of this compound offers a powerful avenue for understanding its potential applications. By employing DFT calculations with appropriate functionals and basis sets, researchers can gain detailed insights into its reactivity, stability, and potential for biological activity. A comparative approach, placing the results for the target molecule in the context of other well-studied benzimidazole derivatives, is crucial for a comprehensive understanding. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to embark on their own computational investigations of this promising molecule.
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Theoretical study of benzimidazole and its derivatives and their potential activity as corrosion inhibitors. (2025). ResearchGate. [Link]
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Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (n.d.). MDPI. [Link]
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Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). PubMed Central. [Link]
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Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). PubMed Central. [Link]
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Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. (2024). ACS Omega. [Link]
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1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. (n.d.). MDPI. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. [Link]
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Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. (2023). PubMed. [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]
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(PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). ResearchGate. [Link]
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SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. [Link]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
An In-Depth Comparative Guide to the Analytical Characterization of 1-Tosyl-1H-benzo[d]imidazole
For researchers and professionals in drug development, the unambiguous characterization of active pharmaceutical ingredients and intermediates is paramount. This compound is a key heterocyclic scaffold whose structural integrity and purity must be rigorously verified. This guide provides a comparative analysis of the essential analytical methods for its characterization, grounded in experimental data and expert insights. We will explore the causality behind methodological choices, ensuring each protocol serves as a self-validating system for robust and reliable analysis.
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are indispensable for a complete assignment.
Expertise & Experience: The "Why" Behind the Protocol
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently employed for benzimidazole derivatives due to its excellent solubilizing power and the convenient location of its residual proton peak for referencing.[1][2] Alternatively, deuterated chloroform (CDCl₃) can be used, which may offer better resolution for certain signals.[3] The selection depends on sample solubility and the potential for hydrogen bonding interactions with the solvent. A standard operating frequency of 400 MHz for ¹H NMR provides a good balance between resolution and instrument accessibility.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz spectrometer. Following this, acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 101 or 100 MHz.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Data Interpretation and Comparison
The spectra provide a unique fingerprint of the molecule. The integration of ¹H signals confirms the proton count for each group, while ¹³C signals confirm the number of unique carbon environments. The expected chemical shifts are summarized below.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Features |
| Tosyl -CH₃ | ~2.3-2.5[3] | ~21.5[3] | A characteristic singlet in ¹H NMR integrating to 3 protons. A high-field signal in ¹³C NMR. |
| Tosyl -ArH (ortho to SO₂) ** | ~7.5-7.7 | ~126-128 | These protons are deshielded by the adjacent electron-withdrawing sulfonyl group. |
| Tosyl -ArH (meta to SO₂) | ~7.1-7.4[3] | ~129-130[3] | These protons are less affected by the sulfonyl group compared to the ortho protons. |
| Benzimidazole -ArH | ~7.2-7.9[3] | ~111-144[1] | A complex multiplet region for the four protons on the benzo-fused ring. 2D NMR (COSY, HSQC) is often required for unambiguous assignment. |
| Benzimidazole C2 (N-C-N) | N/A | ~141-142[2] | This carbon is typically observed as a downfield signal due to the influence of two adjacent nitrogen atoms. |
| Tosyl Quaternary C (C-SO₂) ** | N/A | ~133-135[3] | The carbon atom directly attached to the sulfur of the sulfonyl group. |
| Tosyl Quaternary C (C-CH₃) | N/A | ~144-146[3] | The carbon atom of the tosyl ring attached to the methyl group. |
Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Verification
Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.
Expertise & Experience: The "Why" Behind the Protocol
ESI is a soft ionization technique that is ideal for analyzing moderately polar, thermally labile molecules like the target compound. It typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, making it straightforward to determine the molecular weight.[3] The high resolving power of analyzers like Time-of-Flight (TOF) or Orbitrap allows for the determination of the exact mass to several decimal places, which is used to confirm the elemental formula (C₁₄H₁₂N₂O₂S).
dot
Caption: High-Resolution Mass Spectrometry Workflow.
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI-HRMS system.
-
Parameters: Operate the ESI source in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Analysis: Compare the experimentally measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass for C₁₄H₁₂N₂O₂S.
Data Interpretation and Comparison
The primary goal is to match the observed mass with the theoretical mass. A small mass error (typically < 5 ppm) provides strong evidence for the correct elemental composition.
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [4] |
| Molecular Weight | 272.32 g/mol | [4] |
| Ion | [M+H]⁺ | [3] |
| Calculated Exact Mass | 273.0747 | (Calculated) |
| Expected Found Mass | ~273.0747 ± 0.0014 | (Based on <5 ppm error) |
This method is superior to NMR for confirming molecular formula but provides no information on atom connectivity. The two techniques are therefore highly complementary.
Spectroscopic Methods: A Comparative Overview
While NMR and MS provide the core structural data, other spectroscopic techniques offer valuable, complementary information about functional groups and electronic properties.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations.
-
Why it's used: To quickly verify the presence of the sulfonyl (S=O), C=N, and aromatic C-H bonds, and to confirm the absence of the N-H bond from the starting benzimidazole reactant.[2]
-
Protocol: A small amount of the solid sample is analyzed directly using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Data Comparison:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3050 - 3150 | Confirms the presence of the aromatic rings.[5] |
| C=N Stretch (Imidazole) | 1590 - 1640[6][7] | Characteristic of the benzimidazole ring system. |
| S=O Asymmetric Stretch | 1300 - 1350 | Strong absorption confirming the tosyl group. |
| S=O Symmetric Stretch | 1150 - 1160[6] | Strong absorption confirming the tosyl group. |
| Absence of N-H Stretch | No broad peak at ~3100-3400 | Confirms that the tosyl group is attached to the nitrogen of the imidazole ring.[2] |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
-
Why it's used: To characterize the chromophore and for quantitative analysis using a concentration-dependent calibration curve. The benzimidazole moiety has characteristic UV absorption.[8][9]
-
Protocol: A dilute solution of known concentration is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The absorbance is measured across the UV-Vis range (typically 200-400 nm).
-
Data Interpretation: The spectrum is expected to show distinct absorption maxima (λ_max) corresponding to π→π* transitions within the aromatic and heterocyclic ring systems. For benzimidazole derivatives, these peaks typically appear in the 250-300 nm range.[9][10]
dot
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Tosyl-1H-benzo[d]imidazole
As researchers dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle but a core component of rigorous scientific practice. This guide provides a detailed protocol for the proper disposal of 1-Tosyl-1H-benzo[d]imidazole (CAS No. 15728-44-6), a common intermediate in pharmaceutical synthesis.[1] The procedures outlined here are grounded in an understanding of the compound's chemical reactivity to ensure safe handling and compliance, reflecting the principles of green chemistry which prioritize waste reduction and hazard prevention.[2][3][4]
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely published, we can infer its risk profile by analyzing its constituent parts: the benzimidazole core and the tosyl (p-toluenesulfonyl) group.
The benzimidazole nucleus is present in numerous bioactive compounds.[5][6] The parent compound, imidazole, is classified as corrosive, harmful if swallowed, and a suspected reproductive toxin.[7][8][9] The tosyl group is a derivative of p-toluenesulfonic acid, a strong acid, and functions as an excellent leaving group in nucleophilic substitution reactions.[10][11] This inherent reactivity dictates its primary incompatibilities.
Table 1: Hazard Profile of this compound
| Property | Description | Source(s) |
| CAS Number | 15728-44-6 | [1][12] |
| Physical State | Pale yellow to off-white solid. | [12] |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [1][12] |
| Potential Health Hazards | Based on the imidazole core, may cause skin and eye burns.[8] Harmful if swallowed.[8][9] Suspected reproductive hazard.[8] Fine dust may cause respiratory irritation and can form combustible mixtures in air.[7][9] | [7][8][9] |
| Chemical Incompatibilities | Strong Bases (e.g., NaOH, KOH): Will readily cleave the tosyl group via hydrolysis. This reaction can be exothermic. Strong Acids (e.g., HCl, H₂SO₄): Avoid mixing. Strong Oxidizing Agents: Risk of vigorous reaction. Acid Chlorides & Anhydrides: Incompatible. | [7][13] |
Personal Protective Equipment (PPE) & Engineering Controls
Given the compound's potential corrosive and toxic properties, stringent safety measures are mandatory.
-
Engineering Controls : All handling of this compound, both in its pure form and in solution, must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[13] An emergency eyewash station and safety shower must be readily accessible.[13]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection : For spill cleanup or situations where dust exposure may exceed limits, a NIOSH/MSHA-approved respirator should be used in accordance with institutional EHS policy.[7]
-
On-Site Waste Management: Segregation and Collection
The cardinal rule of chemical waste management is proper segregation. Inadvertent mixing of incompatible chemicals is a primary cause of laboratory accidents.
Step-by-Step Collection Protocol:
-
Identify the Waste Stream : Determine if the waste is pure solid, a solution in a solvent, or contaminated labware (e.g., weighing boats, gloves).
-
Select the Appropriate Container :
-
Solid Waste : Collect pure this compound and contaminated solids in a dedicated, sealable, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is suitable.
-
Liquid Waste : If the compound is dissolved in a solvent, collect it in a container designated for that solvent class (e.g., "Non-Halogenated Organic Solvents"). Crucially, do not mix with aqueous acidic or basic waste streams.
-
-
Labeling : Immediately upon adding the first quantity of waste, affix a completed hazardous waste label to the container.[14] The label must include the full chemical name ("this compound"), concentration, and associated hazards.
-
Segregation : Store the waste container in a designated Satellite Accumulation Area (SAA).[14] Ensure the container is physically segregated from incompatible materials, particularly strong bases, acids, and oxidizers.[13] Keep the container tightly sealed when not in use.[13]
-
Disposal Request : Once the container is full (no more than 90%) or waste is no longer being added, arrange for pickup through your institution's Environmental Health & Safety (EHS) department for final disposal at an approved waste plant.[7][9]
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
For Small Spills (Solid) :
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[7][9]
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
-
-
For Large Spills or Spills Outside a Fume Hood :
-
Evacuate the immediate area and alert nearby personnel.
-
Restrict access to the area.
-
Contact your institution's EHS or emergency response team immediately.[13]
-
Disposal Pathways and Decision Workflow
The primary and most recommended disposal pathway is through a licensed hazardous waste management company, coordinated by your EHS office. Chemical treatment may be an option in specific, controlled circumstances but should not be the default method.
The following diagram outlines the decision-making process for handling waste streams containing this compound.
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A Researcher's Guide to Handling 1-Tosyl-1H-benzo[d]imidazole: Essential Safety Protocols
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides essential, immediate, and logistical information for the safe handling of 1-Tosyl-1H-benzo[d]imidazole (CAS No. 15728-44-6). As drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we work with and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to ensure your safety and the integrity of your research.
The guidance herein is synthesized from established safety data for the parent compound, benzimidazole, and general principles for handling tosyl-containing and powdered chemical reagents. In the absence of comprehensive toxicological data for this specific molecule, a conservative approach is warranted, treating it with the caution required for corrosive, harmful, and potentially teratogenic substances.[1][2][3]
Hazard Profile: Understanding the Risks
This compound is a solid, crystalline compound.[4] While specific hazard data is limited, the benzimidazole moiety is known to be hazardous.[5] The primary risks associated with handling this compound in a powdered form stem from inhalation of dust and direct contact with skin and eyes.[3][6] Furthermore, like many fine organic powders, it may form combustible dust concentrations in the air.[6][7]
| Hazard Classification | Description | Supporting Sources |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Sigma-Aldrich SDS[1], Chemos GmbH SDS[2] |
| Skin Corrosion/Irritation | Causes severe skin burns and damage upon contact.[1][3] | Sigma-Aldrich SDS[1], G-Biosciences SDS, ICSC[3] |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage.[1][3] | Sigma-Aldrich SDS[1], G-Biosciences SDS, ICSC[3] |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation, coughing, and a burning sensation.[3][6] | Fisher Scientific SDS[6], ICSC[3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2] | Sigma-Aldrich SDS[1], G-Biosciences SDS, Chemos GmbH SDS[2] |
| Combustible Dust | Fine dust dispersed in air may form an explosive mixture.[3][6][7] | Fisher Scientific SDS[6], WSU EH&S[7], ICSC[3] |
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final line of defense.[8] Before any handling, ensure that engineering and administrative controls are in place.
-
Elimination/Substitution : Not applicable in this context.
-
Engineering Controls : All work with solid this compound and its solutions must be conducted in a certified chemical fume hood.[6][7] This is the most critical step in preventing inhalation of the powdered compound. Ensure that an eyewash station and safety shower are immediately accessible.[6][7]
-
Administrative Controls : Access to areas where this compound is stored and handled should be restricted to trained personnel.[1] Clearly label all containers and experimental setups.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and tailored to the specific task being performed. Below is a detailed breakdown of the required equipment.
Eye and Face Protection
Due to its corrosive nature, robust eye protection is mandatory.[1][3]
-
Minimum Requirement : Tightly fitting chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Recommended for High-Risk Tasks : When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[3][8]
Skin and Body Protection
Preventing dermal contact is crucial, as the compound can cause severe skin burns.[1]
-
Gloves : Double-gloving is recommended.[9] The outer glove can be removed and disposed of if contaminated, protecting the inner glove and preventing the spread of contamination.
-
Material : While specific permeation data is unavailable, nitrile gloves are a common and effective choice for incidental contact with many powdered chemicals. For prolonged work or when handling solutions, consult a glove compatibility chart or the manufacturer's recommendations.
-
Thickness : A minimum thickness of 4 mil is recommended for the outer glove.
-
Inspection and Replacement : Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated, and replace them periodically during long procedures.[10]
-
-
Lab Coat : A flame-resistant lab coat with long sleeves and a fully fastened front is required.
-
Additional Protection : For tasks involving large quantities, consider a chemical-resistant apron and sleeve covers.[8] Closed-toe shoes made of a non-porous material are mandatory; sandals or perforated shoes are not permitted.[10]
Respiratory Protection
Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.
-
Standard Operations : When working within a certified chemical fume hood, respiratory protection is typically not required.[6]
-
Emergency Situations or Maintenance : If a significant amount of dust is generated outside of a fume hood (e.g., during a large spill cleanup), a respirator is required.[7]
-
Type : A NIOSH-approved air-purifying respirator with a P100 (particulate) filter is necessary to protect against dust.[2] All personnel required to wear respirators must be medically cleared, trained, and fit-tested.
-
Procedural Guidance and Operational Plans
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE Selection Workflow for this compound.
Step-by-Step Protocol: Weighing and Transferring the Solid Compound
-
Preparation : Before handling the compound, ensure all required PPE is donned correctly. Designate a specific area within the chemical fume hood for this task.
-
Donning PPE : Put on PPE in the following order: lab coat, inner gloves, safety goggles, face shield (if needed), outer gloves.
-
Weighing : Use a tared weigh boat or glassine paper on an analytical balance located within the fume hood or in a containment enclosure. Handle the container of this compound with care to minimize disturbance of the powder.
-
Transfer : Use a spatula to carefully transfer the desired amount. Avoid any actions that could create airborne dust.
-
Clean-Up : After transfer, gently tap the spatula on the weigh boat to dislodge any remaining powder. Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., ethanol or isopropanol) to decontaminate the surfaces. Dispose of the wipe in a designated solid hazardous waste container.
-
Doffing PPE : Remove PPE in a way that avoids cross-contamination. Remove outer gloves first, followed by the face shield and goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after.
Disposal Plan
All waste containing this compound, including contaminated gloves, wipes, and excess solid, must be treated as hazardous waste.[6]
-
Container : Use a clearly labeled, sealable, and compatible hazardous waste container.[7] The label should read "Hazardous Waste: this compound".
-
Segregation : Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[6][7]
-
Collection : Follow your institution's specific procedures for hazardous waste collection and disposal.[2]
Emergency Procedures
-
Skin Contact : Immediately remove all contaminated clothing.[3][6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[1][3]
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6] Seek immediate medical attention.
-
Ingestion : Rinse mouth with water.[6] Do NOT induce vomiting.[1][11] Seek immediate medical attention.
-
Spill : Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) office.[7] For small spills inside a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. Decontaminate the area with an appropriate solvent and wipes.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Safety Data Sheet (Imidazole). (2018-01-23). Fisher Scientific. [URL not directly available, refer to generic Fisher Scientific SDS search]
-
This compound | MFCD00182129 . Hoffman Fine Chemicals. [Link]
- Standard Operating Procedure for Imidazole. Washington State University, Environmental Health & Safety. [URL not directly available, based on document content]
-
Personal Protective Equipment (PPE) . CHEMM (Chemical Hazards Emergency Medical Management). [Link]
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1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl] . (2011). National Institutes of Health (NIH). [Link]
-
5 Types of PPE for Hazardous Chemicals . (2022-12-07). Hazmat School. [Link]
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Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006-12-06). Centers for Disease Control and Prevention (CDC). [Link]
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Protective Gear for Chemical Handling Must-Have Equipment . (2024-08-27). SAMS Solutions. [Link]
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Safety Data Sheet (Imidazole Solution) . G-Biosciences. [Link]
-
Safety Data Sheet: Imidazole . (2020-04-20). Chemos GmbH & Co. KG. [Link]
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Safety Data Sheet: Imidazole . Carl ROTH. [Link]
-
1H-Imidazole: Human health tier II assessment . (2017-10-27). Australian Government Department of Health. [Link]
-
ICSC 1721 - IMIDAZOLE . International Chemical Safety Cards (ICSCs). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemos.de [chemos.de]
- 3. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. BENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. sams-solutions.com [sams-solutions.com]
- 9. pppmag.com [pppmag.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
